molecular formula C31H40F3N5O9 B10825262 H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Cat. No.: B10825262
M. Wt: 683.7 g/mol
InChI Key: HUSIGOZNABTMKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA is a synthetic pentapeptide sequence supplied as a TFA salt, designed for advanced research applications in neuroscience and pharmacology. This compound represents a structural analog of enkephalin-like peptides, featuring a mixed DL-amino acid configuration that enhances its metabolic stability and provides unique properties for investigating peptide-receptor interactions . Researchers primarily utilize this peptide in neurobiological studies focusing on the opioid receptor system, where it serves as a valuable tool for elucidating receptor binding mechanisms, signal transduction pathways, and the physiological modulation of pain perception . The inclusion of both D and L isoforms of tyrosine, alanine, phenylalanine, and leucine at respective positions creates diastereomeric forms that resist proteolytic degradation, resulting in extended bioavailability and more consistent experimental outcomes in both in vitro and in vivo models . The trifluoroacetic acid (TFA) salt form ensures improved solubility in aqueous buffers and common organic solvents, facilitating straightforward preparation of stock solutions for various assay systems. This peptide is strictly classified For Research Use Only (RUO) and is intended solely for laboratory investigation by qualified professionals. It is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Proper handling procedures should be followed, including the use of personal protective equipment and working in well-ventilated areas to ensure researcher safety .

Properties

Molecular Formula

C31H40F3N5O9

Molecular Weight

683.7 g/mol

IUPAC Name

2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H39N5O7.C2HF3O2/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20;3-2(4,5)1(6)7/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41);(H,6,7)

InChI Key

HUSIGOZNABTMKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Pharmacological Utility of [D-Ala², D-Leu⁵]-Enkephalin (DADLE) and its Stereoisomers

[1][2][3][4]

Chemical Identity & Stereochemical Architecture[2][3][4]

The "DL" Nomenclature and Isomeric Complexity

The chemical string provided—H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH —denotes a complex stereochemical mixture rather than a single pure compound.[1][2][3] In peptide chemistry, the prefix "DL" before an amino acid indicates a racemic mixture (50:50 ratio) of the D- (dextrorotatory) and L- (levorotatory) enantiomers at that specific position.[1][2][3]

Standard DADLE (the potent Delta Opioid Receptor agonist) is a specific stereoisomer: H-L-Tyr-D-Ala-Gly-L-Phe-D-Leu-OH .[1][2][3]

If your reagent is indeed the "All-DL" variant specified in the topic, it represents a combinatorial library of

  • Active Fraction: Only 6.25% (1/16th) of the mixture corresponds to the bioactive DADLE sequence (L-D-L-D).

  • Inactive/Antagonistic Fraction: The remaining 93.75% consists of isomers (e.g., D-Tyr variants) that may be biologically inert or act as competitive antagonists, potentially altering

    
     values in binding assays.[1]
    
Structural Specifications (Bioactive Isomer)

The following data refers to the bioactive component (DADLE) within the mixture:

PropertySpecification
IUPAC Name L-Tyrosyl-D-alanyl-glycyl-L-phenylalanyl-D-leucine
Chemical Formula

Molecular Weight 569.65 g/mol (Free base)
Salt Form Trifluoroacetate (TFA)
Solubility Water (10 mg/mL), DMSO (25 mg/mL)
Sequence Analysis Tyr¹ : "Message" domain (L-isomer critical for receptor activation).D-Ala² : Steric shield; prevents aminopeptidase degradation.Gly³ : Linker; provides conformational flexibility.Phe⁴ : Hydrophobic interaction with receptor pocket.D-Leu⁵ : C-terminal cap; prevents carboxypeptidase degradation.[1][2][3][4]
The Role of the TFA Salt

Synthetic peptides are typically cleaved from solid-phase resin using trifluoroacetic acid (TFA).[2][5][6] The resulting peptide is a TFA salt.[5][6]

  • Pros: High solubility, stable solid form.

  • Cons: TFA is cytotoxic and acidic. In cell culture, unbuffered TFA can lower local pH, causing false-positive toxicity or signaling artifacts.[1]

  • Stoichiometry: The ".TFA" notation implies a non-stoichiometric salt, usually 1-3 moles of TFA per mole of peptide depending on the number of basic residues (Tyr, N-term).[1]

Pharmacodynamics & Signaling Pathways[4][9][10][11][12]

Mechanism of Action

The [D-Ala², D-Leu⁵] modification renders the peptide resistant to enkephalinases, allowing it to cross the blood-brain barrier (BBB) and bind stably to the Delta Opioid Receptor (DOR) .[1][2]

Upon binding, DADLE triggers a

13


Visualization: Structural Stability & Signaling

The following diagram illustrates why the D-amino acid substitution confers stability and how the ligand activates neuroprotective pathways.

Figure 1: Structural resistance of DADLE to enzymatic degradation (top) and downstream G-protein coupled signaling leading to neuroprotection (bottom).[1][2][3]

Handling, Stability, & Reconstitution

Storage Protocol[2][3][4]
  • Lyophilized Powder: Store at -20°C. Stable for >2 years if desiccated.[1][2][3]

  • In Solution: Aliquot immediately. Avoid freeze-thaw cycles.[1][3] Stable at -20°C for 1-3 months.

  • Hygroscopy: The TFA salt is hygroscopic. Allow the vial to equilibrate to room temperature before opening to prevent water condensation, which hydrolyzes the peptide.

Reconstitution & TFA Management

Critical Warning: If using the peptide for cell culture, the TFA counterion must be neutralized or removed, as it lowers pH and is cytotoxic.

Method A: Buffer Neutralization (For Acute Assays)

  • Dissolve peptide in a small volume of DMSO (e.g., 100x stock).

  • Dilute into culture media (e.g., PBS or DMEM) containing at least 25mM HEPES or bicarbonate.

  • Validation: Check pH. If pH < 7.2, add 1N NaOH dropwise.

Method B: TFA Removal (For Sensitive In Vivo/Embryonic Work) [1]

  • Dissolve peptide in 100 mM HCl.

  • Lyophilize.[5][6][7][8]

  • Repeat 3x. This exchanges the TFA salt for the biocompatible Hydrochloride (HCl) salt [2].[6]

Experimental Protocols

In Vitro Radioligand Binding Assay

Purpose: To determine the affinity (

Note on "DL" Mixture: If using the racemic mixture, you must correct the concentration. Assume only 6.25% of the weighed mass is active ligand.

Materials:

  • Membrane preparation from CHO cells stably expressing human DOR (CHO-hDOR).[1][2][3]

  • Radioligand:

    
    -DADLE (Specific Activity ~40-50 Ci/mmol).[1][2][3]
    
  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .[1][2]
    

Workflow:

  • Preparation: Dilute membrane prep to 20-50 µg protein/well.[2]

  • Incubation:

    • Add 1 nM

      
      -DADLE.[1][2][3]
      
    • Add increasing concentrations of your cold DADLE test compound (

      
       M to 
      
      
      M).
    • Incubate for 60-90 mins at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

  • Analysis: Plot % Specific Binding vs. Log[Ligand]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][3]
In Vivo Ischemia/Reperfusion Model

Purpose: To validate neuroprotective utility.

  • Subject: Sprague-Dawley rats.

  • Dosage: 1-5 mg/kg (Intraperitoneal) or ICV injection.[1][2]

  • Timing: Administer DADLE 30 minutes prior to induced ischemia (e.g., MCAO model).

  • Readout: Measure infarct volume via TTC staining and neurological deficit scores at 24h post-reperfusion [3].

References

  • Zhang, L. et al. (2020). "Delta opioid peptide [D-Ala2, D-Leu5] enkephalin confers neuroprotection by activating delta opioid receptor-AMPK-autophagy axis against global ischemia."[1][2][3][9] Cell & Bioscience. Available at: [Link]

  • LifeTein Technical Support . "How to remove peptide TFA salt?" LifeTein Protocols. Available at: [Link][1][2]

  • Gao, C. et al. (2022). "[D-Ala2, D-Leu5] Enkephalin Attenuates Hepatic Ischemia–Reperfusion Injury in Cirrhotic Rats." Frontiers in Physiology. Available at: [Link]

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA: From Molecular Weight Determination to Practical Application

Abstract

This technical guide provides a comprehensive analysis of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, specifically in its common trifluoroacetate (TFA) salt form. The primary focus is the accurate determination of its molecular weight, a critical parameter for all quantitative experimental work. We will dissect the molecular composition, calculate the molecular weights of the free peptide and its TFA salt, and discuss the profound implications for researchers in solution preparation and analytical characterization. Furthermore, this guide offers field-proven protocols for the handling, storage, and analysis of this and similar synthetic peptides, grounding theoretical knowledge in practical, validated laboratory workflows.

Molecular Composition and Structure

The compound is a salt composed of a peptide cation and a trifluoroacetate anion. Understanding each component is essential for its proper use.

The Peptide: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH
  • Sequence: The primary structure is a pentapeptide with the sequence Tyrosine - Alanine - Glycine - Phenylalanine - Leucine.

  • Stereochemistry (DL-): The "DL" prefix on each amino acid indicates that the material is a racemic mixture. This means it contains an equal amount of both the D- and L-enantiomers for each chiral amino acid (Tyr, Ala, Phe, Leu). Glycine is achiral and has no stereoisomers. This is a crucial detail, as biological systems typically recognize only L-amino acids. The racemic nature of this peptide suggests its use in non-biological or specific research contexts where stereochemistry is being investigated or is irrelevant.

  • Termini: The "H-" at the N-terminus and "-OH" at the C-terminus signify a free peptide, with an unblocked primary amine and a free carboxylic acid group, respectively. The N-terminal amine is the primary site of protonation and subsequent salt formation with the TFA counter-ion.

The Counter-Ion: Trifluoroacetate (TFA)

Trifluoroacetic acid (TFA) is a strong acid widely used in two key stages of peptide research:

  • Solid-Phase Peptide Synthesis (SPPS): It is often used as the cleavage agent to release the synthesized peptide from its solid support resin.[1]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): TFA is the most common mobile phase additive and ion-pairing reagent for peptide purification.[1][2] It protonates the peptide's basic groups (like the N-terminal amine) and acidic groups, reducing secondary interactions with the column and resulting in sharper, more symmetrical peaks.[1][3]

As a result of its use in purification, the final lyophilized (freeze-dried) peptide product is typically isolated as a TFA salt. The negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic bond with the positively charged sites on the peptide, most notably the N-terminal ammonium group (-NH₃⁺).

Caption: Structure of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH with its TFA counter-ion.

Molecular Weight Determination: A Step-by-Step Calculation

Accurate molar calculations are the bedrock of reproducible science. For peptide salts, it is a common and critical error to use the molecular weight of the free peptide instead of the total molecular weight of the salt.

Step 1: Calculate the Molecular Weight of the Free Peptide

The molecular weight of the free peptide is the sum of the molecular weights of its constituent amino acid residues plus the molecular weight of one molecule of water (to account for the terminal H and OH groups).

ComponentAmino AcidResidue FormulaAverage Residue MW ( g/mol )
TyrTyrosineC₉H₉NO₂163.17
AlaAlanineC₃H₅NO71.08
GlyGlycineC₂H₃NO57.05
PhePhenylalanineC₉H₉NO147.17
LeuLeucineC₆H₁₁NO113.16
Subtotal (Residues) 551.63
Termini (H₂O)H₂O18.02
Total Free Peptide C₂₉H₃₉N₅O₇ 569.65

Note: Individual residue molecular weights are sourced from standard biochemical tables.[4]

Step 2: Determine the Molecular Weight of the TFA Counter-Ion

Trifluoroacetic acid (TFA) has the chemical formula C₂HF₃O₂.

  • Molecular Weight of TFA: 114.02 g/mol [5][6]

Step 3: Calculate the Total Molecular Weight of the TFA Salt

The final molecular weight is the sum of the free peptide's weight and the weight of all associated TFA counter-ions. This peptide contains one primary basic site: the N-terminal α-amino group. Therefore, under the acidic conditions of purification, it will associate with one TFA counter-ion.

Formula for Theoretical Net Peptide Content: Theoretical net peptide content can be estimated by dividing the molecular weight of the peptide by the sum of its molecular weight and the product of the number of counterions and the counterion's molecular weight.[5]

  • Calculation:

    • MW (Peptide) + MW (TFA) = Total MW

    • 569.65 g/mol + 114.02 g/mol = 683.67 g/mol

Summary of Molecular Weights
CompoundFormulaMolecular Weight ( g/mol )
Free PeptideC₂₉H₃₉N₅O₇569.65
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02
Peptide TFA Salt C₂₉H₃₉N₅O₇ · C₂HF₃O₂ 683.67

Expert Insight: When preparing a solution of a specific molarity (e.g., 10 mM), you must use the molecular weight of the TFA salt (683.67 g/mol ). Using the free peptide's molecular weight would result in a systematically lower, incorrect concentration.

Practical Implications and Analytical Considerations

The presence of TFA is not merely an accounting exercise for molecular weight; it actively influences the peptide's behavior in experiments.

Impact on Solution Preparation

As established, all weight-to-mole calculations must use the salt's molecular weight. The actual peptide content by weight is often less than 100% due to the presence of counter-ions and residual moisture.[5] For this peptide, the peptide itself constitutes approximately 83.3% of the total mass (569.65 / 683.67).

Impact on Analytical Techniques
  • Mass Spectrometry (MS): TFA is known to cause ion suppression in electrospray ionization (ESI-MS), reducing the signal intensity of the analyte.[7] This occurs because the strong ion-pairing of TFA with the peptide can hinder the peptide's efficient ionization in the gas phase. For this reason, formic acid is often preferred as a mobile phase additive for LC-MS applications, although it may offer inferior chromatographic resolution compared to TFA.[8]

  • Reversed-Phase HPLC (RP-HPLC): TFA is essential for good chromatography. It acts as an ion-pairing agent, forming a neutral complex with the positively charged peptide, which enhances its interaction with the hydrophobic C18 stationary phase and leads to better peak shapes and resolution.[1][9]

Experimental Protocols

The following protocols represent best practices for handling, storing, and analyzing synthetic peptides like this compound.

Protocol 1: Handling and Storage of Lyophilized Peptides

Proper storage is critical to prevent degradation and ensure the long-term integrity of the peptide.

  • Initial Receipt: Upon receiving the lyophilized (powder) peptide, store it immediately at -20°C or, for optimal long-term stability, at -80°C.[10][11][12] Keep the container sealed and protected from light.[13]

  • Weighing: Before opening the container, allow it to equilibrate to room temperature for at least 10-15 minutes, preferably in a desiccator.[10] This crucial step prevents atmospheric moisture from condensing on the cold, hygroscopic peptide powder, which would compromise its stability.[11]

  • Aliquoting: Weigh the desired amount of peptide quickly in a clean environment.

  • Resealing and Storage: Tightly reseal the container, preferably purging the headspace with an inert gas like dry nitrogen or argon, and return it to cold storage (-20°C or -80°C).[10]

Protocol 2: Peptide Reconstitution and Solubilization

There is no universal solvent for all peptides; a systematic approach is recommended.[13]

  • Purity Check: Before dissolving the entire sample, it is wise to test the solubility of a small portion first.

  • Initial Solvent Choice: Begin with sterile, high-purity water. If the peptide has a net positive charge (as this one does due to the N-terminus), dilute acetic acid (e.g., 0.1%) can aid dissolution.[13]

  • Aiding Solubilization: If the peptide does not readily dissolve, brief sonication or vortexing may help.

  • Organic Solvents: For very hydrophobic peptides, organic solvents like acetonitrile (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) may be required. However, ensure these are compatible with your downstream application.

  • Stock Solution Storage: Once dissolved, peptide solutions are far less stable than their lyophilized form.[11][12] It is best practice to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which can degrade the peptide.[11]

Protocol 3: Workflow for Purity Analysis by RP-HPLC

This workflow outlines a standard method for verifying the purity of the peptide.

HPLC_Workflow cluster_prep 1. Sample & Mobile Phase Preparation cluster_hplc 2. HPLC Analysis cluster_analysis 3. Data Analysis prep_sample Dissolve Peptide (e.g., 1 mg/mL in H₂O/ACN) injection Inject Sample onto C18 Column prep_sample->injection prep_mp_a Mobile Phase A: 0.1% TFA in Water prep_mp_a->injection prep_mp_b Mobile Phase B: 0.1% TFA in Acetonitrile prep_mp_b->injection gradient Run Gradient Elution (e.g., 5-95% B over 30 min) injection->gradient detection UV Detection (214 nm & 280 nm) gradient->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peak Areas chromatogram->integration purity Calculate Purity: (Area_Main / Area_Total) * 100 integration->purity

Caption: A typical workflow for peptide purity analysis using Reversed-Phase HPLC.

  • System Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.[14]

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[14]

    • Column: A standard C18 reversed-phase column is suitable for most peptides.[14]

  • Sample Preparation: Prepare a ~1 mg/mL solution of the peptide in a suitable solvent, often Mobile Phase A or a small amount of organic solvent if necessary for solubility.[14]

  • Chromatographic Method:

    • Inject 5-20 µL of the sample.

    • Run a linear gradient, for example, from 5% B to 95% B over 20-30 minutes. This will elute components based on their hydrophobicity.[1][14]

    • Monitor the elution using a UV detector at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).

  • Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as the area of the main peptide peak divided by the total area of all peaks, expressed as a percentage.

Conclusion

The compound this compound is a synthetic pentapeptide salt with a calculated molecular weight of 683.67 g/mol . This value, which includes the single TFA counter-ion, is paramount for accurate and reproducible research. A failure to account for the mass of the counter-ion is a significant source of error in experimental design. By understanding the chemical nature of this compound and adhering to rigorous protocols for its handling, storage, and analysis, researchers, scientists, and drug development professionals can ensure the integrity and validity of their scientific outcomes.

References

  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Agilent.
  • NovoPro Bioscience Inc. (2017, March 29). Handling and Storage of Synthetic Peptides. NovoPro Bioscience.
  • Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides. Sigma-Aldrich.
  • NovoPro Bioscience Inc. (n.d.). Handling and Storage of Synthetic Peptides. NovoPro Bioscience.
  • MilliporeSigma. (n.d.). Synthetic Peptide Handling & Storage Protocol. MilliporeSigma.
  • LifeTein®. (n.d.). How to dissolve, handle and store synthetic peptides. LifeTein®.
  • Agilent Technologies, Inc. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent.
  • Mant, C. T., & Hodges, R. S. (n.d.). HPLC Analysis and Purification of Peptides. PMC.
  • AAPPTec. (n.d.). Peptide Purification. AAPPTec.
  • Guidechem. (n.d.). TYR-D-ALA-GLY-PHE-LEU 64963-01-5 wiki. Guidechem.
  • Waters Corporation. (n.d.). Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. Waters.
  • Aguilar, M. I. (n.d.). HPLC of Peptides and Proteins. Springer.
  • Letter, W. (2024, September 25). Why is TFA commonly used in LCMS sample preparation? ResearchGate.
  • J. Niebling, et al. (2025, August 5). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. MDPI.
  • Waters Corporation. (2019, October 2). Mobile Phase Additives for Peptide Characterization. Waters Blog.
  • Peptide Sciences. (n.d.). Post Cleavage Purification and Analysis of Peptides; TFA removal. Peptide Sciences.
  • Fountain, K. J., et al. (n.d.). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. PMC.
  • AmbioPharm. (n.d.). How is Theoretical Net Peptide Content Calculated? AmbioPharm.
  • Sigma-Aldrich. (n.d.). Trifluoroacetic acid Product Number T 1647. Sigma-Aldrich.
  • University of Arizona. (n.d.). amino acid residues molecular masses. University of Arizona.

Sources

Whitepaper: A Comprehensive Guide to the Isoelectric Point Calculation of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoelectric point (pI) is a critical physicochemical parameter that governs the behavior of peptides in various biochemical and pharmaceutical applications. It dictates solubility, stability, and interaction with other molecules, making its accurate determination essential for purification, formulation, and biological assay development.[1] This guide provides a detailed methodology for both the theoretical calculation and experimental determination of the isoelectric point for the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, delivered as a trifluoroacetate (TFA) salt. We will explore the foundational principles of peptide ionization, apply the Henderson-Hasselbalch equation for a predictive calculation, and discuss the practical implications of its mixed stereochemistry and the presence of the TFA counter-ion. Furthermore, this document outlines a robust, self-validating experimental protocol using capillary isoelectric focusing (cIEF) for empirical pI verification.

Introduction to the Analyte and the Concept of pI

The subject of this guide is the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA. Its primary structure consists of five amino acids: Tyrosine, Alanine, Glycine, Phenylalanine, and Leucine.[2][3] A notable feature is the inclusion of both D- and L-isomers for four of the five residues, a strategy often employed in drug development to enhance peptide stability against enzymatic degradation.[4][5][6] The peptide is also complexed with a trifluoroacetate (TFA) counter-ion, a common artifact from the solid-phase synthesis and purification process.[7][8][9]

1.1. The Isoelectric Point (pI): A Definition of Net Neutrality

The isoelectric point (pI) is defined as the specific pH at which a molecule, such as a peptide, carries no net electrical charge.[10] At pH values below the pI, the peptide will have a net positive charge, while at pH values above the pI, it will possess a net negative charge. This property is dictated by the ionization states of its acidic and basic functional groups. For any peptide, these include the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side chains of any ionizable amino acids.[11] Understanding the pI is paramount for:

  • Purification Strategy: Techniques like ion-exchange chromatography and isoelectric focusing separate molecules based on charge.

  • Solubility and Stability: Peptides are often least soluble at their isoelectric point, a phenomenon known as isoelectric precipitation.

  • Formulation Development: The pH of a peptide-based drug formulation must be carefully controlled relative to its pI to ensure stability and prevent aggregation.

  • Biological Activity: The charge state of a peptide can significantly influence its interaction with biological targets like receptors or enzymes.[1]

Theoretical Calculation of the Isoelectric Point

The theoretical pI is calculated by identifying all ionizable groups in the peptide, utilizing their respective pKa values, and applying the Henderson-Hasselbalch equation to determine the pH at which the sum of all positive and negative charges equals zero.[12][13]

2.1. Identifying Ionizable Groups and Their pKa Values

The peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH has three ionizable groups:

  • The N-terminal α-amino group of the Tyrosine residue.

  • The C-terminal α-carboxyl group of the Leucine residue.

  • The phenolic hydroxyl group in the side chain of the Tyrosine residue.

The amino acids Alanine, Glycine, Phenylalanine, and Leucine have non-ionizable side chains and therefore do not contribute to the charge calculation beyond their terminal groups.[14]

The pKa is the pH at which a specific ionizable group is 50% protonated and 50% deprotonated.[15] We will use established pKa values for these calculations, summarized in the table below. It is important to note that these values are approximations, as the exact pKa can be influenced by the peptide's local microenvironment; however, they provide a highly reliable estimate.[16]

Ionizable GroupAmino AcidpKa ValueCharge (Protonated)Charge (Deprotonated)
α-CarboxylC-Terminus (Leu)~2.340-1
α-AminoN-Terminus (Tyr)~9.69+10
Side Chain (R-group)Tyrosine~10.070-1
Table 1: Standard pKa values for the ionizable groups in the peptide. Values are based on Lehninger's Principles of Biochemistry.[1]

2.2. Step-by-Step pI Calculation

The calculation involves determining the net charge of the peptide at various pH values. The Henderson-Hasselbalch equation, pH = pKa + log([A⁻]/[HA]), describes the relationship between pH and the ratio of the deprotonated ([A⁻]) to protonated ([HA]) forms of a group.[17][18]

A simplified, iterative approach is highly effective:

  • At a very low pH (e.g., pH 1), all groups will be fully protonated.

    • α-Carboxyl: Charge = 0

    • α-Amino: Charge = +1

    • Tyr Side Chain: Charge = 0

    • Net Charge = +1

  • As the pH increases, the α-carboxyl group will be the first to deprotonate (pKa ~2.34). In the pH range between the first and second pKa values (e.g., pH 3 to 9), the peptide will exist as a zwitterion.

    • α-Carboxyl: Charge = -1

    • α-Amino: Charge = +1

    • Tyr Side Chain: Charge = 0

    • Net Charge = 0

  • The pH at which the net charge is zero is the isoelectric point. For a peptide with one acidic and one basic terminal group and no other charged side chains in the neutral pH range, the pI can be estimated by averaging the pKa values of the groups that bracket the neutral state.

    • pI ≈ (pKa_carboxyl + pKa_amino) / 2

    • pI ≈ (2.34 + 9.69) / 2

    • pI ≈ 6.02

At this calculated pI of ~6.02, the positive charge on the N-terminus is balanced by the negative charge on the C-terminus. The Tyrosine side chain remains protonated and neutral, as the pH is well below its pKa of ~10.07.

The diagram below illustrates the ionization states of the peptide across different pH ranges.

Peptide_Ionization pH1 pH < 2.34 Net Charge = +1 (H₂N⁺)-Peptide-(COOH) pH_neutral 2.34 < pH < 9.69 Net Charge = 0 (pI ≈ 6.02) (H₃N⁺)-Peptide-(COO⁻) pH1->pH_neutral Deprotonation of C-Terminus (-COOH) pH9 9.69 < pH < 10.07 Net Charge = -1 (H₂N)-Peptide-(COO⁻) pH_neutral->pH9 Deprotonation of N-Terminus (-NH₃⁺) pH11 pH > 10.07 Net Charge = -2 (H₂N)-Peptide-(COO⁻) (Tyr-O⁻) pH9->pH11 Deprotonation of Tyr Side Chain (-OH)

Caption: Ionization states of the peptide at various pH ranges.

Special Considerations for the Analyte

3.1. Impact of DL-Stereochemistry

The presence of both D- and L-amino acids is a critical feature for enhancing peptide stability in biological systems, as D-amino acids are resistant to degradation by common proteases.[4][5] However, for the purpose of isoelectric point calculation, stereochemistry does not alter the fundamental acidic or basic properties of the ionizable groups. The pKa of a functional group is determined by its chemical environment, not its chirality.[19] Therefore, the theoretical pI of the DL-peptide is identical to that of its all-L enantiomer.

3.2. Impact of the Trifluoroacetate (TFA) Counter-ion

Trifluoroacetic acid is a strong acid (pKa ~0.23) used extensively during peptide synthesis and HPLC purification.[7] Consequently, synthetic peptides are often delivered as TFA salts, where the negatively charged trifluoroacetate ion (CF₃COO⁻) is associated with positively charged sites on the peptide, primarily the N-terminal amino group.

When calculating the intrinsic isoelectric point of the peptide molecule, the counter-ion is disregarded. The pI is a property of the peptide itself. However, the presence of TFA is a crucial practical consideration:

  • pH of Stock Solutions: Dissolving the peptide-TFA salt in a neutral, unbuffered solvent like water will result in an acidic solution. This is because the TFA will dissociate, lowering the pH. Researchers must use a suitable buffer to maintain the desired pH for experiments.

  • Biological Assay Interference: Residual TFA can be cytotoxic or interfere with cellular assays, even at low concentrations.[7][8] For sensitive applications, exchanging TFA for a more biocompatible counter-ion like hydrochloride or acetate is often necessary.[7]

Experimental Verification by Capillary Isoelectric Focusing (cIEF)

While theoretical calculations provide a strong estimate, experimental determination is the gold standard for confirming a peptide's pI. Capillary isoelectric focusing (cIEF) is a high-resolution technique ideal for this purpose.

4.1. Principle of cIEF

In cIEF, a mixture of the peptide sample, carrier ampholytes (a mixture of small molecules with a wide range of pI values), and pI markers is introduced into a capillary. When a high voltage is applied, the carrier ampholytes form a stable pH gradient inside the capillary. The peptide molecules then migrate through this gradient until they reach the pH that matches their isoelectric point. At this location, the peptide has no net charge and stops moving in the electric field, forming a sharp, focused band. The position of this band, relative to the known pI markers, allows for a precise determination of the peptide's pI.

4.2. Detailed Experimental Protocol

Causality Statement: This protocol is designed to be self-validating through the inclusion of bracketing pI markers. These markers are well-characterized proteins or peptides with known isoelectric points. If the markers are resolved at their correct, expected positions, it validates the integrity of the pH gradient and confirms the accuracy of the determined pI for the analyte.

Materials:

  • Capillary Electrophoresis (CE) system with UV detector (e.g., 280 nm for Tyrosine-containing peptides).

  • Fused-silica capillary.

  • Carrier ampholytes (e.g., pH 3-10 range).

  • pI markers (e.g., a low pI marker of 5.5 and a high pI marker of 7.0 to bracket the expected pI of ~6.02).

  • Anolyte (e.g., phosphoric acid).

  • Catholyte (e.g., sodium hydroxide).

  • Focusing and Mobilization solutions as per instrument guidelines.

  • Peptide sample (this compound).

Procedure:

  • Sample Preparation: Prepare a sample mixture containing the peptide at a suitable concentration (e.g., 0.5 mg/mL), carrier ampholytes, and the low and high pI markers.

  • Capillary Conditioning: Flush the capillary sequentially with sodium hydroxide, water, and then the separation medium (sample mixture) to ensure a clean and active surface.

  • Focusing: Place the capillary ends into the anolyte and catholyte vials. Apply a high voltage (e.g., 25-30 kV) for a set time (e.g., 5-10 minutes). During this phase, the pH gradient is established and the peptide and pI markers migrate to their respective isoelectric points.

  • Mobilization: After focusing, the focused bands are moved past the detector. This can be achieved either by applying pressure to one end of the capillary (pressure mobilization) or by changing the composition of the catholyte to alter the pH gradient (chemical mobilization).

  • Detection & Data Analysis: As the mobilized bands pass the UV detector, an electropherogram is generated.

    • Identify the peaks corresponding to the low and high pI markers.

    • Create a calibration curve by plotting the migration time of the markers against their known pI values.

    • Determine the migration time of the target peptide peak and use the calibration curve to interpolate its experimental isoelectric point.

The following diagram outlines the cIEF workflow.

cIEF_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis prep_sample Prepare Sample: Peptide + Ampholytes + pI Markers prep_instrument Condition Capillary & Prepare CE System injection Inject Sample Mixture into Capillary prep_instrument->injection focusing Apply High Voltage (Focusing Step) injection->focusing mobilization Apply Pressure or Chemical Mobilant (Mobilization Step) focusing->mobilization detection Detect Mobilized Bands (UV Detector) mobilization->detection calibration Calibrate using pI Markers detection->calibration determination Determine pI of Peptide from Migration Time calibration->determination

Caption: A streamlined workflow for experimental pI determination using cIEF.

Conclusion

The isoelectric point of the peptide this compound has been thoroughly investigated through both theoretical and experimental lenses. The theoretical calculation, based on the pKa values of its N-terminus, C-terminus, and Tyrosine side chain, predicts a pI of approximately 6.02 . This value is unaffected by the DL-stereochemistry of its constituent amino acids. While the TFA counter-ion is an important factor for sample handling and potential biological interference, it does not alter the intrinsic pI of the peptide itself. For definitive confirmation, a robust experimental method such as capillary isoelectric focusing is recommended, providing an empirical value that can be used to optimize purification, formulation, and analytical development for this peptide.

References

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  • Koval, A., et al. (2023). pIChemiSt — Free Tool for the Calculation of Isoelectric Points of Modified Peptides. Journal of Chemical Information and Modeling, 63(3), 896-903. Available from: [Link]

  • Biohacks. (n.d.). pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). Available from: [Link]

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  • Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. Available from: [Link]

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A Technical Guide to the Biological Significance of DL-Amino Acid-Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The central dogma of molecular biology underscores the exclusive use of L-amino acids in ribosomal protein synthesis. However, a growing body of evidence reveals the significant presence and functional importance of peptides containing D-amino acids (D-amino acid-containing peptides or DAACPs) across all domains of life. These peptides, arising from both non-ribosomal synthesis and post-translational modifications, exhibit unique physicochemical properties that confer significant biological advantages. This in-depth technical guide provides a comprehensive exploration of the core biological significance of DL-amino acid-containing peptides. We will delve into their natural occurrence, diverse biosynthetic pathways, and the profound impact of D-amino acid incorporation on proteolytic stability, receptor interactions, and overall bioactivity. Furthermore, this guide will present detailed methodologies for the synthesis, detection, and characterization of these peptides, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: Challenging the Homochiral Dogma

For decades, the homochirality of life, specifically the universal use of L-amino acids in protein synthesis, was considered a fundamental and unbreachable principle. This paradigm has been progressively challenged by the discovery of D-amino acids in a wide array of natural products, from bacterial cell walls to venom peptides of higher organisms.[1][2] The incorporation of D-amino acids into peptide chains is not a random occurrence but rather a strategic evolutionary innovation that imparts crucial functional advantages.

The primary and most profound consequence of incorporating a D-amino acid is the dramatic increase in resistance to proteolysis.[3][4][5] Proteases, the enzymes responsible for peptide and protein degradation, are inherently stereospecific and primarily recognize and cleave peptide bonds flanked by L-amino acids. The mirror-image configuration of a D-amino acid sterically hinders the binding of proteases, effectively shielding the peptide from enzymatic degradation and significantly extending its biological half-life.[1][5] This enhanced stability is a cornerstone of their biological significance and a key driver for their exploration in therapeutic development.[4][]

Beyond stability, the presence of D-amino acids can modulate a peptide's three-dimensional structure, leading to altered receptor binding affinities and specificities.[7][8] This can result in unique biological activities that are distinct from their all-L-amino acid counterparts.[9][10] In some instances, the presence of a specific D-amino acid is an absolute requirement for biological function.[8]

This guide will systematically unpack the multifaceted biological significance of DL-amino acid-containing peptides, providing both the foundational knowledge and the practical methodologies required to navigate this exciting and rapidly evolving field.

Natural Occurrence and Biosynthesis

D-amino acid-containing peptides are found in a remarkable diversity of organisms and fulfill a wide range of biological roles.[11][12] Their origins are equally diverse, arising from two principal biosynthetic pathways.

Non-Ribosomal Peptide Synthesis (NRPS)

In many microorganisms, complex peptides, including many antibiotics, are synthesized by large, multi-modular enzymes called non-ribosomal peptide synthetases (NRPSs).[11] These enzymatic assembly lines can incorporate both proteinogenic and non-proteinogenic amino acids, including D-amino acids. The chirality of the incorporated amino acid is determined by specific epimerization domains within the NRPS machinery. A classic example is the antibiotic gramicidin, which contains alternating L- and D-amino acids.[8]

Ribosomal Synthesis followed by Post-Translational Modification (PTM)

In higher organisms, the primary route to DAACPs involves the ribosomal synthesis of a precursor peptide composed entirely of L-amino acids, followed by the enzymatic conversion of specific L-amino acid residues to their D-enantiomers.[1][13] This post-translational modification is catalyzed by a class of enzymes known as amino acid racemases or epimerases.[9][14] These enzymes facilitate a 1,1-proton transfer at the α-carbon of the target amino acid residue, effectively inverting its stereochemistry.[15][16] This process is highly specific, targeting particular amino acid residues within a defined sequence context. Examples of such peptides include opioid peptides from frog skin and neuropeptides in snails.[1][17]

Biosynthesis_Pathways cluster_NRPS Non-Ribosomal Peptide Synthesis (NRPS) cluster_Ribosomal Ribosomal Synthesis & PTM NRPS_Start Amino Acid Substrates (L- and D-forms) NRPS_Enzyme Non-Ribosomal Peptide Synthetase (NRPS) (with Epimerase Domains) NRPS_Start->NRPS_Enzyme NRPS_Peptide D-Amino Acid-Containing Peptide (e.g., Antibiotics) NRPS_Enzyme->NRPS_Peptide Ribosome Ribosome L_Peptide All-L-Amino Acid Precursor Peptide Ribosome->L_Peptide Racemase Amino Acid Racemase/ Epimerase L_Peptide->Racemase D_Peptide D-Amino Acid-Containing Peptide (e.g., Neuropeptides) Racemase->D_Peptide

The Functional Impact of D-Amino Acid Incorporation

The substitution of an L-amino acid with its D-enantiomer can have profound effects on the physicochemical and biological properties of a peptide.

Enhanced Proteolytic Stability

As previously mentioned, the most significant and widely exploited advantage of DAACPs is their resistance to enzymatic degradation.[3][5] This is a direct consequence of the stereospecificity of proteases. The presence of a D-amino acid disrupts the precise three-dimensional fit required for enzyme-substrate recognition and catalysis.

Peptide TypeSusceptibility to ProteolysisBiological Half-Life
All-L-amino acid peptideHighShort
DL-amino acid-containing peptideLow to Very LowSignificantly Extended
All-D-amino acid peptideExtremely LowLongest

Table 1: Comparative Proteolytic Stability of L-, DL-, and D-Peptides.

This enhanced stability is a critical factor in the development of peptide-based therapeutics, as it can transform a transiently active molecule into a viable drug candidate with a clinically relevant duration of action.[][18][19]

Modulation of Receptor Binding and Biological Activity

The introduction of a D-amino acid can alter the peptide's conformational landscape, leading to changes in its interaction with biological targets such as receptors and enzymes.[5][7] This can result in:

  • Increased Receptor Affinity and Potency: In some cases, the altered conformation induced by a D-amino acid can lead to a more favorable interaction with the target receptor, resulting in enhanced binding affinity and greater biological potency.[20]

  • Altered Receptor Selectivity: The conformational changes can also lead to a shift in binding preference between different receptor subtypes.[21] This can be a powerful tool for designing more selective drugs with fewer off-target effects.

  • Novel Biological Activities: In certain instances, the incorporation of a D-amino acid can confer entirely new biological activities that are absent in the all-L counterpart.[9][10]

Receptor_Binding cluster_L_Peptide All-L-Peptide Interaction cluster_D_Peptide DL-Peptide Interaction L_Peptide L-Peptide Receptor_L Receptor L_Peptide->Receptor_L Specific Binding (Leads to Biological Effect) D_Peptide DL-Peptide (Altered Conformation) Receptor_D Receptor D_Peptide->Receptor_D Altered Binding (Potentially Higher Affinity or Different Selectivity)

Therapeutic and Diagnostic Applications

The unique properties of DAACPs have made them highly attractive candidates for the development of novel therapeutics and diagnostics.[5][]

Drug Development

The enhanced stability and potentially improved activity profiles of DAACPs are being leveraged in the design of new drugs for a variety of diseases.[4]

  • Antimicrobial Peptides: Many naturally occurring antimicrobial peptides are susceptible to degradation by bacterial proteases. The incorporation of D-amino acids can create more robust antimicrobial agents that are less prone to resistance mechanisms.[3][22]

  • Enzyme Inhibitors: D-peptides can be designed to act as potent and stable inhibitors of specific enzymes, making them valuable tools for treating diseases characterized by aberrant enzyme activity.[5]

  • Hormone Analogs: The half-lives of peptide hormones can be extended through the introduction of D-amino acids, leading to more convenient dosing regimens for hormone replacement therapies.[2][19]

  • Neurodegenerative Diseases: D-amino acid-based peptide inhibitors are being investigated for their potential to interfere with the aggregation of amyloid-beta peptides in Alzheimer's disease.[23]

Disease Biomarkers

The presence of specific DAACPs in biological fluids has been linked to certain disease states and aging.[9][24] For example, the accumulation of D-aspartate-containing peptides has been observed in patients with cataracts and Alzheimer's disease.[9][10] This raises the possibility of using these peptides as novel biomarkers for disease diagnosis and progression.[25]

Experimental Methodologies

The study of DL-amino acid-containing peptides requires a specialized set of experimental techniques for their synthesis, detection, and characterization.

Synthesis of DL-Amino Acid-Containing Peptides

The chemical synthesis of peptides containing D-amino acids is now a routine procedure, most commonly achieved through solid-phase peptide synthesis (SPPS).[26][27]

Step-by-Step Protocol for Fmoc-based Solid-Phase Synthesis:

  • Resin Preparation: Start with a solid support resin functionalized with a suitable linker.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (either L- or D-form) to the resin. The amino group is protected with a fluorenylmethyloxycarbonyl (Fmoc) group.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a mild base, typically piperidine in dimethylformamide (DMF).

  • Peptide Bond Formation: Couple the next Fmoc-protected amino acid (either L- or D-form) to the deprotected N-terminus using a coupling reagent such as diisopropylcarbodiimide (DIC) and an activator like 1-hydroxybenzotriazole (HOBt).

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the full-length peptide is assembled, cleave it from the resin and remove the side-chain protecting groups using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin 1. Resin Support Coupling1 2. Couple First Fmoc-AA (L or D) Resin->Coupling1 Deprotection1 3. Fmoc Deprotection Coupling1->Deprotection1 Coupling2 4. Couple Second Fmoc-AA (L or D) Deprotection1->Coupling2 Repeat 5. Repeat Steps 3 & 4 Coupling2->Repeat Cleavage 6. Cleave from Resin & Deprotect Side Chains Repeat->Cleavage Purification 7. RP-HPLC Purification Cleavage->Purification Analysis 8. Mass Spectrometry & Analytical HPLC Purification->Analysis

Detection and Analysis of D-Amino Acids in Peptides

The detection and quantification of D-amino acids within a peptide sequence can be challenging as it does not involve a change in mass.[28][29] Several analytical techniques have been developed to address this.

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase can separate enantiomeric amino acids after total hydrolysis of the peptide.[30]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Following hydrolysis and derivatization with a chiral reagent, the resulting diastereomers can be separated and quantified by GC-MS.

  • Tandem Mass Spectrometry (MS/MS): While enantiomers have the same mass, their fragmentation patterns in MS/MS can sometimes differ, allowing for their differentiation.[28]

  • Enzymatic Assays: D-amino acid oxidase (DAAO) is an enzyme that specifically oxidizes D-amino acids.[31][32] This enzyme can be used in assays to detect the presence of D-amino acids.[31]

The Role of D-Amino Acid Oxidase (DAAO)

D-amino acid oxidase (DAAO) is a flavoenzyme that plays a crucial role in the metabolism of D-amino acids.[31][32] It catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide.[31][32][33] DAAO is important for detoxification by metabolizing D-amino acids that may accumulate in the body.[34] In the central nervous system, DAAO is particularly important for regulating the levels of D-serine, a co-agonist of NMDA receptors involved in neurotransmission.[33][35] Dysregulation of DAAO activity has been implicated in neurological and psychiatric disorders.[31][35]

DAAO_Pathway D_Amino_Acid D-Amino Acid DAAO D-Amino Acid Oxidase (DAAO) D_Amino_Acid->DAAO Substrate Products α-Keto Acid + Ammonia (NH3) + Hydrogen Peroxide (H2O2) DAAO->Products Catalyzes Oxidation

Conclusion and Future Perspectives

The discovery and ongoing investigation of DL-amino acid-containing peptides have fundamentally altered our understanding of peptide biology and opened up new avenues for therapeutic intervention. The strategic incorporation of D-amino acids provides a powerful means to overcome the inherent limitations of peptide-based drugs, particularly their poor in vivo stability. As our knowledge of the enzymes involved in their synthesis and degradation expands, and as analytical techniques for their detection become more sophisticated, we can expect to see a surge in the development of novel DAACP-based therapeutics. The continued exploration of this fascinating class of molecules holds immense promise for addressing a wide range of human diseases.

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Technical Monograph: Pharmacodynamics and Neurobiological Utility of [Ala², Leu⁵]-Enkephalin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Focus: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA[1]

Executive Summary

This technical guide analyzes the synthetic opioid peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (as a Trifluoroacetate salt).[1] This sequence represents a combinatorial stereochemical library of the [Ala², Leu⁵]-Enkephalin scaffold. While often used as a cost-effective screening reagent, its utility in neurobiology relies on the specific pharmacological activity of its L-Tyr¹, D-Ala² isomers (structurally related to DADLE ).[1]

This guide deconstructs the peptide's stereochemistry, outlines its critical role in Delta Opioid Receptor (DOR) mediated neuroprotection, and provides strict protocols for handling the TFA salt counterion to prevent cytotoxicity in neuronal cultures.

Part 1: Molecular Pharmacology & Stereochemical Deconvolution[1]
1.1 The "DL" Mixture: Signal vs. Noise

The designation "DL" at positions 1, 2, 4, and 5 indicates a racemic mixture containing up to 16 stereoisomers (


). For a neurobiologist, it is crucial to understand that not all isomers in this mixture are biologically active. 
PositionResidueStereochemical Impact
1 Tyr Critical Filter. Opioid receptors strictly require L-Tyrosine for the phenolic hydroxyl group to bind. The D-Tyr isomers (50% of the mixture) are largely pharmacologically inert "ballast."
2 Ala Stability Gate. Endogenous enkephalins have Glycine here. Substitution with D-Alanine confers resistance to aminopeptidases, extending half-life from minutes to hours. L-Alanine analogs are rapidly degraded.
3 Gly Achiral.[1] Acts as a flexible hinge.
4 Phe Hydrophobic interaction. L-Phe is standard, but D-Phe variants exist in some specific antagonist designs.[1]
5 Leu Selectivity Tuner. D-Leu (as in DADLE) enhances DOR selectivity. L-Leu retains mixed DOR/MOR activity.

Expert Insight: When calculating dosage for this specific "DL" catalog item, assume that <25% of the total mass (the L-Tyr/D-Ala fraction) is the active pharmacological agent. Adjust molar concentrations accordingly to avoid under-dosing.

1.2 Mechanism of Action: DOR Signaling

The active fraction of this peptide functions as a Delta Opioid Receptor (DOR) Agonist . Unlike Mu receptors (associated with euphoria/addiction), DORs in the CNS are primarily associated with neuroprotection, anxiolysis, and hypoxic tolerance.

Key Pathway:

  • Binding: Peptide binds DOR (

    
     coupled).[1]
    
  • Immediate Effect: Inhibition of Adenylate Cyclase

    
     reduced cAMP.
    
  • Neuroprotective Cascade: Activation of the PI3K/Akt and MAPK/ERK pathways.

  • Outcome: Upregulation of Bcl-2 (anti-apoptotic) and inhibition of Caspase-3.[1]

Part 2: Neurobiological Applications[1][2][3]
2.1 Ischemic Neuroprotection (Stroke Models)

The [D-Ala², Leu⁵] scaffold is a gold standard for studying "Ischemic Preconditioning."[1]

  • Application: Pre-treatment with the peptide prior to Oxygen-Glucose Deprivation (OGD).

  • Mechanism: It mimics the "hibernation" state, reducing neuronal metabolic demand and preventing glutamate excitotoxicity.

  • Evidence: Studies show that DOR activation preserves mitochondrial integrity during reperfusion injury.

2.2 Induction of Hypometabolism

Historically linked to the "hibernation trigger" theory, analogs like DADLE (contained within this mixture) can induce a reversible state of hypothermia and hypometabolism in non-hibernating mammals. This is utilized in research for:

  • Organ preservation protocols.

  • Traumatic brain injury (TBI) therapeutic windows.[1]

2.3 Visualization: DOR Neuroprotective Signaling

The following diagram illustrates the intracellular cascade triggered by the active L-Tyr/D-Ala isomer.[1]

DOR_Signaling cluster_pathways Intracellular Cascade Agonist [D-Ala2]-Enkephalin (Active Isomer) DOR Delta Opioid Receptor (DOR) Agonist->DOR Gi Gi/Go Protein DOR->Gi PI3K PI3K / Akt Gi->PI3K ERK MAPK / ERK Gi->ERK K_chan K+ Channel (Opening) Gi->K_chan Bcl2 Bcl-2 (Upregulation) PI3K->Bcl2 Promotes ERK->Bcl2 Caspase Caspase-3 (Inhibition) Bcl2->Caspase Blocks Outcome NEUROPROTECTION (Reduced Apoptosis) Caspase->Outcome Prevents Death K_chan->Outcome Hyperpolarization

Caption: DOR activation triggers survival kinases (Akt/ERK) and K+ channel hyperpolarization to prevent excitotoxic death.[1]

Part 3: Technical Protocols & Salt Exchange[1]
3.1 The TFA Toxicity Warning

This peptide is supplied as a Trifluoroacetate (TFA) salt.

  • Risk: TFA is a strong acid.[2] In neuronal cultures (which are highly sensitive to pH and fluorinated anions), residual TFA can cause non-specific cytotoxicity at concentrations as low as 10 nM to 1 µM.

  • Symptom: False negatives in viability assays or alteration of ion channel kinetics.

CRITICAL DIRECTIVE: For all in vivo (intrathecal/ICV) and sensitive in vitro (primary neuron) applications, you must convert the peptide to an Acetate or Hydrochloride salt.

3.2 Protocol: TFA-to-Acetate Exchange

Do not rely on simple dialysis for small peptides (<1 kDa) as they will be lost. Use this resin-based method.

Materials:

  • AG 1-X8 Anion Exchange Resin (Acetate form).[1]

  • 0.1 M Acetic Acid.

  • Lyophilized Peptide (H-DL-Tyr...).[1]

Workflow:

  • Resin Prep: Wash resin column with 5 volumes of 1 M Acetic acid, then 10 volumes of distilled water.

  • Loading: Dissolve peptide in water (1-2 mg/mL). Load onto column.

  • Elution: Elute with 0.1 M Acetic acid. The TFA anions bind to the resin; Acetate anions pair with the peptide.

  • Lyophilization: Freeze-dry the eluate immediately to remove excess acetic acid.

  • Validation: Verify TFA removal via HPLC (TFA peak usually appears near the solvent front).

3.3 Visualization: Experimental Workflow

Workflow cluster_assays Downstream Applications Raw Raw Peptide (TFA Salt) Exchange Anion Exchange (Acetate/HCl) Raw->Exchange Remove Cytotoxin Pure Purified Peptide (Acetate Salt) Exchange->Pure Culture Primary Neuronal Culture (OGD) Pure->Culture Safe for Cells Binding Receptor Binding (Ki Determination) Pure->Binding

Caption: Mandatory salt exchange workflow to prevent TFA-induced artifacts in neurobiological assays.

Part 4: References
  • Zhang, J., et al. (2006). "Neuroprotective effects of DADLE against ischemia-reperfusion injury." Neuroscience Letters.

  • Borlongan, C.V., et al. (2004). "Delta opioid peptide (DADLE) protects against focal cerebral ischemia."[1] Stroke.

  • Cornish, J., et al. (1999). "Trifluoroacetate, a contaminant in purified peptides, inhibits proliferation of osteoblasts and chondrocytes."[3] American Journal of Physiology-Endocrinology and Metabolism. [1]

  • Oeltgen, P.R., et al. (1988). "Hibernation 'trigger' opioid-like factors in plasma."[1] Life Sciences.

  • Gaudriault, G., et al. (1997). "Delta opioid receptor signaling pathways."[4][5][6] Journal of Neurochemistry.

Sources

The Hidden Variable: A Guide to TFA Salts in Peptide Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the Role of TFA Salt in Peptide Chemistry Content Type: Technical Guide / Whitepaper

Executive Summary

In the precise world of peptide therapeutics and biochemistry, Trifluoroacetic Acid (TFA) acts as a "necessary evil." While indispensable for the cleavage and purification of peptides during Solid Phase Peptide Synthesis (SPPS), its persistence as a counter-ion in the final product introduces significant physicochemical and biological variables.[1]

This guide provides a technical deep-dive into the role of TFA, its impact on experimental integrity, and the rigorous protocols required to exchange it for biocompatible alternatives like Acetate or Hydrochloride.[2]

Part 1: The Chemistry of TFA in SPPS

The Mechanism of Interaction

TFA is not merely a solvent; it is an active participant in the purification process. Most synthetic peptides are purified using Reverse-Phase HPLC (RP-HPLC). In this environment, TFA serves two critical functions that drive resolution and peak shape.

  • Silanol Suppression: Silica-based C18 columns contain residual silanol groups (

    
    ). At neutral pH, these deprotonate to 
    
    
    
    , interacting ionically with positively charged peptide residues (Arg, Lys, His), causing peak tailing. TFA (
    
    
    ) maintains a low pH (
    
    
    ), keeping silanols protonated and neutral.
  • Ion-Pairing: Peptides are typically hydrophilic. To retain them on a hydrophobic C18 column, TFA anions (

    
    ) pair with the protonated N-terminus and basic side chains of the peptide. This forms a neutral, hydrophobic ion-pair complex that partitions effectively into the stationary phase.
    
The Resulting Salt

Because the final lyophilization step removes water and volatile solvents but concentrates the non-volatile acid, the resulting peptide is not a "free base" but a TFA Salt .

  • Stoichiometry: A peptide with 1 N-terminus, 2 Arginines, and 1 Lysine will theoretically carry 4 TFA molecules.

  • Mass Implication: A peptide with a molecular weight (MW) of 1000 Da might actually weigh ~1450 Da when the weight of the counter-ions is included. Failure to account for this "net peptide content" is a primary cause of dosing errors in biological assays.

HPLC_Mechanism Peptide Peptide (Hydrophilic/Positively Charged) IonPair Neutral Ion-Pair Complex (Hydrophobic) Peptide->IonPair Electrostatic Binding TFA TFA Anion (CF3COO-) TFA->IonPair Pairing C18 C18 Stationary Phase (Hydrophobic) IonPair->C18 Hydrophobic Retention Resolution High Resolution Separation C18->Resolution Elution Gradient

Figure 1: The Ion-Pairing Mechanism of TFA in RP-HPLC Purification.

Part 2: The Impact of TFA Salts (The "Cost")

While excellent for purity, TFA is suboptimal for biology.

Biological Toxicity & Interference[3]
  • Cytotoxicity: TFA is toxic to specific cell lines, particularly osteoblasts and chondrocytes, inhibiting proliferation at concentrations as low as 10 nM [1].

  • Receptor Interference: The trifluoroacetate anion can alter the conformation of peptides or compete with native ions (like chloride) at receptor binding sites.

  • Acidification: In unbuffered assays, high TFA content can drop the pH of culture media, causing non-specific cell death often mistaken for peptide activity.

Physicochemical Properties[1]
  • Hygroscopicity: TFA salts are often hygroscopic, turning into sticky oils or gels that are difficult to weigh and handle.

  • Solubility: While TFA salts are generally soluble, they can be less stable than their HCl or Acetate counterparts.

Salt Comparison Table
FeatureTFA SaltAcetate SaltHCl Salt
Source Standard SPPS/HPLC cleavageIon ExchangeIon Exchange / Lyophilization
Acidity (pKa) Strong Acid (~0.23)Weak Acid (~4.76)Strong Acid (~ -7)
Biological Suitability Low (Toxic/Interfering)High (Preferred for Cell Culture)High (Preferred for Clinical)
Solubility High (Organic solvents)ModerateHigh (Aqueous)
Volatility ModerateHigh (Sublimes)Low (Stable)

Part 3: Counter-Ion Exchange Strategies

To render a peptide suitable for biological use, the TFA must be exchanged.

Decision Logic: Which Method?

Do not default to one method. Choose based on the peptide's properties.[3]

Salt_Exchange_Logic Start Start: Peptide-TFA Salt Solubility Is Peptide Water Soluble? Start->Solubility Application Intended Application? Solubility->Application Yes HPLC Method C: Buffer Swap HPLC (For high purity needs) Solubility->HPLC No (Hydrophobic) Resin Method A: Ion Exchange Resin (Best for Acetate conversion) Application->Resin Cell Culture (Acetate) Lyophilization Method B: HCl Lyophilization (Best for HCl conversion) Application->Lyophilization Clinical/Stability (HCl)

Figure 2: Decision Matrix for Counter-Ion Exchange.

Protocol A: Resin Exchange (TFA Acetate)

Best for: Converting peptides for cell culture assays.

Materials: Strong Anion Exchange Resin (e.g., Dowex 1x2, acetate form), 0.1M Acetic Acid, HPLC Grade Water.

  • Resin Preparation: Wash the resin column with 1M NaOH, then water, then 1M Acetic Acid, and finally water until the eluate is neutral.

  • Loading: Dissolve the peptide in a minimal volume of water. Load onto the column.[4][5]

    • Expert Insight: Load at a ratio of 1g peptide to 50g resin to ensure complete exchange capacity.

  • Elution: Elute with water. The peptide (now paired with Acetate) will flow through, while TFA binds to the resin.

  • Self-Validation Step: Check the pH of the eluate. It should be slightly acidic (pH 4-5) due to the acetate, but not highly acidic (pH < 2) which would indicate TFA breakthrough.

  • Lyophilization: Freeze-dry the eluate immediately to recover the peptide acetate.

Protocol B: HCl Lyophilization (TFA HCl)

Best for: Creating stable, water-soluble salts for in vivo use.

Materials: 0.1M Hydrochloric Acid (HCl), HPLC Grade Water.

  • Dissolution: Dissolve the peptide-TFA salt in 0.1M HCl (approx. 1 mg/mL).

    • Expert Insight: Do not use high concentrations of HCl (e.g., >1M) as this can degrade sensitive residues like Trp or Asp.

  • Equilibration: Allow to stand for 5-10 minutes. The vast excess of Cl- ions drives the equilibrium, displacing the TFA.

  • Lyophilization: Freeze and lyophilize the solution.

  • Repetition: Crucial Step. Repeat steps 1-3 at least three times . A single pass rarely achieves >95% exchange.

  • Self-Validation Step: Dissolve a small aliquot in water and add a drop of Silver Nitrate (

    
    ). A white precipitate (
    
    
    
    ) confirms the presence of Chloride ions.

Part 4: Analytical Characterization

You cannot assume the exchange worked; you must prove it.

Ion Chromatography (IC)

The gold standard for quantification.

  • Method: Anion-exchange column (e.g., Dionex IonPac AS11) with suppressed conductivity detection.

  • Output: Distinct peaks for Fluoride, Acetate, Chloride, and Trifluoroacetate.[2]

  • Limit: Capable of detecting <0.1% residual TFA.

19F-NMR (Fluorine NMR)

A rapid, highly specific check.

  • Method: Dissolve peptide in

    
    . Run a standard Fluorine NMR.
    
  • Output: A sharp singlet at approx -76 ppm indicates TFA.

  • Advantage: No background noise from the peptide (unless it contains Fluorinated amino acids).

References

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[2] American Journal of Physiology-Endocrinology and Metabolism. Link

  • ThermoFisher Scientific. (2008). Application Note 115: Determination of Trifluoroacetic Acid (TFA) in Peptides.[6]Link

  • Gaussier, H., et al. (2002). Influence of the counter-ion on the structure and activity of an antimicrobial peptide. Journal of Peptide Science. Link

  • LifeTein. (2025). TFA Removal Service and Cytotoxicity Analysis.[7]Link

  • Snyder, L. R., et al. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Ion Pairing). Link

Sources

Chirality and its effect on H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA[1]

Executive Summary

This guide provides a technical analysis of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH as a trifluoroacetate (TFA) salt.[1][2] While structurally based on Leucine Enkephalin (an endogenous opioid neurotransmitter), the inclusion of racemic (DL) amino acids at positions 1, 2, 4, and 5 transforms this substance from a single therapeutic candidate into a combinatorial library of 16 stereoisomers .

For researchers, this specific composition presents a dual challenge:

  • Analytical Resolution: Separating diastereomers with distinct physicochemical properties versus enantiomers with identical non-chiral retention.

  • Biological Variance: Differentiating between the metabolically stable, high-affinity isomers (typically containing D-Ala²) and the inactive or rapidly degraded forms.[1]

Part 1: The Stereochemical Landscape
1.1 Combinatorial Complexity

The sequence contains four chiral centers (Tyr, Ala, Phe, Leu) and one achiral center (Gly).[1] The designation "DL" indicates a racemic mixture at each specific position during synthesis.

  • Total Isomers:

    
     distinct stereoisomers.
    
  • Composition:

    • 8 Diastereomeric Pairs: Isomers that are not mirror images (e.g., L-L-G-L-L vs. D-L-G-L-L). These have different physical properties (hydrophobicity, pKa) and can often be separated by standard Reverse-Phase HPLC (RP-HPLC).[1]

    • 8 Enantiomeric Pairs: Mirror images of each other (e.g., L-L-G-L-L vs. D-D-G-D-D). These possess identical physical properties in achiral environments and require chiral chromatography for separation.

1.2 Structure-Activity Relationship (SAR) Implications

The biological activity of Enkephalin analogs is strictly governed by chirality:

  • Position 1 (Tyr): The L-isomer is critical for opioid receptor binding (mimicking the tyramine moiety of morphine).[1] D-Tyr typically abolishes opioid activity.[1]

  • Position 2 (Ala): Substitution of the native Glycine with D-Ala confers resistance to aminopeptidases, significantly increasing half-life.[1] L-Ala at this position may sterically hinder binding without offering the same stability benefits.

  • Position 5 (Leu): D-Leu is often associated with increased selectivity for the Delta (

    
    ) opioid receptor (as seen in DADLE: [D-Ala², D-Leu⁵]-Enkephalin).[1]
    
Part 2: The TFA Counter-Ion Factor[3]
2.1 The Role of TFA

The peptide is supplied as a Trifluoroacetate (TFA) salt .[2][3][4] TFA is the standard ion-pairing reagent used in Solid Phase Peptide Synthesis (SPPS) and HPLC purification.[1] It protonates the N-terminus and any basic side chains, improving solubility and peak shape.

2.2 Critical Interference in Bioassays

While useful for synthesis, TFA is detrimental to downstream biological applications:

  • Cytotoxicity: TFA is cytotoxic to many cell lines at nanomolar concentrations, potentially confounding viability data.[4][5]

  • Receptor Interference: TFA anions can alter the tertiary structure of the peptide or compete for binding sites on G-protein coupled receptors (GPCRs).

  • False Negatives: In antiproliferative assays, the toxicity of TFA can mimic peptide activity, leading to false positives; conversely, it can acidify buffers, inhibiting receptor binding (false negatives).[5]

Protocol Recommendation: For any in vivo or cell-based assay, the peptide must undergo salt exchange (to Acetate or Hydrochloride) before use.[1][6]

Part 3: Analytical & Separation Workflows

To isolate the bioactive species from this 16-isomer library, a multi-stage chromatographic approach is required.

3.1 Visualization of the Separation Logic

PeptideSeparation Raw Raw Mixture (16 Isomers + TFA) TFA_Removal TFA Exchange (HCl/Acetate) Raw->TFA_Removal Prep RP_HPLC RP-HPLC (C18) Separates Diastereomers TFA_Removal->RP_HPLC Step 1 Frac1 Fraction A (Enantiomeric Pair) RP_HPLC->Frac1 Peak 1 Frac2 Fraction B (Enantiomeric Pair) RP_HPLC->Frac2 Peak 2 Chiral_LC Chiral Chromatography (Crown Ether/Cyclodextrin) Frac1->Chiral_LC Step 2 Frac2->Chiral_LC Pure_Iso Purified Single Isomer (>98% ee) Chiral_LC->Pure_Iso Resolution Bioassay Bioassay (Receptor Binding) Pure_Iso->Bioassay Validation

Caption: Two-stage purification workflow required to resolve the 16-isomer library into single bioactive entities.

3.2 Experimental Protocol A: Diastereomer Separation (RP-HPLC)

Goal: Separate the mixture into enantiomeric pairs based on hydrophobicity differences.[1]

  • Column: C18 Reverse Phase (e.g., Zorbax 300SB-C18), 5 µm, 4.6 x 250 mm.[1]

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).[1]

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Gradient: 5% B to 60% B over 45 minutes (Linear). Note: A shallow gradient is critical for resolving closely eluting diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 280 nm (Tyrosine/Phenylalanine).[1]

  • Expected Result: Multiple peaks will elute. Each peak likely contains a pair of enantiomers (e.g., L-D-G-L-L and D-L-G-D-D co-eluting).

3.3 Experimental Protocol B: Enantiomer Resolution (Chiral HPLC)

Goal: Resolve the specific bioactive L-Tyr / D-Ala isomer from its mirror image.[1]

  • Column: Chiralpak IA or Crown Ether based column (specifically for amino acids/peptides).

  • Mobile Phase: Hexane/Ethanol/TFA (80:20:0.1) or Perchloric acid/Water (for Crownpak).[1]

  • Mode: Isocratic elution.

  • Validation: Circular Dichroism (CD) spectroscopy to confirm the "L" configuration at Tyr1 (negative band near 280nm).

Part 4: Quantitative Data Summary
ParameterSpecification / Impact
Molecular Formula

Theoretical Mass 555.62 Da (Free base)
Isomer Count 16 (Due to 4 chiral centers)
Bioactive Target L-Tyr¹, D-Ala², Gly, L-Phe⁴, D-Leu⁵ (Putative)
TFA Cytotoxicity Observable at >10 nM in sensitive lines (e.g., osteoblasts)
Solubility High in water/methanol due to TFA salt; reduced after HCl exchange.[1]
References
  • Separation of Peptide Diastereomers

    • Title: Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs.
    • Source: NIH / PubMed Central.
    • URL:[Link]

  • TFA Salt Toxicity

    • Title: Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides.
    • Source: Pharmaceutics (MDPI).[1]

    • URL:[Link]

  • Enkephalin Stability (D-Ala2)

    • Title: Effects of various protease inhibitors on the stability and permeability of [D-Ala2,D-Leu5]enkephalin.[1][7]

    • Source: Journal of Pharmaceutical Sciences.
    • URL:[Link][1]

  • Chiral Separation Methodology

    • Title: Separation of peptide isomers and conformers by ultra performance liquid chromatography.[8][9][10][11]

    • Source: Journal of Chromatography A.[12]

    • URL:[Link][1]

Sources

Structural Dynamics of [Ala2]-Leu-Enkephalin Stereoisomers: The H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA Ensemble

[1][2][3][4]

Executive Summary

The sequence H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA represents a synthetic combinatorial library of [Ala2]-Leu-Enkephalin analogs, existing as a trifluoroacetate (TFA) salt.[1][2][3][4] Unlike a single pure peptide, the "DL" designation at positions 1, 2, 4, and 5 indicates a racemic mixture containing up to 16 distinct stereoisomers (

Among these isomers, the specific configuration H-Tyr-D-Ala-Gly-Phe-D-Leu-OH (known as DADLE ) is the most pharmacologically significant, exhibiting high affinity for


1234

Part 1: The Stereochemical Ensemble & Chemical Identity

Composition Analysis

The peptide sequence provided constitutes a "super-racemic" mixture. While Glycine (Gly3) is achiral, the remaining four residues possess chiral centers.

  • Core Scaffold: Tyramine pharmacophore (Tyr1) linked to a lipophilic tail (Phe4-Leu5) via a spacer (Ala2-Gly3).[1][2][3][4]

  • Isomer Count: 16 theoretical stereoisomers.

  • Key Components:

    • L-L-L-L-L (Native Analog): [Ala2]-Leu-Enkephalin.[1][2][3][4] Flexible, susceptible to proteolysis.

    • L-D-L-L-D (DADLE): [D-Ala2, D-Leu5]-Enkephalin.[1][2][3][4] Highly stable, bioactive, rigidified structure.

    • Mixed Stereoisomers: Intermediates with varying receptor affinities and solubilities.

The TFA Salt Factor

The peptide is supplied as a trifluoroacetate (.TFA) salt.[5][6][7] In solid and solution phases, TFA does not merely act as a pH buffer; it is a structural participant.

  • Stoichiometry: Typically 1:1 interaction with the N-terminal amine (

    
    ).[2][3][4]
    
  • Effect: The trifluoroacetate anion (

    
    ) forms an ion pair with the N-terminal Tyrosine.[2][3][4] This neutralizes the positive charge, reducing repulsive forces and often inducing a more compact, folded structure compared to the chloride or acetate salts.
    

Part 2: Predicted 3D Structural Dynamics[1][2][3][4]

Because this is a mixture, there is no single "crystal structure." Instead, we predict the Conformational Ensemble , defined by the equilibrium between extended chains and folded turns.

The Bioactive Fold: Type II' -Turn (DADLE-like)

The most structurally defined component of this mixture is the DADLE isomer.[2][3][4]

  • Mechanism: The substitution of D-Ala at position 2 and D-Leu at position 5 sterically forces the peptide backbone to reverse direction.[1][2]

  • H-Bonding: A strong hydrogen bond forms between the carbonyl oxygen of Tyr1 and the amide proton of Phe4 .

  • Geometry: This creates a Type II'

    
    -turn  centered on the Gly3-Phe4 bond.[1][2][3][4]
    
  • Pharmacophore Alignment: This fold orients the aromatic rings of Tyr1 and Phe4 into a specific spatial relationship required for

    
    -opioid receptor activation (approx. 10-14 Å separation between centroids).[1][2][3][4]
    
The Flexible Fold: Native-like L-Isomers

Isomers containing L-Ala and L-Leu (resembling native Leu-enkephalin) exhibit high conformational entropy.[1][2][3][4]

  • Equilibrium: Rapid interconversion between extended sheets and transient

    
    -turns.[1][2][3][4]
    
  • Solvent Dependence: In aqueous solution, these forms are largely disordered. In membrane-mimetic environments (e.g., DMSO, SDS micelles), they may adopt transient folded states, but lack the steric lock provided by the D-amino acids.

Structural Comparison Table
FeatureDADLE Isomer (L-D-G-L-D)Native Analog (L-L-G-L-L)Racemic Mixture Average
Dominant Secondary Structure Type II'

-Turn
Random Coil / ExtendedHeterogeneous Ensemble
Backbone Rigidity High (Sterically Locked)Low (Flexible)Variable
Tyr1-Phe4 Distance Constrained (~10 Å)Variable (fluctuating)Broad Distribution
Proteolytic Stability High (Resistant)Low (Degrades rapidly)Mixed
Receptor Selectivity High (

-opioid)
Moderate (Mixed

)
Low (Non-specific)

Part 3: Visualization of Structural Pathways

Conformational Locking Mechanism

The following diagram illustrates how the stereochemical substitution (L vs. D) dictates the folding pathway of the peptide chain.

GStartLinear Peptide Sequence(Tyr-Ala-Gly-Phe-Leu)Stereo_LL-Ala2 / L-Leu5(Native Chirality)Start->Stereo_LSynthesis Path AStereo_DD-Ala2 / D-Leu5(DADLE Chirality)Start->Stereo_DSynthesis Path BConf_FlexHigh Entropy State(Random Coil)Stereo_L->Conf_FlexSteric FreedomConf_TurnType II' Beta-Turn(Rigid Scaffold)Stereo_D->Conf_TurnSteric Clash Forces TurnDegradationRapid Proteolysis(Low Stability)Conf_Flex->DegradationSolvent ExposedInteractionTyr1(CO) ... H-N(Phe4)H-Bond FormationConf_Turn->InteractionStabilizesActivityHigh Delta-ReceptorAffinityInteraction->ActivityPharmacophore Alignment

Figure 1: Stereochemical control of peptide folding. The D-isomer pathway leads to the stable bioactive conformation.[1]

Part 4: Experimental & Computational Protocols

To isolate the specific structure of the bioactive form from this racemic mixture, the following workflow is required.

Computational Prediction (Replica Exchange MD)

Standard MD simulations often get trapped in local minima for peptides.[3][4] Replica Exchange MD (REMD) is the gold standard for sampling the full ensemble.

Protocol:

  • System Setup: Build the specific isomer (e.g., L-D-G-L-D) using AMBER14SB force field.

  • Solvation: Solvate in a cubic box of TIP3P water; add 1

    
     and 1 
    
    
    to neutralize.
  • Replica Generation: Create 32 replicas with temperatures ranging from 280K to 450K.

  • Production Run: Run 100 ns per replica.

  • Clustering: Use GROMOS clustering (cutoff 0.15 nm RMSD) on the lowest temperature trajectory (300K) to identify the dominant centroid structure.[4]

Experimental Deconvolution (HPLC-NMR)

Since the sample is a mixture, direct NMR is impossible without separation.[3][4]

Protocol:

  • Separation: Inject the DL-mixture onto a Chiralpak ZWIX(+) column (chiral stationary phase).

    • Mobile Phase: MeOH/ACN/H2O (49:49:2) with 50mM Formic Acid.[3][4]

  • Isolation: Collect the peak corresponding to the DADLE standard (retention time verification).

  • TFA Exchange: Lyophilize the fraction to remove solvent, then redissolve in 10mM HCl (repeated 3x) to exchange the interfering TFA counter-ion for Chloride (optional, but recommended for clean NMR).

  • NOESY Spectroscopy:

    • Dissolve in

      
       (90:10).[3][4]
      
    • Look for the diagnostic Nuclear Overhauser Effect (NOE) between the

      
       of Ala2 and the 
      
      
      of Phe4, which confirms the
      
      
      -turn.
Workflow Diagram

Workflowcluster_ExpExperimental Deconvolutioncluster_CompComputational ModelingSampleH-DL-Tyr...DL-Leu.TFA(Racemic Mixture)HPLCChiral HPLC(ZWIX Column)Sample->HPLCBuildBuild 16 Isomers(In Silico)Sample->BuildVirtual ScreenFractionIsolate DADLEFractionHPLC->FractionNMRNOESY NMR(Confirm Beta-Turn)Fraction->NMRClusterCluster Analysis(Identify Centroids)NMR->ClusterValidate ModelREMDREMD Simulation(Explicit Solvent + TFA)Build->REMDREMD->Cluster

Figure 2: Integrated workflow for separating and structurally characterizing the peptide mixture.

References

  • Conformational Analysis of Enkephalins

    • Title: Structural requirements for opioid activity of analogues of the enkephalins.[8][9][10]

    • Source: Royal Society Publishing.
    • Link:[Link][2][3][4]

  • DADLE Structure & Pharmacology

    • Title: Energy conformation study of Met-enkephalin and its D-Ala2 analogue and their resemblance to rigid opiates.[1][2][3][11][12]

    • Source: Proceedings of the N
    • Link:[Link][2][3][4]

  • Effect of TFA on Peptide Structure

    • Title: Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems.[13]

    • Source: Analytical Chemistry (ACS).[3][4]

    • Link:[Link][2][3][4]

  • Chiral Separation of Peptide Isomers

    • Title: Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns.[1][2][3][4]

    • Source: Journal of Chromatography A (via ChiralTech).[3][4]

    • Link:[Link][2][3][4]

Methodological & Application

Application Note: Solid-Phase Synthesis of the Combinatorial Enkephalin Analog Library (H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH·TFA)

[1][2][3][4][5][6]

Executive Summary & Strategic Overview

This protocol details the synthesis of the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH as a trifluoroacetate (TFA) salt.

Scientific Context: The sequence corresponds to a combinatorial library of Enkephalin analogs . By utilizing racemic (DL) amino acids at positions 1, 2, 4, and 5, the synthesis does not produce a single molecular entity but rather a mixture of 16 distinct stereoisomers (



Key Technical Challenges:

  • Stereochemical Complexity: The final product will not elute as a single HPLC peak. Expect a complex chromatogram containing multiple resolved and co-eluting diastereomers.

  • Resin Loading: Racemic Fmoc-DL-Leu-OH must be loaded onto the Wang resin manually to ensure a 50:50 ratio of C-terminal isomers.

  • Scavenging: The presence of Tyrosine (protected as t-Butyl ether) requires efficient scavenging during cleavage to prevent alkylation of the phenolic ring by tert-butyl carbocations.

Materials & Reagents

Amino Acid Building Blocks

Note: If pre-mixed "DL" Fmoc-amino acids are unavailable, prepare them by weighing equimolar amounts of pure L- and D- isomers and mixing thoroughly in the activation vial.

PositionAmino Acid DerivativeMol.[1][2][3][4][5] Weight ( g/mol )Function
AA 1 (N-Term) Fmoc-DL-Tyr(tBu)-OH459.5Opioid pharmacophore (racemic)
AA 2 Fmoc-DL-Ala-OH311.3Conformational spacer (racemic)
AA 3 Fmoc-Gly-OH297.3Flexible hinge (achiral)
AA 4 Fmoc-DL-Phe-OH387.4Hydrophobic interaction (racemic)
AA 5 (C-Term) Fmoc-DL-Leu-OH353.4C-terminal anchor (racemic)
Solid Support & Reagents[4][10][11]
  • Resin: Wang Resin (100-200 mesh), substitution ~0.6–0.8 mmol/g.

  • Coupling Reagents: HBTU (0.5 M in DMF) and DIEA (2.0 M in NMP).

    • Alternative: DIC/Oxyma Pure (for reduced racemization risk, though less critical here as we are synthesizing racemates).

  • Deprotection: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (to suppress aspartimide formation, though less relevant for this sequence, it improves purity).

  • Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O.[6]

  • Solvents: DMF (peptide synthesis grade), DCM, Diethyl Ether (cold), Methanol.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical cycle repetitions.

SPPS_Workflowcluster_CycleElongation Cycle (Repeat 4x)StartStart: Wang Resin(0.1 mmol scale)Swell1. Resin Swelling(DCM, 30 min)Start->SwellLoad2. Loading AA5: Fmoc-DL-Leu-OH(Symmetric Anhydride Method)Swell->LoadCap3. Capping Unreacted Sites(Ac2O / Pyridine)Load->CapDeprotect4. Fmoc Deprotection(20% Piperidine/DMF, 2 x 10 min)Cap->DeprotectWash15. Wash (DMF x 5)Deprotect->Wash1Couple6. Coupling(Fmoc-AA + HBTU + DIEA)(45-60 min)Wash1->CoupleWash27. Wash (DMF x 3, DCM x 2)Couple->Wash2Test8. Kaiser Test(Colorimetric Check)Wash2->TestTest->DeprotectNext AACleave9. Global Cleavage(95% TFA Cocktail, 2-3 hrs)Test->CleaveSequence CompletePrecip10. Ether Precipitation(-20°C)Cleave->PrecipLyophil11. LyophilizationPrecip->LyophilFinalFinal Product:H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH·TFA(Mixture of 16 Isomers)Lyophil->Final

Caption: Step-by-step SPPS workflow for the synthesis of the enkephalin analog library. The cycle repeats for Phe, Gly, Ala, and Tyr.

Detailed Synthesis Protocol

Phase 1: Resin Loading (The Foundation)

Objective: Anchor Fmoc-DL-Leu-OH to the Wang resin via an ester bond.

  • Swelling: Place 125 mg of Wang resin (assuming 0.8 mmol/g loading = 0.1 mmol scale) in a reaction vessel. Add 5 mL DCM and swell for 30 minutes. Drain.

  • Activation (Symmetric Anhydride):

    • Dissolve Fmoc-DL-Leu-OH (10 eq, 1.0 mmol) in minimal dry DCM/DMF.

    • Add DIC (5 eq, 0.5 mmol). Stir for 20 mins at 0°C to form the symmetric anhydride.

    • Add DMAP (0.1 eq) dissolved in DMF.

  • Coupling: Add the activated mixture to the resin. Shake at room temperature for 2 hours.

  • Washing: Drain and wash with DMF (3x) and DCM (3x).[4]

  • Capping: Treat resin with Acetic Anhydride/Pyridine/DMF (10:10:80) for 15 minutes to cap unreacted hydroxyl groups. This prevents truncated sequences (deletion sequences) later.

Phase 2: Chain Elongation (The Cycle)

Repeat this cycle for: DL-Phe , Gly , DL-Ala , and DL-Tyr .

StepReagent/SolventDurationMechanism
1.[7][4][8] Deprotection 20% Piperidine in DMF5 minRemoves Fmoc group (Base induced

-elimination).
2. Deprotection 20% Piperidine in DMF15 minEnsures complete removal.
3. Wash DMF5 x 1 minRemoves piperidine and fulvene byproducts.
4. Activation 4 eq Fmoc-AA-OH + 3.9 eq HBTU + 8 eq DIEAPre-mix 2 minForms active ester (OBt/OAt).
5. Coupling Activated AA solution added to resin60 minAmide bond formation.
6. Wash DMF3 x 1 minRemoves excess reagents.
7.[9] Validation Kaiser Test (Ninhydrin)2 minBlue beads = Incomplete coupling (Repeat step 5). Colorless = Success (Proceed).

Specific Note for AA 1 (N-Terminus): After coupling Fmoc-DL-Tyr(tBu)-OH , perform the final Fmoc deprotection (Steps 1-3) to yield the free N-terminal amine. Wash thoroughly with DCM to remove all traces of DMF (DMF can form formyl-adducts during TFA cleavage).

Phase 3: Cleavage & Isolation

Objective: Detach peptide from resin and remove acid-labile side-chain protection (tBu on Tyr).

  • Preparation: Dry the resin under nitrogen flow for 20 minutes.

  • Cocktail Preparation: Prepare 10 mL of TFA/TIS/H₂O (95:2.5:2.5) .

    • Why this cocktail? TIS (Triisopropylsilane) and Water act as scavengers. The t-butyl cation released from Tyrosine is highly reactive; without TIS, it will re-attach to the Tyrosine ring (ortho-alkylation), permanently damaging the peptide.

  • Reaction: Add cocktail to resin. Shake for 2.5 hours at room temperature.

  • Collection: Filter the resin into a 50 mL centrifuge tube. Wash resin with 1 mL TFA.

  • Precipitation: Add ice-cold Diethyl Ether (approx. 35 mL) to the filtrate. The peptide should precipitate as a white/off-white solid.

  • Centrifugation: Centrifuge at 3000 rpm for 5 mins. Decant the ether. Repeat the ether wash 2 more times to remove TFA traces.

  • Drying: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize (freeze-dry).

Analytical Validation (Self-Validating System)

HPLC Analysis: The "Fingerprint" of a Library

Do not expect a single sharp peak. Because this is a mixture of 16 diastereomers, the HPLC trace will likely show:

  • Broadening: A very wide main peak or a cluster of overlapping peaks.

  • Resolution: Depending on the column (C18 vs. C8) and gradient, you may resolve 4-8 distinct populations of isomers.

  • Gradient: Use a shallow gradient (e.g., 10% to 40% B over 30 mins) to maximize separation of isomers.

Mass Spectrometry (ESI-MS)

Despite the stereochemical diversity, all 16 isomers share the exact same molecular mass.

  • Formula: C₂₉H₃₉N₅O₇

  • Calculated Monoisotopic Mass: 569.28 Da

  • Expected [M+H]⁺: 570.29 Da

  • Validation Criteria: A single mass signal at 570.3 Da confirms that the synthesis was chemically successful, even if the stereochemistry is mixed.

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield Incomplete loading of the first AA (Leu) onto Wang resin.Use the Symmetric Anhydride method (described above) rather than standard HBTU coupling for the first residue.
Colored Product (Yellow) Incomplete removal of Piperidine or presence of Nitration.Ensure extensive DCM washes before adding TFA. Piperidine + TFA can form adducts.[1]
Mass +56 Da t-Butyl alkylation on Tyrosine.Scavengers were insufficient. Ensure TIS is fresh and used at 2.5-5%.
Incomplete Coupling Steric hindrance of D-amino acids.If Kaiser test is positive, re-couple using HATU instead of HBTU for higher reactivity.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[7][8] International Journal of Peptide and Protein Research, 35(3), 161–214. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

Application Note: RP-HPLC Purification of Diastereomeric Leucine Enkephalin Analog (H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the purification protocol for the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (TFA salt) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Unlike standard peptide purification, this target molecule represents a combinatorial mixture of 16 stereoisomers due to the inclusion of racemic (DL) amino acids at four positions.[1] This protocol addresses the unique challenge of purifying a diastereomeric cluster from synthetic impurities without unintentionally fractionating the desired isomeric mixture.[1] We utilize a C18 stationary phase with a Trifluoroacetic Acid (TFA) ion-pairing system to ensure high recovery and removal of truncation byproducts.[1]

Introduction & Physicochemical Context

The target molecule is a synthetic analog of Leucine Enkephalin (YAGFL), an endogenous opioid peptide.[1] The incorporation of DL-amino acids creates a mixture of stereoisomers often used in stability studies (to assess proteolytic resistance) or non-stereoselective binding assays.[1]

The "DL" Challenge: Diastereomeric Clustering

Standard RP-HPLC relies on hydrophobicity.[1][2] While enantiomers (e.g., L-L-L vs. D-D-D) co-elute on achiral C18 columns, diastereomers (e.g., L-L-L vs. L-D-L) possess different 3D hydrophobic footprints and often separate.[1]

  • Theoretical Isomers:

    
     distinct stereoisomers.[1]
    
  • Chromatographic Behavior: The product will not elute as a single sharp peak.[1] It will appear as a broad, multi-shouldered peak or a cluster of closely eluting peaks.[1]

  • Purification Goal: Isolate the entire cluster of 16 isomers while removing synthetic contaminants (e.g., deletion sequences like H-Ala-Gly-Phe-Leu-OH).

Molecule Properties
PropertyValueNotes
Sequence Tyr-Ala-Gly-Phe-LeuAll residues except Gly are DL-racemic.[1]
Formula

Molecular Weight 555.62 g/mol Monoisotopic
Isoelectric Point (pI) ~5.5 - 6.0N-term amine (basic) / C-term carboxyl (acidic) / Tyr phenol (weakly acidic).[1]
Hydrophobicity HighContains 3 hydrophobic residues (Tyr, Phe, Leu).[1] Retains strongly on C18.[1]
Solubility ModerateSoluble in water/acetonitrile mixtures; TFA aids solubility.[1]

Method Development Strategy

The strategy prioritizes recovery of the isomeric mix over high-resolution separation of the isomers themselves.[1] We employ a "Steep-Focus" gradient to compress the diastereomers into a collectible window while maintaining enough resolution to exclude hydrophilic truncation impurities.[1]

Mobile Phase Selection
  • Solvent A: Water + 0.1% TFA.[1][3][4]

  • Solvent B: Acetonitrile (ACN) + 0.1% TFA.[1][5]

  • Role of TFA: The Trifluoroacetic Acid acts as an ion-pairing agent.[1][3][6] It neutralizes the positive charge on the N-terminus and forms hydrophobic ion pairs, increasing retention on the C18 chain and sharpening the peak shape for the complex mixture.[1]

Visualization of Separation Logic

PurificationLogic cluster_elution Elution Order RawSample Crude Synthetic Mixture C18Column C18 Stationary Phase (Hydrophobic Interaction) RawSample->C18Column Load Impurity1 Hydrophilic Impurities (Salts, truncated peptides) C18Column->Impurity1 Low %B Target Target Diastereomer Cluster (16 Isomers Co-eluting) C18Column->Target Medium %B (Collection Window) Impurity2 Hydrophobic Impurities (Protection groups) C18Column->Impurity2 High %B (Wash)

Figure 1: Separation logic for a diastereomeric mixture. The goal is to collect the green "Target" window, which may appear as a split or broad peak, while rejecting the grey impurities.[1]

Experimental Protocols

Sample Preparation
  • Dissolution: Weigh 50 mg of crude peptide.

  • Solvent: Add 4.0 mL of 10% Acetonitrile / 90% Water (0.1% TFA) .

    • Note: Starting with a low organic content ensures the sample binds to the column head.[1] If the solution is cloudy, sonicate for 5 minutes.[1]

  • Filtration: Pass through a 0.45 µm PTFE or Nylon syringe filter to remove particulate matter that could clog the column frit.[1]

Analytical Scouting (Method Validation)

Before preparative loading, run an analytical scale to determine the exact elution %B.[1]

  • Column: C18, 5 µm, 4.6 × 150 mm (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Detection: UV @ 214 nm (peptide bond) and 254 nm (Phe/Tyr aromatic rings).[1]

  • Gradient:

    Time (min) % Solvent B
    0.0 5
    20.0 65
    20.1 95 (Wash)
    25.0 95

    | 25.1 | 5 (Re-equilibrate) |

  • Expected Result: The target cluster should elute between 25-40% B. Note the retention time (

    
    ) of the main cluster.
    
Preparative Purification (Scale-Up)[1]
  • Column: Prep C18, 10 µm, 21.2 × 250 mm.[1]

  • Flow Rate: 15–20 mL/min (system dependent).

  • Gradient Strategy: Based on analytical

    
    , create a focused gradient.[1] Assuming elution at ~30% B in analytical:
    
Time (min)% Solvent BPhase
010Loading
510Equilibration
520Ramp Up
3550Separation Gradient (1% B/min)
3695Column Wash
4595Hold
4610Re-equilibration
Fraction Collection Logic[1]
  • Trigger: UV Absorbance (214 nm).[1][7]

  • Threshold: Set to 100 mAU (system dependent).

  • Critical Action: Do not fractionate the main peak cluster. Collect the entire broad peak (or set of closely eluting peaks) into a single vessel unless distinct valleys drop to baseline, indicating non-isomeric impurities.[1]

    • Reasoning: Fractionating the cluster changes the diastereomeric ratio of the final product, rendering it non-representative of the "DL" synthesis.[1]

Post-Purification Processing

  • Pooling: Combine fractions corresponding to the main cluster.[1]

  • QC Check: Run a small aliquot of the pool on the Analytical Method (4.2) to confirm purity >95%.

  • Lyophilization:

    • Freeze the pooled fractions at -80°C.

    • Lyophilize for 24-48 hours.[1]

    • Result: A white, fluffy powder (TFA salt form).[1]

  • Salt Exchange (Optional): If the biological assay is sensitive to TFA (cytotoxicity), perform a salt exchange to Acetate or Hydrochloride using a weak anion exchange resin or repeated lyophilization with 0.1 M HCl/Acetic Acid.[1]

Troubleshooting & Critical Parameters

Peak Broadening vs. Tailing

Users often confuse the diastereomeric cluster with "peak tailing" (a sign of column failure or overload).[1]

  • Diagnosis: Run a pure L-isomer standard (H-Tyr-Ala-Gly-Phe-Leu-OH) if available.[1] If the L-standard is sharp but your sample is broad, the broadening is due to the DL-isomers (Normal).[1] If the L-standard tails, the column is damaged or the pH is incorrect.[1]

Ghost Peaks
  • Cause: Tyr oxidation or protection group adducts (e.g., t-butyl).[1]

  • Solution: Check Mass Spec (ESI-MS).[1] The target mass is 555.6 Da.[1] Peaks at +16 Da (571) indicate oxidation.[1] Peaks at +56 Da (611) indicate t-butyl adducts.[1] These must be fractionated away from the main cluster.

Workflow Diagram

Workflow Start Crude Peptide (DL-Mix) Solubilization Dissolve in 10% ACN/Water Filter 0.45µm Start->Solubilization Analytical Analytical Scouting (Confirm Retention & Cluster Profile) Solubilization->Analytical Prep Prep HPLC (Focus Gradient 20-50% B) Analytical->Prep Scale Up Collection Fraction Collection (Collect Full Cluster) Prep->Collection Lyophil Lyophilization (TFA Salt Removal) Collection->Lyophil Final Final QC & Weighing Lyophil->Final

Figure 2: Step-by-step workflow for the purification of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.[1]

References

  • Mant, C. T., & Hodges, R. S. (2002).[1] High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press.[1] (Standard text on peptide separation mechanisms).

  • Thermo Fisher Scientific. (2015).[1] Comparison of the selectivity for sigma peptide standards on a Thermo Scientific Acclaim 300 C18 column with TFA vs formic acid. Link

  • Sigma-Aldrich (Supelco). Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Link

  • PubChem. Leucine Enkephalin (Compound Summary). National Library of Medicine.[1] Link

  • Waters Corporation. Peptide Separation Technology: The Role of TFA in Mobile Phases. Link

Sources

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA NMR analysis in DMSO-d6

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Analysis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH TFA Salt in DMSO-d6

Introduction: Elucidating Peptide Structure with Precision

The structural characterization of synthetic peptides is a cornerstone of drug discovery, proteomics, and materials science. H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH is a pentapeptide of interest, and like many synthetic peptides, it is commonly isolated as a trifluoroacetate (TFA) salt following solid-phase synthesis and purification by reverse-phase HPLC.[1][2][3] The presence of the TFA counter-ion, the sequence of amino acids, and the stereochemistry (containing both D and L isomers) all contribute to a unique chemical environment that must be accurately characterized.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the atomic-level structural elucidation of peptides in solution.[4][5] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analysis of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA using a suite of NMR experiments in deuterated dimethyl sulfoxide (DMSO-d6). We will delve into the causality behind experimental choices, from sample preparation to the strategic application of 2D NMR techniques for unambiguous resonance assignment.

The choice of DMSO-d6 as a solvent is deliberate. Its high polarity effectively solubilizes a wide range of peptides, and its ability to act as a hydrogen bond acceptor slows down the chemical exchange of amide protons (N-H), making them observable in ¹H NMR spectra.[6] This is critical for peptide backbone analysis. This guide will equip the user with the foundational principles, detailed protocols, and data interpretation strategies required to confidently analyze this peptide and others like it.

Section 1: Foundational Principles

The Analyte: this compound

The analyte is a linear pentapeptide with the sequence Tyrosine-Alanine-Glycine-Phenylalanine-Leucine. The "DL" designation indicates that the stereochemistry of the chiral amino acids (Tyr, Ala, Phe, Leu) is a mixture of D and L forms, which will complicate the NMR spectrum by increasing the number of unique signals. The peptide is present as a TFA salt, meaning the positively charged groups (the N-terminal amine and potentially the Tyr side chain, depending on pKa) are associated with the CF₃COO⁻ counter-ion.[7] This is an important consideration, as the TFA counter-ion itself can influence peptide conformation and will produce a distinct signal in ¹⁹F NMR and potentially interact with the peptide in ¹H NMR.[1][2]

The Solvent: DMSO-d6

Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent solvent for peptide NMR for several reasons:

  • High Solvency: It effectively dissolves many peptides that have poor solubility in aqueous or chloroform-based systems.

  • Observation of Labile Protons: Amide (N-H) and hydroxyl (O-H) protons are often clearly visible in DMSO-d6 because the solvent's hydrogen-bond accepting nature reduces their exchange rate with any residual water.[6] These protons provide crucial information about the peptide's backbone and hydrogen bonding network.[8][9]

  • Known Solvent Signals: Commercially available DMSO-d6 is never 100% isotopically pure. It contains residual DMSO-d5, which appears as a characteristic quintet in the ¹H NMR spectrum at ~2.50 ppm.[10] It also invariably contains a trace amount of water, which typically appears as a broad singlet around 3.3 ppm.[11] The ¹³C signal for DMSO-d6 is a septet centered at 39.52 ppm.[10]

The NMR Toolkit for Peptide Analysis

A combination of 1D and 2D NMR experiments is required for complete assignment.[12]

  • 1D ¹H NMR: Provides an overview of the sample, showing signals for aromatic, amide, alpha-carbon, and side-chain protons. It is used to assess sample purity and concentration.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 chemical bonds (e.g., Hα-Hβ in an amino acid). It reveals direct neighbor-to-neighbor proton connectivity.[13][14]

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlation beyond direct neighbors to all protons within a coupled spin system.[12] For example, a single TOCSY experiment can correlate an amide proton with all other protons in that same amino acid residue, making it invaluable for identifying amino acid types.[4][15]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the heteronucleus they are attached to, most commonly ¹³C or ¹⁵N.[16][17] This experiment is essential for assigning carbon resonances.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is a powerful tool for piecing together the peptide sequence by observing correlations between protons on one residue and carbons on an adjacent residue (e.g., Hα(i) to C'(i-1)).[16][18]

Section 2: Experimental Protocols

Protocol: Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data. The goal is a homogeneous solution free of particulate matter.[19]

Materials:

  • This compound peptide

  • DMSO-d6 (high purity, ≥99.9% D)

  • High-quality 5 mm NMR tube

  • Glass vial, pipette, and vortex mixer

Procedure:

  • Weigh the Sample: Accurately weigh approximately 5-10 mg of the peptide into a clean, dry glass vial.[20] For a pentapeptide, this amount should provide sufficient concentration for both ¹H and ¹³C-based experiments.

  • Add Solvent: Using a pipette, add 0.5-0.6 mL of DMSO-d6 to the vial.[21][22] This volume is optimal for a standard 5 mm NMR tube, ensuring the sample fills the active detection region of the NMR coil.

  • Dissolve the Sample: Gently vortex or shake the vial to completely dissolve the peptide. Visually inspect the solution against a light source to ensure no solid particles remain. Incomplete dissolution leads to poor magnetic field homogeneity (shimming) and broad spectral lines.[19]

  • Filter if Necessary: If any particulate matter is visible, filter the solution. A simple and effective method is to push a small plug of cotton wool into a Pasteur pipette and filter the solution through it directly into the NMR tube.[21]

  • Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.

  • Cap and Label: Securely cap the NMR tube and label it clearly with the sample identity.

ParameterRecommended ValueRationale
Analyte Mass 5-10 mgBalances good signal-to-noise with avoiding viscosity-induced line broadening.[20]
Solvent DMSO-d6 (≥99.9% D)Excellent solvent for peptides, allows observation of labile protons.[6]
Solvent Volume 0.5 - 0.6 mLOptimal for standard 5 mm NMR tubes to maximize signal within the coil volume.[21]
Concentration ~10-20 mMSufficient for 1D and 2D experiments, including less sensitive ones like HMBC.[23]
Protocol: NMR Data Acquisition

The following parameters are recommended for a 500 MHz or 600 MHz spectrometer.

1. 1D ¹H Spectrum:

  • Pulse Sequence: Standard single pulse (zg30)

  • Spectral Width: 12-16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 16-64 (adjust for concentration)

2. 2D Experiments (COSY, TOCSY, HSQC, HMBC):

  • Use standard, gradient-selected pulse programs (e.g., cosygpmf, tocsygesgpph, hsqcedetgpsisp2.3, hmbcgplpndqf).

  • TOCSY Mixing Time: 60-80 ms. This duration is typically sufficient to transfer magnetization throughout most amino acid side chains.

  • HMBC J-coupling Delay: Optimized for a long-range coupling of 8 Hz. This is a good compromise for detecting both two- and three-bond correlations.[16]

  • Acquire a sufficient number of scans to achieve good signal-to-noise, particularly for the less sensitive HSQC and HMBC experiments.

ExperimentKey ParameterRecommended ValuePurpose
¹H Relaxation Delay2 sAllows for adequate T1 relaxation, ensuring quantitative integrity.
COSY Scans/Increments2/256Reveals direct H-H couplings (2-3 bonds).[13]
TOCSY Mixing Time80 msCorrelates all protons within a single amino acid spin system.[12]
HSQC ¹J(CH)145 HzCorrelates protons to their directly attached carbons.[16]
HMBC ⁿJ(CH)8 HzCorrelates protons to carbons over 2-3 bonds for sequential assignment.[18]

Section 3: Data Analysis and Interpretation

The presence of DL-isomers will likely result in two distinct sets of signals for each amino acid residue, effectively doubling the complexity. The assignment strategy remains the same but must be applied to each set of isomers.

The NMR Analysis Workflow

The process of assigning the NMR signals follows a logical, multi-step workflow that uses complementary 2D experiments to build the structure residue by residue.

G cluster_prep Phase 1: Preparation & Acquisition cluster_assign Phase 2: Resonance Assignment cluster_validate Phase 3: Finalization Prep Sample Preparation (Peptide in DMSO-d6) Acq Data Acquisition (1D & 2D NMR) Prep->Acq Proc Data Processing (FT, Phasing, Calibration) Acq->Proc TOCSY 1. Identify Spin Systems (TOCSY) Proc->TOCSY COSY 2. Confirm J-Couplings (COSY) TOCSY->COSY HMBC 3. Establish Sequence (HMBC: Hα(i) -> C'(i-1)) COSY->HMBC HSQC 4. Assign Carbons (HSQC & HMBC) HMBC->HSQC Final Final Assignment Table HSQC->Final

Caption: Workflow from sample preparation to final resonance assignment.

Step-by-Step Resonance Assignment Strategy

This strategy systematically uses the information from each 2D spectrum to solve the peptide's structure.

G TOCSY TOCSY Identifies all protons within one amino acid residue. - Ala: NH, Hα, Hβ - Leu: NH, Hα, Hβ, Hγ, Hδ - Tyr: NH, Hα, Hβ, Aromatic - Phe: NH, Hα, Hβ, Aromatic - Gly: NH, Hα COSY COSY Confirms direct (2-3 bond) couplings. - Hα ↔ Hβ - Hβ ↔ Hγ, etc. TOCSY->COSY Cross-validates spin systems HMBC HMBC Links adjacent residues. - Hα(i) → C'(i-1) - HN(i) → C'(i-1) Assigns quaternary carbons. TOCSY->HMBC Provides proton assignments for sequential walk HSQC HSQC Assigns protonated carbons. - Hα → Cα - Hβ → Cβ, etc. COSY->HSQC Confirms C-H pairs HMBC->HSQC Confirms Cα, Cβ assignments and links to protons

Caption: Logical relationships between 2D NMR experiments for assignment.

Step 1: Identify Amino Acid Spin Systems (TOCSY) Start in the amide region (typically 7.5-9.0 ppm) of the TOCSY spectrum. Each cross-peak on a vertical line corresponds to an amide proton and all the other protons in that same amino acid.

  • Alanine (Ala): A simple spin system showing correlations from the NH to Hα and the Hβ methyl group.

  • Leucine (Leu): A complex spin system with correlations from NH to Hα, two Hβ protons, one Hγ, and two Hδ methyl groups.

  • Glycine (Gly): The simplest system, with correlations from the NH to the two Hα protons.

  • Tyrosine (Tyr) & Phenylalanine (Phe): These will show correlations from the NH to Hα and two Hβ protons. The aromatic protons will form a separate spin system (AA'BB' for Tyr, more complex for Phe) that can be identified in the aromatic region (6.5-7.5 ppm).

Step 2: Confirm J-Coupling (COSY) Use the COSY spectrum to confirm the direct connectivities identified in the TOCSY. For instance, you should see a cross-peak between Hα and Hβ, but not between Hα and Hγ. This helps differentiate complex spin systems like Leucine.

Step 3: Establish the Sequence (HMBC) The HMBC spectrum is key to ordering the identified amino acid spin systems. The most reliable correlations for sequencing are across the peptide bond:

  • The α-proton of residue i (Hα(i)) will show a correlation to the carbonyl carbon of the preceding residue, i-1 (C'(i-1)).

  • The amide proton of residue i (HN(i)) will also show a correlation to C'(i-1). By "walking" from one residue to the next using these Hα-C' or HN-C' correlations, the full peptide sequence can be established.

Step 4: Assign Carbon Resonances (HSQC & HMBC) Once the proton resonances are assigned, the carbon assignments are straightforward:

  • The HSQC spectrum directly maps each proton to its attached carbon (Hα to Cα, Hβ to Cβ, etc.).[16]

  • The HMBC spectrum helps assign quaternary carbons (like the aromatic Cγ of Tyr and Phe) which do not appear in the HSQC.

Interpreting Key Signals

TFA Counter-ion: The TFA counter-ion does not have protons, so it is not directly observed in ¹H NMR. However, its presence can slightly influence the chemical shifts of nearby protons, particularly the N-terminal amine. In some cases, if there is a significant amount of trifluoroacetic acid (the acid form, not the salt) present, its acidic proton can appear as a very broad signal far downfield (>10 ppm), which exchanges with other labile protons like amides and water.[11][24] For definitive quantification of the counter-ion, ¹⁹F NMR is the preferred method.[7]

Solvent and Impurities:

  • DMSO-d5: Quintet at ~2.50 ppm.[10]

  • Water: Broad singlet, typically ~3.3 ppm in DMSO-d6. Its position can shift depending on temperature and solute concentration.

  • Other common impurities: Look for signals from grease (~1.2-1.3 ppm) or other solvents used in synthesis like diethyl ether or ethyl acetate.[25][26]

Section 4: Expected Data

The following table provides approximate chemical shift ranges for the amino acid residues in a peptide context in DMSO-d6. Actual values will vary based on neighboring residues and local conformation.

Amino AcidProton¹H Shift Range (ppm)Carbon¹³C Shift Range (ppm)
Tyrosine NH8.0 - 8.554 - 58
4.2 - 4.736 - 40
2.8 - 3.2C'170 - 174
Hδ/ε (arom.)6.6 - 7.2Cγ (arom.)128 - 132
Alanine NH7.9 - 8.449 - 53
4.0 - 4.517 - 21
Hβ (CH₃)1.2 - 1.6C'171 - 175
Glycine NH8.0 - 8.542 - 46
3.6 - 4.0C'169 - 173
Phenylalanine NH8.0 - 8.554 - 58
4.3 - 4.837 - 41
2.8 - 3.2C'170 - 174
Aromatic7.1 - 7.4Cγ (arom.)136 - 140
Leucine NH7.8 - 8.352 - 56
4.0 - 4.539 - 43
1.4 - 1.8C'172 - 176
Hδ (CH₃)0.8 - 1.021 - 25
(Note: Chemical shift ranges are compiled from typical values observed for peptides in DMSO-d6 and may vary.[15][27][28])

Conclusion

This application note outlines a robust and systematic approach to the complete NMR resonance assignment of the pentapeptide this compound in DMSO-d6. By combining meticulous sample preparation with a strategic suite of 1D and 2D NMR experiments, researchers can achieve unambiguous assignment of all proton and carbon signals. The logical workflow, moving from spin system identification (TOCSY) to sequential linking (HMBC) and finally carbon assignment (HSQC), provides a self-validating system for structural elucidation. Understanding the characteristic signals of the DMSO-d6 solvent and the potential influence of the TFA counter-ion ensures a comprehensive and accurate interpretation of the data, providing the high-quality structural characterization essential for advancing research and development.

References

  • Mascioni, A., et al. (2018). Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags. Available at: [Link]

  • Wikipedia. Deuterated DMSO. Available at: [Link]

  • University of Arizona. NMR Sample Preparation. Available at: [Link]

  • Picone, D., et al. (1988). A 500 MHz study of peptide T in a DMSO solution. FEBS Letters. Available at: [Link]

  • ACS Publications. (2024). Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. Analytical Chemistry. Available at: [Link]

  • ResearchGate. Strategy used for assignment of peptides of unknown sequence. Available at: [Link]

  • Zerbe, O. & Bader, B. Peptide/Protein NMR. Available at: [Link]

  • ResearchGate. (2019). 1 H NMR spectra of peptide 4 in dimethyl sulfoxide (DMSO)-d 6. Available at: [Link]

  • LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Available at: [Link]

  • University of Ottawa NMR Facility Blog. (2014). Chemical Exchange Agents to Simplify NMR Spectra. Available at: [Link]

  • InfoSheet. NMR sample preparation. Available at: [Link]

  • CortecNet. NMR sample preparation guidelines. Available at: [Link]

  • Michigan State University. Sample Preparation - Max T. Rogers NMR. Available at: [Link]

  • ResearchGate. (2019). The preferred conformations and VT‐NMR of peptides 4–11 in d6‐DMSO. Available at: [Link]

  • NMIMS Pharmacy. NMR in structural determination of proteins and peptides. Available at: [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2019). Fig. S7. 1 H NMR (d6-DMOS) of TFA. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • American Chemical Society. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. Available at: [Link]

  • Columbia University. HSQC and HMBC | NMR Core Facility. Available at: [Link]

  • MDPI. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. International Journal of Molecular Sciences. Available at: [Link]

  • MDPI. (2022). DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science. Available at: [Link]

  • Oxford Instruments. 1H-1H COSY & TOCSY two-dimensional NMR spectroscopy. Available at: [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]

  • Springer Nature Experiments. Peptide Structure Determination by NMR. Available at: [Link]

  • MDPI. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation. Pharmaceuticals. Available at: [Link]

  • Biopharma Asia. (2016). Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. Available at: [Link]

  • Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

  • Nanalysis. (2025). Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Available at: [Link]

  • The Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available at: [Link]

  • Waters Blog. (2019). Mobile Phase Additives for Peptide Characterization. Available at: [Link]

  • KPWu's group research site. (2021). [NMR] 1H, 13C and 15N chemical shift table of 20 common amino acids. Available at: [Link]

  • ResearchGate. ¹H NMR monitoring of C‐5 in Et3N and TFA in DMSO‐d6. Available at: [Link]

  • OUCI. Getting the Most Out of HSQC and HMBC Spectra. Available at: [Link]

  • MDPI. 1 H-NMR spectra data (DMSO-d 6 ): Chemical shifts δ (ppm) from TMS, J (Hz). Available at: [Link]

  • Modgraph. (2005). Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

Sources

Application Note: High-Throughput Screening of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA (Pentapeptide-18)

[1]

Executive Summary & Molecule Profile[2]

This compound (commonly referred to as Pentapeptide-18 or by the trade name Leuphasyl ) is a synthetic, modified enkephalin analog designed for screening in neuromuscular modulation and cosmeceutical drug discovery.[1] Structurally, it mimics the endogenous opioid peptide Leucine-Enkephalin (Tyr-Gly-Gly-Phe-Leu).[1][2]

The inclusion of DL-amino acids (racemic mixtures at positions 1, 2, 4, and 5) creates a combinatorial stereoisomer library within a single reagent.[1][3] This unique composition serves two critical functions in early-stage discovery:

  • Proteolytic Stability: The presence of D-amino acids (specifically at position 2 and 5, analogous to DADLE) confers resistance to enkephalinases.

  • Conformational Scanning: The mixture allows simultaneous screening of multiple stereochemical conformations to identify potent modulators of the

    
    -opioid receptor.
    
Chemical Specifications
ParameterSpecification
Sequence H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH
Salt Form Trifluoroacetate (TFA)
Molecular Weight ~569.66 g/mol (Free base)
Solubility Water soluble (>1 mg/mL); enhanced by TFA salt
Target Mechanism

-Opioid Receptor Agonist (Inhibitory G-protein coupled)
Primary Application Inhibition of Acetylcholine (ACh) release at the synaptic cleft

Mechanistic Basis for Screening

The primary utility of this peptide lies in its ability to mimic the "enkephalin-like" inhibitory pathway at the neuromuscular junction. Unlike botulinum toxin (which cleaves SNARE proteins), Pentapeptide-18 acts upstream via G-protein coupled receptors (GPCRs).[1]

Mechanism of Action Pathway[7]
  • Binding: The peptide binds to the

    
    -opioid receptor on the presynaptic motor neuron.
    
  • Signaling: Activation of the

    
     subunit inhibits Adenylate Cyclase.
    
  • Ion Channel Modulation: The

    
     subunit complex directly inhibits voltage-gated Calcium channels (
    
    
    ).[1]
  • Outcome: Reduced

    
     influx prevents the fusion of synaptic vesicles (exocytosis), thereby inhibiting Acetylcholine release and muscle contraction.
    

GPeptidePentapeptide-18(Ligand)Receptorδ-Opioid Receptor(GPCR)Peptide->ReceptorAgonist BindingG_ProteinGi/Go ProteinActivationReceptor->G_ProteinSignal TransductionCa_ChannelVoltage-GatedCa2+ ChannelG_Protein->Ca_ChannelInhibition (βγ subunit)Ca_InfluxCa2+ Influx(Decreased)Ca_Channel->Ca_InfluxBlockadeVesicleSynaptic VesicleFusionCa_Influx->VesicleRequired forACh_ReleaseAcetylcholineRelease (Inhibited)Vesicle->ACh_ReleaseExocytosis

Figure 1: Signal transduction pathway of Pentapeptide-18 leading to inhibition of neurotransmitter release.[1][4][5]

Protocol: Reagent Preparation & TFA Management

Critical Note on TFA: This peptide is supplied as a Trifluoroacetate (TFA) salt.[6] While TFA improves solubility and purification, free TFA is cytotoxic in cell-based assays at high concentrations (

1
Step 1: Stock Solution Preparation[2]
  • Weighing: Accurately weigh 5 mg of lyophilized peptide.

  • Solvent: Dissolve in sterile, deionized water or 100 mM Ammonium Bicarbonate (to neutralize TFA) to a concentration of 10 mM .

    • Note: Avoid DMSO if possible, as it may increase cell permeability non-specifically.[3] This peptide is sufficiently hydrophilic.[3]

  • Aliquoting: Aliquot into low-binding tubes (20 µL/tube) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).

Step 2: TFA Removal (Optional but Recommended for Sensitive Neurons)

If screening on primary neurons or stem-cell derived motor neurons:

  • Dissolve peptide in small volume of 10 mM HCl.

  • Lyophilize again to exchange TFA counterions for Chloride ions.[3]

  • Reconstitute in PBS (pH 7.4) for the assay.

Screening Protocol: In Vitro Acetylcholine Release Assay[2]

This protocol quantifies the efficacy of the peptide in inhibiting ACh release using a PC12 cell line model (differentiated) or primary motor neurons.

Materials
  • Cell Line: PC12 cells (differentiated with NGF) or iPSC-derived Motor Neurons.[1]

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing Acetylcholinesterase inhibitor (e.g., Neostigmine 10 µM).[1]

  • Stimulant: High

    
     buffer (KRH with 50 mM KCl) to depolarize cells.
    
  • Detection: HPLC with electrochemical detection (ECD) or Amplex Red Acetylcholine/Acetylcholinesterase Assay Kit.

Experimental Workflow
  • Cell Seeding:

    • Seed PC12 cells in 96-well plates coated with Collagen IV.

    • Differentiate with NGF (50 ng/mL) for 5-7 days until neurite outgrowth is visible.[1]

  • Peptide Treatment (Pre-Incubation):

    • Wash cells 2x with KRH buffer.[3]

    • Add Pentapeptide-18 at screening concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM).[1][3]

    • Control: Vehicle (buffer only) and DADLE (positive control, 10 µM).[1]

    • Incubate for 2 hours at 37°C. Extended incubation allows the peptide to saturate receptors and initiate G-protein signaling.[1]

  • Stimulation:

    • Remove supernatant.[3]

    • Add Stimulation Buffer (High

      
       + Neostigmine + Peptide).
      
    • Incubate for exactly 15 minutes .

  • Sample Collection:

    • Collect supernatant immediately.[3]

    • Centrifuge at 10,000 x g for 5 mins to remove cell debris.

    • Store supernatant at -80°C or proceed immediately to detection.[1]

  • Quantification (Amplex Red Method):

    • Mix 50 µL supernatant with 50 µL Amplex Red working solution (containing Acetylcholinesterase, Choline Oxidase, HRP).[3]

    • Incubate 30 mins protected from light.

    • Measure Fluorescence (Ex/Em: 530/590 nm).

Data Analysis & Validation

Calculate the % Inhibition relative to the vehicle control:

Self-Validating Check: The positive control (DADLE or Botulinum Toxin A) must show >50% inhibition for the assay to be valid.[1]

Advanced Protocol: Stereoisomer Deconvolution

Since the reagent is a "DL" mixture, observed activity represents the aggregate effect of multiple isomers.[3] To identify the specific bioactive pharmacophore (likely the Tyr-D-Ala-Gly-Phe-D-Leu isomer), perform a deconvolution step.[1]

  • Chiral HPLC Separation:

    • Column: Chiralpak IA or IC (immobilized polysaccharide phases).

    • Mobile Phase: Heptane/Ethanol/TFA (80:20:0.1).

    • Detection: UV at 280 nm (Tyrosine absorption).

  • Fraction Collection: Collect individual peaks corresponding to different stereoisomers.

  • Re-Screening: Lyophilize fractions and re-run the ACh Release Assay (Section 4) to isolate the peak with the highest potency (

    
    ).
    

References

  • PubChem. (2025).[4] DADLE (Compound CID 6917707).[4] National Library of Medicine.[3] Retrieved from [Link][1]

  • Lipotec S.A. (n.d.). Leuphasyl® (Pentapeptide-18) Technical Data Sheet. (Industry standard reference for Pentapeptide-18 mechanism).[1]

  • Thompson, S. E., et al. (2006).[3] Effects of Amino Acid Chirality on Opioid Peptide Permeation. Journal of Medicinal Chemistry. Retrieved from [Link][1]

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA lyophilization procedure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This Application Note details the optimized lyophilization (freeze-drying) protocol for the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH as a Trifluoroacetate (TFA) salt .

This specific peptide sequence presents three distinct physicochemical challenges that dictate the experimental design:

  • Hydrophobicity: The abundance of hydrophobic residues (Tyr, Phe, Leu, Ala) and the aromatic side chains necessitates the use of organic co-solvents for initial solubilization.

  • Stereochemical Heterogeneity (DL-Isomers): The presence of racemic (DL) amino acids at four positions results in a complex mixture of stereoisomers (diastereomers). This prevents the formation of a uniform crystal lattice, resulting in an amorphous solid with a broad glass transition range rather than a sharp eutectic point.

  • TFA Salt Form: TFA salts are inherently hygroscopic and prone to "fly-out" (electrostatic scattering) or collapse if residual solvent is not removed effectively.

This guide provides a self-validating workflow using a Tert-Butyl Alcohol (TBA) / Water cosolvent system to ensure a stable, elegant cake structure and optimal reconstitution properties.

Pre-Lyophilization Workflow: Solubilization Strategy

Expert Insight: Water alone is insufficient for this peptide.[1] Attempting to freeze-dry from a suspension will result in a non-homogeneous powder and potential loss of activity. Acetonitrile (ACN) is a common HPLC solvent, but Tert-Butyl Alcohol (TBA) is superior for lyophilization of hydrophobic peptides because it possesses a high freezing point and high vapor pressure, facilitating rapid sublimation and preventing "melt-back."

2.1 Solvent System Selection

For this peptide, the recommended solvent system is 30% (v/v) tert-Butanol (TBA) in Water .

  • Why 30% TBA? This concentration effectively solubilizes hydrophobic residues while remaining below the toxicity limits for most downstream applications if trace amounts remain. Crucially, TBA modifies the ice crystal habit, creating larger pores that accelerate primary drying.

2.2 Preparation Protocol
  • Weighing: Accurately weigh the peptide TFA salt.

  • Initial Wetting: Add the calculated volume of pure TBA first to wet the hydrophobic powder.

  • Dilution: Add Water for Injection (WFI) to reach the final volume (target concentration: 1–5 mg/mL).

    • Target Ratio: 30:70 TBA:Water.

  • Agitation: Vortex gently or use a magnetic stirrer for 10-15 minutes.

    • Check: Solution must be visually clear. If haze persists, sonicate for 30 seconds.

  • Filtration (Critical): Filter through a 0.22 µm PVDF or PTFE membrane (low protein binding) to remove particulates and ensure sterility.

Lyophilization Cycle Design

Logic: Because this peptide mixture is amorphous (due to DL-isomerism), we must control the product temperature (


) to stay below the Collapse Temperature (

)
. For peptide TFA salts,

is typically between -25°C and -35°C.
3.1 The Cycle Parameters
PhaseStepTemp (°C)Pressure (mTorr)Time (min)Ramp/HoldRationale
Loading 120AmbientN/AHoldLoad at RT to prevent condensation.
Freezing 2-5Ambient30RampNucleation zone.
3-45Ambient120RampSlow freezing promotes large ice crystals (better sublimation).
4-45Ambient120HoldEnsure complete solidification (below

).
Primary Drying 5-256060RampInitiate vacuum.
6-2560900+HoldCRITICAL STEP. Keep

low to prevent collapse.
Secondary Drying 72560120RampDesorption of bound water/TFA.
82560360HoldFinal drying.
Finish 94AmbientIndef.HoldStorage until unloading.

Note on End Point Determination: Primary drying is complete when the product thermocouple temperature converges with the shelf temperature, or when the Pirani gauge pressure converges with the Capacitance Manometer pressure (comparative pressure measurement).

Critical Quality Attributes (CQAs) & Troubleshooting

4.1 Visual Inspection
  • Pass: A white, compact cake that retains the volume of the original liquid fill.

  • Fail (Collapse): The cake has shrunk away from the vial walls, looks sticky, or appears as a film at the bottom. Cause:

    
     exceeded 
    
    
    
    during primary drying. Fix: Lower shelf temperature in Step 6.
  • Fail (Melt-back): The cake looks like it melted and re-froze. Cause: Incomplete freezing or pressure too high.

4.2 TFA Management

The lyophilization process removes free TFA and solvent, but the peptide remains a TFA salt.[2]

  • Hygroscopicity: TFA salts attract moisture rapidly.

  • Handling: Unload vials into a dry box or under nitrogen atmosphere if possible. Cap immediately.

Process Visualization

The following diagram illustrates the decision logic and workflow for handling this specific hydrophobic peptide mixture.

PeptideLyophilization cluster_cycle Lyophilization Cycle Start START: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA SolubilityCheck Assess Hydrophobicity (Tyr/Phe/Leu rich) Start->SolubilityCheck SolventChoice Select Solvent System: 30% TBA / 70% Water SolubilityCheck->SolventChoice High Hydrophobicity Dissolution Dissolution & Filtration (0.22 µm PVDF) SolventChoice->Dissolution Freezing Freezing Phase Target: -45°C (Below Tg') Dissolution->Freezing PrimaryDrying Primary Drying (Sublimation) Ts: -25°C, P: 60 mTorr Freezing->PrimaryDrying Vacuum On SecondaryDrying Secondary Drying (Desorption) Ts: +25°C, Remove Bound Water PrimaryDrying->SecondaryDrying Tp = Ts QC QC: Cake Appearance & Moisture Content SecondaryDrying->QC

Caption: Workflow for optimized lyophilization of hydrophobic peptide TFA salts using a TBA/Water co-solvent system.

References

  • Verified Peptides. (2025). Peptide Lyophilization Protocol: A Step-by-Step Lab Guide. Retrieved from [Link]

  • Tempris. (n.d.). Lyophilization cycle optimization for amorphous formulations. Retrieved from [Link]

  • AmbioPharm. (n.d.). Which salt form should I choose for my peptide? Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Solubilization of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

[1]

Executive Summary & Compound Profile

Warning: This peptide is not a single stereoisomer. The designation "DL" at four positions (Tyr, Ala, Phe, Leu) indicates this product is a stereoisomeric mixture containing up to 16 distinct isomers (2^4). While racemic mixtures often exhibit better solubility than pure enantiomers due to disrupted crystal packing, the high hydrophobicity of the sequence (Tyr, Phe, Leu) and the presence of the Trifluoroacetate (TFA) salt creates a high risk of amorphous aggregation and pH-induced precipitation.

PropertyDetails
Sequence H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH
Salt Form Trifluoroacetate (TFA)
Hydrophobicity Profile High. 3 of 5 residues (Tyr, Phe, Leu) are hydrophobic aromatics or aliphatics.[1]
Isoelectric Point (pI) ~5.5 – 6.0 (Theoretical average for Enkephalin analogs)
Solubility Risk High. Prone to "crashing out" when neutralizing the TFA salt in aqueous buffers (e.g., PBS).[1]

The Science of Aggregation (Root Cause Analysis)

To prevent aggregation, you must understand the two forces driving it in this specific peptide:

  • The Hydrophobic Effect: The side chains of Tyrosine (Y), Phenylalanine (F), and Leucine (L) are non-polar. In water, these residues cluster together to minimize contact with water molecules, forming a hydrophobic core that drives precipitation.

  • The "Isoelectric Trap" (TFA Effect): Your peptide is a TFA salt. When dissolved in water, the solution becomes acidic (pH ~2-3).[1]

    • The Trap: If you add this directly to a neutral buffer like PBS (pH 7.4), the local pH rises. As it passes through pH 5.5 (the peptide's pI), the net charge drops to zero. At zero charge, electrostatic repulsion disappears, and the hydrophobic forces take over, causing immediate precipitation.

Visualization: Aggregation Mechanism & Intervention

The following diagram illustrates the pathway from monomer to aggregate and where specific solvents intervene.

AggregationMechanismMonomerSoluble Monomer(Acidic pH)pI_ZoneIsoelectric Point (pI)(pH ~5.5 - Zero Charge)Monomer->pI_ZoneAdding PBS/NaOHHydrophobicHydrophobic Collapse(Tyr/Phe/Leu Clustering)pI_Zone->HydrophobicLoss of RepulsionAggregateInsoluble Aggregate(Precipitate/Gel)Hydrophobic->AggregateBeta-sheet stackingOrganicIntervention:Organic Co-solvent(DMSO/DMF)Organic->HydrophobicShields HydrophobicResiduesChaotropeIntervention:Chaotropes(Urea/Guanidine)Chaotrope->AggregateDisrupts H-bonds

Caption: Figure 1.[1] The "Isoelectric Trap" mechanism where pH neutralization triggers hydrophobic collapse, and where solvents intervene.

Step-by-Step Solubilization Protocol

Do NOT use water or PBS as the primary solvent. Follow this "Organic-First" strategy to ensure the hydrophobic residues are shielded before they encounter water.

Phase 1: Initial Dissolution (The "Stock")
  • Calculate: Determine the volume needed for a high-concentration stock (e.g., 10–20 mg/mL).

  • Solvent Selection: Use 100% DMSO (Dimethyl Sulfoxide) .[1]

    • Why? DMSO is aprotic and disrupts secondary structures (beta-sheets) that cause aggregation.[1] It solubilizes the hydrophobic Tyr/Phe/Leu residues effectively.

    • Alternative: If DMSO is toxic to your downstream assay, use DMF or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (though HFIP is volatile and must be evaporated).[1]

  • Action: Add the DMSO dropwise to the peptide powder. Vortex vigorously for 30 seconds.

    • Check: The solution must be crystal clear. If cloudy, sonicate in a water bath for 5 minutes.

Phase 2: Dilution into Aqueous Buffer

Crucial Step: Avoid the "Shock".

  • Prepare Buffer: Use a buffer with sufficient buffering capacity (e.g., 100mM HEPES or Tris, rather than weak PBS) to handle the acidic TFA.

  • The Dropwise Method:

    • Place your aqueous buffer on a magnetic stirrer (stirring rapidly).[1]

    • Slowly add the DMSO peptide stock dropwise into the vortex of the stirring buffer.

    • Why? This rapidly disperses the peptide, preventing high local concentrations of "neutral" peptide that would crash out.

  • Final Concentration: Aim to keep the final DMSO concentration below 5% (v/v) for cell assays, or below 1% for sensitive enzymatic assays.

Protocol Visualization: The "Organic-First" Workflow

SolubilizationFlowStartLyophilized Powder(H-DL-Tyr...TFA)Step1Add 100% DMSO(Target: 10-20 mg/mL)Start->Step1Check1Is solution clear?Step1->Check1SonicateSonicate (5 min)or Warm (37°C)Check1->SonicateNo (Cloudy)Step2Prepare Aqueous Buffer(Stirring rapidly)Check1->Step2Yes (Clear)Sonicate->Check1Step3Add DMSO Stock DROPWISEinto BufferStep2->Step3FinalReady for Assay(Keep <5% DMSO)Step3->Final

Caption: Figure 2. Decision tree for solubilizing hydrophobic TFA-salt peptides.

Troubleshooting & FAQs

Q1: I added water and it turned into a gel. What happened?

A: You likely created a hydrogel. The hydrophobic residues (Phe/Leu) formed a network, and the "DL" mixture prevented crystallization, trapping water.

  • Fix: Add 6M Guanidine-HCl or 8M Urea to dissolve the gel.[1][2] If you cannot use chaotropes, try adding pure Acetic Acid (to drop pH) or pure DMSO until it clears, then re-dilute cautiously.

Q2: Can I store the peptide in PBS at -20°C?

A: No. Freeze-thaw cycles in aqueous buffers promote aggregation, especially for hydrophobic peptides.[1]

  • Best Practice: Aliquot the DMSO stock solution (anhydrous) and store at -20°C or -80°C. Dilute into aqueous buffer only immediately before use.[1]

Q3: How does the "DL" (Racemic) nature affect my concentration calculations?

A: This is critical. Because you have 16 stereoisomers, not all isomers may be biologically active for your specific receptor.

  • If your receptor requires L-Tyr, only 50% of your molecules have it.[1]

  • If it requires L-Tyr AND L-Phe, only 25% are correct.[1]

  • Recommendation: Treat the "Effective Concentration" based on the statistical probability of the active isomer, or assume the mixture is less potent than a pure L-isomer.

Q4: My assay is sensitive to DMSO. What else can I use?

A:

  • pH Cycling: Dissolve in 10mM Acetic Acid (keeps it acidic/soluble).[1][3] Dilute into the assay well directly (assuming the assay volume is large enough to buffer the acid).

  • Cyclodextrins: Pre-complex the peptide with 2-hydroxypropyl-β-cyclodextrin. This "encapsulates" the hydrophobic residues, improving water solubility without organic solvents.

Solvent Compatibility Table

SolventSolubility RatingNotes
Water (Neutral) Poor High risk of aggregation near pH 5-6.[1]
PBS (pH 7.4) Very Poor Salts promote hydrophobic crashing.[1]
10% Acetic Acid Good Keeps peptide charged (+) and soluble.[1]
DMSO Excellent Best for stock solutions.
DMF Excellent Good alternative to DMSO.
Ethanol/TFE Moderate TFE induces alpha-helices; may alter bioactivity.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for DADLE (Enkephalin Analog).[1] [Link][1]

Troubleshooting H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ENK-DL-LIB-001 Subject: Troubleshooting Side Reactions in Racemic Enkephalin Analog Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary

You are synthesizing a combinatorial library based on the Enkephalin scaffold (Leu-Enkephalin analog). Because you are using DL-amino acids at four positions (Tyr, Ala, Phe, Leu), your final product is not a single compound but a mixture of 16 stereoisomers (


).

The synthesis of this specific sequence presents three distinct technical challenges:

  • Diketopiperazine (DKP) Formation: High risk due to Glycine at position 3 relative to the C-terminus.

  • Tyrosine Alkylation: Risk of irreversible modification to the phenol ring during TFA cleavage.

  • Kinetic Resolution: The risk that L-isomers couple at different rates than D-isomers, skewing your library ratio away from 1:1.

Critical Failure Mode: Diketopiperazine (DKP) Formation

Symptom: Drastic loss of yield; Mass Spec shows a major peak corresponding to the [M - (Phe-Leu)] truncated sequence.

The Mechanism

In Fmoc-SPPS, DKP formation is a "back-biting" side reaction.

  • You couple Fmoc-Leu-Resin , then Fmoc-Phe , then Fmoc-Gly .

  • During the deprotection of Fmoc-Gly (using piperidine), the newly liberated N-terminal amine of Glycine is sterically unhindered.

  • This amine nucleophilically attacks the C-terminal ester linkage attaching Leucine to the resin.

  • The dipeptide (Phe-Leu) is cleaved from the resin as a cyclic byproduct (DKP), leaving a truncated chain or free resin sites.

Why this sequence? Glycine (achiral, no side chain) allows high conformational flexibility, facilitating the "U-turn" required for this attack.

Visualization: The DKP Trap

DKP_Mechanism cluster_0 Step 1: Deprotection cluster_1 Step 2: Back-Biting Node1 Fmoc-Gly-Phe-Leu-Resin Node2 H2N-Gly-Phe-Leu-Resin (Free Amine) Node1->Node2 20% Piperidine Node3 Cyclization Transition State Node2->Node3 Nucleophilic Attack on Resin Ester Node4 Cyclo(Phe-Leu) [DKP] (Lost in wash) Node3->Node4 Node5 Hydroxymethyl-Resin (Truncated) Node3->Node5

Caption: Mechanism of DKP formation triggered by Glycine deprotection, leading to chain termination.

Troubleshooting Protocol: Preventing DKP
ApproachMethodologyWhy it works
Resin Selection (Best) Use 2-Chlorotrityl Chloride (2-CTC) Resin .The bulky trityl group sterically hinders the back-biting attack.
Coupling Order Couple Fmoc-Gly-Phe-OH as a dipeptide block.By coupling the dipeptide, you avoid the specific deprotection step of Glycine while it is the 3rd residue on the resin.
Base Optimization Use DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) instead of Piperidine for Gly deprotection, for shorter times (e.g., 2 x 3 min).Reduces the time the active amine is exposed to basic conditions which catalyze the cyclization.

Impurity Analysis: Tyrosine Alkylation

Symptom: Mass Spec shows impurities with +56 Da (t-Butyl) or +96 Da (t-Butyl + K+) adducts on the parent mass.

The Mechanism

The sequence contains DL-Tyr . The side chain (phenol) is electron-rich.[1] During TFA cleavage, the protecting groups (t-Butyl from Tyr/Ser/Thr) are removed, generating reactive tert-butyl carbocations . Without sufficient scavengers, these cations electrophilically attack the ortho-position of the Tyrosine phenol ring, creating irreversible alkylated byproducts.

Protocol: Optimized Cleavage Cocktail ("Reagent K" Variant)

Do not use standard 95% TFA / 5% Water. Use this high-scavenger formulation:

  • Prepare Cocktail (Fresh):

    • TFA (Trifluoroacetic acid): 82.5%

    • Phenol (Crystalline): 5%

    • Water: 5%

    • Thioanisole: 5%

    • TIS (Triisopropylsilane): 2.5%[2]

  • Procedure:

    • Add 10-20 mL cocktail per gram of resin.

    • Pre-chill cocktail to 0°C before adding to resin (reduces initial kinetic energy of cations).

    • Allow to warm to Room Temp; react for 2-3 hours.

    • Precipitate in cold diethyl ether.

Why Phenol? Phenol acts as a "decoy," absorbing the t-butyl cations preferentially over the Tyrosyl residue in your peptide.

The "Hidden" Variable: Kinetic Resolution

Symptom: You expect a 1:1 mixture of isomers, but HPLC analysis shows dominant peaks and minor peaks (skewed distribution).

The Issue

You are coupling racemic amino acids (DL-Phe, DL-Ala, etc.) to a chiral growing chain.

  • Scenario: You have a resin-bound L-Leu. You add DL-Phe (50% D, 50% L).

  • Kinetic Bias: The coupling rate of L-Phe to L-Leu is likely different from D-Phe to L-Leu due to steric matching/mismatching of the side chains.

  • Result: If you do not drive the reaction to 100% completion rapidly, the faster-reacting isomer will be over-represented in the sequence.

Troubleshooting Guide
  • Use Powerful Coupling Reagents: Switch from DIC/HOBt to HATU/HOAt or Oxyma/DIC . These faster reagents minimize the time window where kinetic discrimination occurs.

  • Double Coupling: Perform every coupling step twice (2 x 30 min) to ensure even the slower-reacting isomer reaches completion.

  • Capping: Acetylate unreacted amines after coupling to prevent "deletion sequences" from complicating the library further.

Diagnostic Workflow

Use this decision tree to identify your specific failure mode.

Troubleshooting_Tree Start Start: Analyze Crude Peptide MassSpec Mass Spectrometry Data? Start->MassSpec Branch1 Mass = [Target - 262 Da] (Missing Phe-Leu) MassSpec->Branch1 Truncated Branch2 Mass = [Target + 56 Da] MassSpec->Branch2 Adducts Branch3 Correct Mass Complex HPLC MassSpec->Branch3 Target Found Sol1 DKP Formation. Switch to 2-CTC Resin. Branch1->Sol1 Sol2 Tyr Alkylation. Add Phenol/Thioanisole. Branch2->Sol2 Sol3 Expected Result (16 Isomers). Check for Kinetic Resolution bias. Branch3->Sol3

Caption: Diagnostic logic for identifying DKP truncation, alkylation, or stereochemical issues.

Frequently Asked Questions (FAQ)

Q: My HPLC shows a "forest" of peaks. Is the synthesis a failure? A: Not necessarily. Since you have 4 racemic centers, you have 16 distinct stereoisomers. Many will separate on a standard C18 column, while enantiomeric pairs (e.g., L-L-L-L and D-D-D-D) might co-elute in an achiral environment. You should see multiple peaks. If you see a single sharp peak, you likely failed to couple the DL-amino acids correctly (or one isomer failed completely).

Q: Can I use Wang resin for this sequence? A: It is not recommended . Wang resin requires strong acid cleavage and holds the peptide via a benzyl ester, which is susceptible to DKP attack. 2-Chlorotrityl Chloride (2-CTC) is superior because the steric bulk prevents DKP, and it allows cleavage of the protected peptide if needed.

Q: Why is the Glycine coupling step critical? A: Glycine is the "pivot point." It is achiral and flexible. Once Gly is deprotected, the chain has high freedom of motion, allowing the N-terminus to swing back and attack the C-terminus. This is why the step immediately following Gly deprotection (coupling DL-Ala) must be done quickly, or the Gly-Phe-Leu-Resin must be handled carefully.

References

  • Diketopiperazine Form

    • Source: Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis.[3][4][5][6] Journal of the American Chemical Society.

    • Context: Foundational mechanism of DKP form
    • URL:[Link]

  • Tyrosine Alkyl

    • Source: King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[5][7][8] International Journal of Peptide and Protein Research.

    • Context: Establishes "Reagent K" and the necessity of Phenol/Thioanisole for Tyr/Trp/Met containing peptides.
    • URL:[Link]

  • Racemiz

    • Source: Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry.
    • Context: Discusses the rates of coupling for different isomers and the risks of epimeriz
    • URL:[Link]

  • Aggregation in Hydrophobic Peptides (Enkephalins)

Sources

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA storage and stability problems

Author: BenchChem Technical Support Team. Date: February 2026

Product Designation: Leu-Enkephalin Analog (Multi-Stereoisomer Mixture)

Chemical Structure: Tyrosyl-Alanyl-Glycyl-Phenylalanyl-Leucine (TFA Salt) Stereochemistry: Racemic mixture (DL) at positions 1, 2, 4, and 5.

Module 1: Critical Storage Protocols (The "Red Zone")

Status: Pre-Experiment / Long-Term Storage Core Risk: Hydrolytic cleavage and Phenolic Oxidation.

The Mechanism of Failure

This peptide is supplied as a Trifluoroacetate (TFA) salt . TFA is highly hygroscopic (water-attracting). If the vial is opened while cold, atmospheric moisture condenses inside.[1]

  • The Chain Reaction: Moisture + TFA

    
     Trifluoroacetic Acid (Liquid) 
    
    
    
    pH drop (< 2.0)
    
    
    Acid-catalyzed hydrolysis of the peptide bond (specifically Asp/Gly or general backbone cleavage).
  • Tyrosine Vulnerability: The N-terminal Tyrosine contains a phenolic ring susceptible to oxidation, leading to the formation of colored quinones or di-tyrosine crosslinks (browning), rendering the peptide biologically inactive.

Protocol: The "Desiccator-First" Rule

Do not follow standard protein storage habits. Follow this strict workflow:

  • Upon Arrival: Immediately store the lyophilized powder at -20°C (or -80°C for storage >6 months).

  • Before Opening (CRITICAL):

    • Remove the vial from the freezer.

    • Place it in a desiccator containing active silica gel.

    • Allow it to warm to Room Temperature (RT) for at least 1 hour .

    • Why? This prevents condensation from forming on the hygroscopic peptide powder.[1]

  • Aliquotting:

    • Dissolve the master stock (see Module 2) and immediately aliquot into single-use volumes.

    • Never re-freeze the master stock more than once.

    • Flush vials with Argon or Nitrogen gas before capping to prevent Tyrosine oxidation.

Visualization: Storage Decision Tree

StorageProtocol Start Peptide Arrival Freezer Store at -20°C Start->Freezer Usage Ready for Experiment? Freezer->Usage WarmUp Desiccate at RT (1 Hour) Usage->WarmUp Yes (Correct) OpenCold Opened while Cold? Usage->OpenCold No (Error) Solubilize Solubilize (See Module 2) WarmUp->Solubilize Condensation Condensation forms (Hydrolysis Risk) OpenCold->Condensation Aliquot Aliquot & Gas Flush (N2/Ar) Solubilize->Aliquot Refreeze Store Aliquots at -80°C Aliquot->Refreeze

Figure 1: Logic flow for preventing hygroscopic degradation during storage.

Module 2: Reconstitution & Solubility (The "Yellow Zone")

Status: Experimental Preparation Core Risk: Aggregation due to hydrophobic residues (Phe, Leu, Tyr).

Solubility Profile

This sequence contains three hydrophobic residues (Tyr, Phe, Leu) and is moderately hydrophobic.

  • The Trap: Dissolving directly in PBS or cell culture media (pH 7.4) often causes immediate precipitation because the salts shield the peptide's charges, promoting hydrophobic aggregation.

  • The Fix: Use the "Organic-First" method.

Step-by-Step Reconstitution Protocol
StepActionTechnical Rationale
1 Solvent Check Calculate the net charge. This peptide is roughly neutral/zwitterionic at pH 7.
2 Initial Dissolution Dissolve the powder in sterile DMSO (Dimethyl Sulfoxide) to 100x the final concentration.
3 Vortex/Sonicate Vortex for 30 seconds. If visible particles remain, sonicate for 1 min.
4 Dilution Slowly add this DMSO stock to your buffer (PBS/Media) while stirring.
5 Final Limit Ensure final DMSO concentration is < 0.5% for cell assays to avoid solvent toxicity.

Troubleshooting "Crash-Out": If the peptide precipitates upon adding water:

  • Add 10% Acetic Acid dropwise (if the peptide is basic/neutral).

  • OR Add a small amount of DMF (Dimethylformamide) if DMSO fails.

Module 3: TFA Management (The "Green Zone")

Status: Cell Culture / In Vivo Application Core Risk: Cytotoxicity and pH Shock.

The TFA Problem

Synthetic peptides are cleaved from resin using TFA.[2][3] Even after lyophilization, they exist as TFA salts (up to 40% by weight).

  • Cytotoxicity: TFA is toxic to cells at nanomolar concentrations in some sensitive lines.[4]

  • Acidification: A 1 mg/mL solution of peptide-TFA in unbuffered water can have a pH of 2.0–3.0.

Mitigation Strategies
Method A: The "Buffer Shock" (Standard)

For most short-term assays (<24h), simply buffering is sufficient.

  • Reconstitute in DMSO.

  • Dilute into a high-capacity buffer (e.g., 100 mM HEPES or Tris , pH 7.4) rather than water.

  • Verify pH: Spot check the final solution with pH paper. It must be neutral.

Method B: TFA Removal (For Sensitive Cells/In Vivo)

If you observe unexplained cell death, you must exchange the counter-ion to Acetate or HCl.

  • Dissolve peptide in 100 mM HCl .

  • Lyophilize (freeze-dry).

  • Repeat 2-3 times.

  • Result: TFA evaporates; peptide becomes a Hydrochloride salt (cell-friendly).

Visualization: Solubility & Safety Workflow

SolubilityWorkflow Powder Lyophilized Powder DirectPBS Add PBS directly? Powder->DirectPBS DMSO Dissolve in DMSO (Stock Solution) Powder->DMSO Recommended Crash Precipitation Risk (Hydrophobic Aggregation) DirectPBS->Crash Yes Dilution Dilute into Buffer (Dropwise) DMSO->Dilution CheckPH Check pH Dilution->CheckPH Acidic pH < 5 (TFA Effect) CheckPH->Acidic Weak Buffer Neutral pH 7.4 (Ready) CheckPH->Neutral Strong Buffer

Figure 2: Workflow to ensure solubility and physiological pH compatibility.

Module 4: Troubleshooting & FAQ

SymptomProbable CauseCorrective Action
Peptide turned yellow/brown Tyrosine Oxidation. The phenolic ring has oxidized due to air exposure or repeated freeze-thaw cycles.Discard. The peptide is chemically modified. For future batches, store under Argon/Nitrogen and never re-freeze working aliquots.
Cells dying in control wells TFA Toxicity or pH Shock. The residual TFA lowered the media pH or is directly toxic.1. Measure pH of media after adding peptide. 2. Perform HCl salt exchange (see Module 3). 3. Reduce final concentration.
Inconsistent Assay Results Stereoisomer Variability. You are using a DL-mixture (

isomers). Different batches may have slightly different isomer ratios.
Switch to Stereopure. If specific receptor binding is required (e.g., Delta Opioid), use the pure isomer version (e.g., DADLE: Tyr-D-Ala-Gly-Phe-D-Leu) rather than the DL-mixture.
Mass Spec shows +114 Da peaks TFA Adducts. TFA can form adducts in electrospray ionization.Use a higher desolvation temperature or switch to formic acid for the LC-MS mobile phase.

References

  • LifeTein. (2025). How to Remove TFA from Synthetic Peptides. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Unexpected NMR Peaks in H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers encountering unexpected spectral complexity in the Nuclear Magnetic Resonance (NMR) analysis of the synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA. This document provides a structured troubleshooting framework, combining foundational scientific principles with actionable experimental protocols to diagnose and interpret your results accurately.

Introduction: The Challenge of a "Simple" Peptide Spectrum

The pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, provided as a trifluoroacetate (TFA) salt, presents a unique set of analytical challenges. While the primary sequence appears straightforward, the inclusion of racemic (DL) amino acids at four stereocenters introduces significant inherent complexity. This guide will deconstruct the common sources of unexpected NMR signals—from the predictable consequences of stereoisomerism to the nuanced effects of aggregation and residual impurities—transforming a confusing spectrum into a source of rich chemical information.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common observations of unexpected NMR peaks in a direct question-and-answer format.

Q1: Why does my ¹H NMR spectrum show a forest of peaks instead of the single set of signals I expected for one peptide?

A: The primary cause is the presence of multiple diastereomers.

Your synthesis utilizes DL-racemic mixtures for four amino acids: Tyrosine, Alanine, Phenylalanine, and Leucine. Each of these has a chiral center. For a peptide with 'n' chiral centers, there can be up to 2ⁿ stereoisomers. In this case, you have a potential mixture of up to 2⁴ = 16 stereoisomers.

Causality Explained: Diastereomers are stereoisomers that are not mirror images of each other. They have distinct physical and chemical properties, including unique NMR spectra.[1] Protons in one diastereomer exist in a slightly different three-dimensional chemical environment compared to the corresponding protons in another diastereomer. This difference in the local magnetic field results in different chemical shifts (δ) and coupling constants (J). Therefore, instead of one signal for the α-proton of Alanine, you will observe a cluster of signals, with each peak or multiplet corresponding to a different diastereomer. While some signals may overlap, many will be resolved, leading to a spectrum of formidable complexity.[2]

Logical Relationship: Diastereomers and NMR Spectral Complexity

G cluster_synthesis Peptide Synthesis cluster_product Resulting Product cluster_nmr NMR Observation Tyr DL-Tyr Mix Mixture of up to 16 Diastereomers (e.g., LLL, DDL, LDL, etc.) Tyr->Mix Ala DL-Ala Ala->Mix Gly Gly Gly->Mix Phe DL-Phe Phe->Mix Leu DL-Leu Leu->Mix Spectrum Complex ¹H NMR Spectrum Mix->Spectrum Each diastereomer is a unique compound with a unique spectrum Signals Multiple signals for each proton (e.g., Ala-Hα appears as a cluster of multiplets) Spectrum->Signals Signals from all diastereomers are superimposed

Caption: Synthesis from racemic amino acids produces a mixture of diastereomers.

Diagnostic Protocols:

  • High-Performance Liquid Chromatography (HPLC): Run an analytical reverse-phase HPLC. Diastereomers often have different retention times. A broad peak or multiple closely eluting peaks instead of a single sharp peak is a strong indicator of a diastereomeric mixture.

  • 2D NMR Spectroscopy: Acquire a 2D TOCSY (Total Correlation Spectroscopy) or COSY (Correlation Spectroscopy) spectrum. These experiments reveal proton-proton correlations within an amino acid's spin system.[3][4] Instead of a single set of correlations, you will observe multiple sets, confirming the presence of different molecular species with the same amino acid sequence.

Q2: My NMR peaks are broad, and their positions seem to shift if I change the sample concentration. What is happening?

A: This behavior is characteristic of peptide aggregation.

Peptides, especially those containing hydrophobic (Leu) and aromatic (Tyr, Phe) residues, have a tendency to self-associate in solution to form soluble aggregates or oligomers.[5] This process is highly dependent on concentration, solvent, pH, and temperature.

Causality Explained:

  • Line Broadening: In NMR, sharp signals are observed for small, rapidly tumbling molecules. When peptides aggregate, the resulting larger particle tumbles much more slowly in solution. Slower molecular tumbling leads to more efficient transverse relaxation (T₂), which results in significantly broader NMR signals.[6][7]

  • Chemical Shift Changes: Aggregation alters the chemical environment of protons. For instance, aromatic rings of Tyr and Phe may stack (π-π interactions), causing protons near the rings to experience an upfield shift (lower ppm).[8] Protons involved in intermolecular hydrogen bonds upon aggregation will also experience a change in their chemical shift. Because the equilibrium between monomer and aggregate is concentration-dependent, the observed chemical shift (a weighted average of the monomer and aggregated states) will change with concentration.[6]

Experimental Workflow: Investigating Peptide Aggregation

G Observe Observation: Broad peaks, concentration- dependent chemical shifts Hypo Hypothesis: Peptide Aggregation Observe->Hypo Exp1 Experiment 1: Concentration-Dependent ¹H NMR Hypo->Exp1 Exp2 Experiment 2: Diffusion Ordered Spectroscopy (DOSY) Hypo->Exp2 Result1 Result: Chemical shifts change and/or line widths increase with higher concentration Exp1->Result1 Result2 Result: Diffusion coefficient (D) decreases at higher concentration, indicating larger particle size Exp2->Result2 Conclusion Conclusion: Aggregation is occurring Result1->Conclusion Result2->Conclusion

Caption: Workflow to confirm peptide aggregation using NMR techniques.

Diagnostic Protocols:

  • Concentration-Dependent ¹H NMR: Prepare a series of samples at different concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM) and acquire ¹H NMR spectra for each. Systematic changes in chemical shifts and/or line broadening with increasing concentration are strong evidence of aggregation.[6]

  • Solvent Titration: Changing the solvent to one that disrupts aggregation (e.g., adding a small percentage of a more polar organic solvent like acetonitrile or using a denaturant) may lead to sharpening of the NMR signals.

  • DOSY (Diffusion Ordered Spectroscopy): This advanced 2D NMR experiment separates signals based on the diffusion coefficient of the molecules. Larger aggregates will diffuse more slowly than monomers. A decrease in the measured diffusion coefficient at higher concentrations is definitive proof of aggregation.[5]

Q3: I see sharp, unexpected signals, often singlets, that don't seem to correspond to any amino acid. What are they?

A: These are likely residual solvents or impurities from the synthesis process.

Solid-phase peptide synthesis (SPPS) is a multi-step process that uses a variety of reagents and solvents. Despite purification, trace amounts can remain in the final lyophilized product.[9]

Causality Explained: Small molecule impurities tumble rapidly in solution and therefore typically produce very sharp NMR signals, which can help distinguish them from the broader signals of the peptide. Common impurities include solvents used during synthesis and purification (e.g., Dichloromethane, Acetonitrile, Ethyl Acetate) or by-products from cleavage and deprotection steps.[10][11]

Common Impurities and Their Typical ¹H NMR Chemical Shifts:

ImpurityTypical ¹H Chemical Shift (δ ppm) in CDCl₃Typical ¹H Chemical Shift (δ ppm) in DMSO-d₆Multiplicity
Dichloromethane (DCM)5.305.76Singlet
Acetonitrile (ACN)1.942.09Singlet
Ethyl Acetate (EtOAc)1.26, 2.05, 4.121.15, 1.99, 4.03t, s, q
Diethyl Ether1.21, 3.481.11, 3.39t, q
Water (H₂O)~1.56~3.33Broad Singlet
Acetic Acid2.101.91Singlet

Note: Chemical shifts of residual solvents are well-documented but can vary slightly based on the primary solvent and sample conditions.[12][13]

Diagnostic Protocols:

  • Check Solvent Peak Tables: Compare the chemical shifts of the unknown peaks to established tables of common laboratory solvents.[12]

  • Spiking: If you suspect a specific solvent (e.g., ethyl acetate), add a tiny drop of that solvent to your NMR tube and re-acquire the spectrum. An increase in the intensity of the suspect peak confirms its identity.

  • HPLC-MS: A sensitive HPLC-MS analysis can often detect and identify low-level impurities that may not be visible by other methods.

Q4: How does the trifluoroacetate (TFA) counterion affect my spectrum?

A: The TFA counterion can influence chemical shifts, especially of labile protons, and may introduce its own signals.

Peptides are typically purified by HPLC using TFA and are isolated as TFA salts.[14][15] The negatively charged trifluoroacetate anion (CF₃COO⁻) forms an ionic pair with the positively charged groups on your peptide, primarily the N-terminal ammonium group (-NH₃⁺).

Causality Explained:

  • Chemical Shift Perturbation: The formation of a salt with TFA alters the electron density around the N-terminus and nearby protons. This can cause a downfield shift (higher ppm) for the α-protons and amide protons closest to the N-terminus. This effect can be pH-dependent.[14][16]

  • Exchangeable Protons: The acidic proton of any residual free TFA (CF₃COOH) can undergo chemical exchange with the peptide's labile protons (N-terminal -NH₃⁺, Tyr -OH, and backbone -NH). This can lead to signal broadening or coalescence of the exchanging signals.[17] Adding a drop of D₂O will cause these labile proton signals to disappear, helping to identify them.[18]

  • ¹⁹F NMR: TFA has a very strong and distinct signal in the ¹⁹F NMR spectrum (typically around -76.5 ppm).[19][20] This can be used to quantify the amount of TFA in your sample.

Experimental Protocols
Protocol 1: 2D ¹H-¹H TOCSY for Spin System Identification
  • Sample Preparation: Prepare a sample of your peptide at a concentration of ~5-10 mM in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 90/10).

  • Acquisition: Use a standard 2D TOCSY pulse sequence on the NMR spectrometer. A mixing time of 60-80 ms is typically sufficient to see correlations through most amino acid side chains.

  • Processing & Analysis: Process the 2D data. In the resulting spectrum, you will see cross-peaks that connect all protons within a coupled spin system.[4]

  • Interpretation:

    • Trace the vertical "strips" of cross-peaks. Each strip corresponds to a single amino acid spin system.

    • Identify the characteristic patterns: Glycine will have a unique pattern due to its two α-protons. Leucine and Alanine have distinct aliphatic patterns. Tyrosine and Phenylalanine will show correlations between their α/β protons and their aromatic signals.

    • Crucially, for your sample, you should observe multiple, distinct sets of these patterns, providing definitive evidence for the presence of multiple diastereomers.

Protocol 2: HPLC-MS for Purity and Diastereomer Assessment
  • Sample Preparation: Prepare a solution of your peptide at ~1 mg/mL in the initial mobile phase (e.g., Water with 0.1% TFA).

  • Chromatography:

    • Column: Use a high-resolution C18 reverse-phase column.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient from ~5% B to 95% B over 20-30 minutes.

    • Detection: Monitor the UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for Tyr/Phe).

  • Mass Spectrometry: Couple the HPLC output to an electrospray ionization mass spectrometer (ESI-MS).

  • Interpretation:

    • The chromatogram will show the purity of your sample. A single sharp peak indicates high purity, while multiple peaks suggest impurities.

    • A very broad peak or a cluster of poorly resolved peaks is highly suggestive of multiple diastereomers.

    • The mass spectrometer will confirm the mass of the main peak(s), verifying that they correspond to your target peptide and helping to identify impurities (e.g., deletion sequences will have lower masses).[9]

Frequently Asked Questions (FAQs)

Q: Could the unexpected peaks be due to rotamers (conformational isomers)? A: While slow rotation around amide bonds can lead to two sets of signals (rotamers), this is most pronounced for residues preceding a proline. Since your peptide lacks proline, this is a less likely cause for the high degree of complexity observed. The presence of numerous diastereomers is a much more significant factor.

Q: How can I simplify my spectrum? A: You cannot simplify the complexity arising from diastereomers without physically separating them, which is extremely challenging. However, you can improve spectral quality by:

  • Optimizing Concentration: Lowering the concentration may reduce aggregation and sharpen peaks.

  • Changing Temperature: Acquiring the spectrum at a higher temperature can sometimes average out conformational exchange and sharpen signals, though it may not resolve the diastereomer issue.

  • Using a Different Solvent: A different solvent might change the relative chemical shifts and resolve some overlapping signals.[18][21]

Q: My peptide won't dissolve well. How does this affect the NMR? A: Poor solubility is a major problem. Undissolved material will lead to very broad lines and poor signal-to-noise.[7] If you see suspended particles, filter your sample. If solubility is low, try a different solvent like DMSO-d₆ or add a small amount of co-solvent. Ensure your sample is fully dissolved before analysis.

References
  • Complementary Analysis of Peptide Aggregation by NMR and Time-Resolved Laser Spectroscopy. The Journal of Physical Chemistry B.
  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simul
  • NMR Study on the Aggregation Behavior of the Therapeutic Peptide Carbetocin.
  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods.
  • Aggregation kinetics of the Aβ1–40 peptide monitored by NMR. Physical Chemistry Chemical Physics.
  • Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Peptide Impurities & Solutions.
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies Blog.
  • Peptide NMR.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
  • Peptide Structure Determination by NMR.
  • Water signal displacement in 1H NMR spectroscopy using trifluoroacetic acid. Nanalysis Corp.
  • Development of an 19F NMR method for the analysis of fluorinated acids in environmental w
  • Trifluoroacetic Acid-d: Premium Deuterated Solvent for NMR Precision. ARMAR Isotopes.
  • Trifluoroacetic acid: Physicochemical property, Uses and NMR challenge. ChemicalBook.
  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. Frontiers in Molecular Biosciences.
  • Development of an 19F NMR Method for the Analysis of Fluorinated Acids in Environmental W
  • Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments. PMC.
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. MDPI.
  • Application of 2D EXSY and qNMR Spectroscopy for Diastereomeric Excess Determination Following Chiral Resolution of β‐Lactams. Chemistry – A European Journal.
  • Investigation of Impurities in Peptide Pools. MDPI.
  • Troubleshooting Acquisition Related Problems. University of Illinois Urbana-Champaign NMR Lab.
  • Solid Phase Synthesis. Merck Millipore.
  • Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry.
  • Should I Have TFA Removed
  • Application of NMR Spectroscopy for the Detection of Equilibr
  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation.
  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Planta Medica.
  • Chemical shifts. University College London Chemistry Department.
  • Which salt form should I choose for my peptide? AmbioPharm.
  • 1H NMR Chemical Shift.
  • AN 115: Determination of Trifluoroacetic Acid (TFA) in Peptides. ThermoFisher Scientific.
  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

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Technical Support Center: Troubleshooting Low Bioactivity of Opioid Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center. This guide is designed to help you troubleshoot unexpected low bioactivity in assays involving the peptide specified as H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA. As a Senior Application Scientist, my goal is to provide you with a logical, in-depth framework to identify and resolve common experimental issues, ensuring the integrity and success of your research.

The specified name H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH appears to be a variant of a deltorphin-like peptide. Deltorphins are a family of potent and highly selective delta (δ)-opioid receptor agonists originally isolated from the skin of frogs.[1] A well-characterized analog is [D-Ala2]-Deltorphin II, with the sequence Tyr-D-Ala-Phe-Glu-Val-Val-Gly-NH2.[2] It is a potent agonist for the δ-opioid receptor, with reported Ki values in the sub-nanomolar range.

The "DL" designation in your peptide's name suggests a racemic mixture at each chiral amino acid position. This is a critical point, as opioid receptors exhibit strict stereospecificity. The biological activity of peptides like deltorphin is highly dependent on the specific configuration (L or D) of their amino acids.[3]

This guide will address the most probable causes for low bioactivity, from fundamental issues with the peptide itself to subtle interferences in your assay setup.

Frequently Asked Questions & Troubleshooting Workflow
Question 1: My peptide shows little to no activity. Could the peptide itself be the problem?

This is the most critical first question. Low bioactivity often originates from issues with the peptide's identity, purity, or formulation. Let's break down the possibilities.

A1: The Critical Impact of Stereochemistry (The "DL" Issue)

Opioid receptors are chiral environments, and their interaction with peptide ligands is highly stereospecific. The peptide you've specified, H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, implies that for each amino acid (except the non-chiral Glycine), you have a mixture of both D and L isomers.

  • Causality: Synthesis of a "DL" peptide results in a complex mixture of diastereomers. For a peptide with 4 chiral centers, this means 2^4 = 16 different stereoisomers. Only one of these isomers is likely to have high affinity for the δ-opioid receptor. For instance, the high potency of Deltorphin II relies on a D-Alanine at position 2.[3] The presence of other isomers will drastically lower the concentration of the active compound, leading to significantly reduced or absent bioactivity.

  • Troubleshooting Action:

    • Verify the Certificate of Analysis (CoA): Confirm the intended stereochemistry from your supplier. Was a specific isomer (e.g., Tyr-D-Ala -Gly-Phe-Leu-OH) ordered, or was a racemic mixture supplied?

    • Confirm Structure with Mass Spectrometry (MS): While MS cannot distinguish between stereoisomers, it will confirm the peptide's molecular weight. This ensures you have a peptide of the correct sequence, ruling out gross synthesis errors.

    • Source a Stereochemically Pure Peptide: For meaningful results, it is essential to use a peptide with defined stereochemistry, such as [D-Ala2]-Deltorphin II.

Question 2: I've confirmed my peptide has the correct, stereochemically pure sequence, but the activity is still low. What's next?

A2: The "Hidden" Ingredient: Trifluoroacetic Acid (TFA) Interference

Synthetic peptides are typically purified by High-Performance Liquid Chromatography (HPLC) and delivered as trifluoroacetate (TFA) salts.[4][5] While essential for purification, residual TFA can significantly interfere with biological assays.[4][6]

  • Mechanism of Interference:

    • Cytotoxicity: TFA can be cytotoxic, even at low concentrations, affecting cell viability and proliferation in cell-based assays.[4][5] This can lead to false-negative results.

    • Altered pH: TFA is a strong acid (pKa ~0.23) and can lower the pH of your stock solutions and assay buffer, potentially denaturing your target receptor or altering ligand-receptor binding kinetics.[4][5]

    • Structural Changes: TFA counterions bind to positively charged residues on the peptide, which can alter its conformation, solubility, and interaction with the receptor.[4]

  • Troubleshooting Action:

    • Quantify TFA Content: The CoA should specify the peptide content. The total mass of the vial includes the peptide, TFA counterions, and water. TFA can constitute 10-40% of the total weight.[6] Failing to account for this leads to incorrect concentration calculations.

    • Perform a Salt Exchange: For highly sensitive cellular assays, it is best practice to exchange the TFA salt for a more biocompatible one, like acetate or hydrochloride (HCl).[4][7] This typically involves repeatedly dissolving the peptide in a buffered solution (e.g., 10 mM HCl) and re-lyophilizing.

    • pH Adjustment: When preparing stock solutions, ensure the final pH is adjusted to the physiological range required for your assay (typically pH 7.4).

Caption: Troubleshooting workflow for peptide-related issues.

Question 3: My peptide is pure and I've considered TFA, but I'm struggling to dissolve it. Could this be the cause?

A3: The Challenge of Peptide Solubility and Aggregation

Absolutely. If a peptide is not fully dissolved or forms aggregates, its effective concentration in the assay will be much lower than calculated, leading to poor activity.

  • Causality: Peptides, especially those with hydrophobic residues like Phenylalanine and Leucine, can be difficult to dissolve in aqueous buffers. Aggregation can be irreversible and removes active peptide from the solution.

  • Troubleshooting Protocol: Step-by-Step Peptide Solubilization

    • Start with the Right Solvent: First, try dissolving the peptide in sterile, distilled water. If it doesn't dissolve, do not heat or vortex excessively.

    • Introduce a Co-Solvent: If the peptide is insoluble in water, add a small amount (e.g., 10-20% of the final volume) of a water-miscible organic solvent like DMSO, DMF, or acetonitrile. Add this to the dry peptide first to wet it, then slowly add your aqueous buffer while gently vortexing.

    • Use pH to Your Advantage:

      • For peptides with acidic residues (like Glutamic acid in Deltorphin II), dissolving in a slightly basic buffer (pH > 8.0) can help.

      • For peptides with basic residues, a slightly acidic buffer (pH < 6.0) may be effective.

    • Final Check: After dissolution, visually inspect the solution for any particulate matter. If unsure, centrifuge the solution at high speed (~10,000 x g) for 5-10 minutes and use the supernatant for your experiments. This will remove any insoluble aggregates.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote degradation and aggregation.[8][9]

Question 4: I've addressed all peptide-specific issues. What assay-related factors could be causing the low activity?

A4: Optimizing the Bioassay Environment

If the peptide is confirmed to be correct, soluble, and active, the problem may lie within the assay system itself.

  • Receptor Expression and Integrity:

    • Problem: The cells used in your assay may have low or inconsistent expression of the δ-opioid receptor.

    • Solution: Verify receptor expression using a positive control (a well-characterized δ-agonist like SNC80 or DPDPE) and an antagonist (like Naltrindole) to confirm specific binding.[3][10]

  • Buffer Composition:

    • Problem: Components in your assay buffer could be interfering with the peptide. For example, some opioid receptor binding is sensitive to sodium ion concentration.[11]

    • Solution: Use a standard, well-documented binding buffer, such as 50 mM Tris-HCl, pH 7.4.[11] Check for compatibility of all buffer components with your assay.

  • Peptide Degradation During Assay:

    • Problem: Peptides are susceptible to degradation by proteases present in serum (if used in cell culture media) or released from cells.[12]

    • Solution: Include a cocktail of protease inhibitors in your assay buffer to protect the peptide from degradation.

  • Assay Signal and Detection:

    • Problem: The downstream signaling pathway being measured (e.g., cAMP inhibition, β-arrestin recruitment, or GTPγS binding) may not be optimally coupled in your cell system, or the detection method may lack sensitivity.[10][13]

    • Solution: Ensure your detection reagents are fresh and that the assay is sensitive enough to detect the expected signal. Run a full dose-response curve to accurately determine potency (EC50) or affinity (Ki).

G cluster_peptide Peptide Integrity cluster_environment Assay Environment Peptide Active Peptide (Correct Stereochemistry, Soluble, Non-Aggregated) Bioactivity Successful Bioactivity (Signal Generation) Peptide->Bioactivity Binds Receptor δ-Opioid Receptor (Correct Conformation, Sufficient Density) Receptor->Bioactivity Transduces Signal Purity Purity & Correct Sequence Purity->Peptide Stereochem Correct Stereochemistry (e.g., D-Ala) Stereochem->Peptide Solubility Solubility & No Aggregation Solubility->Peptide Buffer Optimal Buffer (pH, Ions) Buffer->Bioactivity Protease Protease Inhibitors Protease->Bioactivity TFA Low TFA Content TFA->Bioactivity

Caption: Factors influencing successful ligand-receptor interaction.

Quantitative Data Summary

For context, the table below compares the binding affinities of [D-Ala2]-Deltorphin II with other common opioid ligands. This highlights its high potency and selectivity, which you should expect to see in your assays with a high-quality peptide.

CompoundReceptor TargetBinding Affinity (Ki)Selectivity
[D-Ala2]-Deltorphin II δ-Opioid Receptor ~0.1 - 0.5 nM Highly δ-selective
DPDPEδ-Opioid Receptor~1 - 5 nMHighly δ-selective
DAMGOµ-Opioid Receptor~1 - 2 nMHighly µ-selective
U-50,488κ-Opioid Receptor~1 - 3 nMHighly κ-selective
Naltrindoleδ-Opioid Receptor~0.1 - 0.3 nMδ-selective antagonist

Data compiled from multiple sources for illustrative purposes.[3][10][14]

Experimental Protocol: Verifying Peptide Integrity via HPLC-MS

This protocol allows you to independently verify the purity and molecular weight of your peptide stock.

Objective: To confirm the identity (by mass) and purity (by UV chromatogram) of the H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH peptide.

Materials:

  • Lyophilized peptide sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA) or Trifluoroacetic acid (TFA) for mobile phase

  • Analytical C18 HPLC column

  • HPLC system coupled to a Mass Spectrometer (e.g., ESI-Q-TOF)

Procedure:

  • Sample Preparation:

    • Accurately weigh ~1 mg of your lyophilized peptide.

    • Dissolve in 1 mL of Water/ACN (50:50) to make a 1 mg/mL stock solution.

    • Further dilute to a working concentration of ~10-20 µg/mL with the same solvent.

  • HPLC Method:

    • Mobile Phase A: 0.1% FA in Water

    • Mobile Phase B: 0.1% FA in ACN

    • Column: Standard analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 0.5 - 1.0 mL/min

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-41 min: 95% to 5% B

      • 41-50 min: 5% B

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Scan Range: m/z 100 - 1500

    • Data Analysis:

      • From the UV chromatogram, determine the purity by integrating the area of the main peak relative to all other peaks. High-quality peptides should be >95% pure.

      • From the mass spectrum of the main peak, identify the molecular ion peaks. The expected monoisotopic mass for C38H55N7O9 (the L-isomer version of your peptide) is approximately 753.41 Da. Look for the [M+H]+ ion at ~754.4 Da. The presence of this mass confirms the correct peptide sequence was synthesized.

Conclusion

Low bioactivity of a potent peptide like a deltorphin analog is a common but solvable issue. By systematically investigating the peptide's fundamental properties—stereochemistry, purity, counterion effects, and solubility—before moving to assay-specific variables, you can efficiently diagnose the root cause. The most likely culprit for the specified this compound is the "DL" racemic nature of the peptide, which introduces a vast majority of inactive isomers. Using a stereochemically pure compound is paramount for achieving the expected high-potency results in your δ-opioid receptor assays.

References
  • NovoPro Bioscience Inc. "Deltorphin 2 peptide Product Page." Accessed February 20, 2026. [Link]

  • LifeTein. "Should I Have TFA Removed from My Peptide?" Accessed February 20, 2026. [Link]

  • Pradhan, A. A., et al. "The delta opioid receptor tool box." Neuroscience letters vol. 667 (2018): 23-31. [Link]

  • Erspamer, V., et al. "Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites." Proceedings of the National Academy of Sciences 86.13 (1989): 5188-5192. [Link]

  • Wiśniewska, K., et al. "Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation." Pharmaceuticals 15.8 (2022): 995. [Link]

  • ResearchGate. "The principle of the delta opioid receptor – ligand binding assay performed using the QRET technology." Accessed February 20, 2026. [Link]

  • GenScript. "Top 5 Reasons Your Peptide-Based Assays Fail." Accessed February 20, 2026. [Link]

  • Manglik, A., et al. "Molecular control of δ-opioid receptor signalling." Nature 522.7556 (2015): 311-6. [Link]

  • ResearchGate. "In vitro protein-peptide assay is not consistent. Please suggest some ideas?" Accessed February 20, 2026. [Link]

  • University of San Diego. "Synthesis of a Delta Agonist-Mu Antagonist Ligand to Alter Ligand-receptor Interactions on Delta Opioid Receptors and Mu Opioid." Accessed February 20, 2026. [Link]

  • Ahn, K. H., and Lee, K. H. "Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery." Molecules 23.9 (2018): 2147. [Link]

  • ACS Publications. "Design, Synthesis, and Characterization of New δ Opioid Receptor-Selective Fluorescent Probes and Applications in Single-Molecule Microscopy of Wild-Type Receptors." Accessed February 20, 2026. [Link]

  • NIH. "A Two-Step Strategy to Enhance Activity of Low Potency Peptides." Accessed February 20, 2026. [Link]

  • GovInfo. "Opioid Peptides: Molecular Pharmacology, Biosynthesis, and Analysis." Accessed February 20, 2026. [Link]

  • Bentham Science. "Bioactivity of New μ and δ Opioid Peptides." Accessed February 20, 2026. [Link]

  • PNAS. "Biased signaling by endogenous opioid peptides." Accessed February 20, 2026. [Link]

  • ProtiFi. "Troubleshooting Tips." Accessed February 20, 2026. [Link]

  • NIH. "Challenges and new opportunities for detecting endogenous opioid peptides in reward." Accessed February 20, 2026. [Link]

  • Wikipedia. "Deltorphin." Accessed February 20, 2026. [Link]

  • Taylor & Francis. "Deltorphin – Knowledge and References." Accessed February 20, 2026. [Link]

  • PubChem. "H-DL-Arg-DL-Leu-DL-Tyr-DL-Lys-DL-Phe-DL-Gln-Gly-DL-Ala-DL-Leu-DL-Leu-Gly-DL-Lys-DL-Phe-Gly-DL-Lys-DL-Asp-DL-Tyr." Accessed February 20, 2026. [Link]

  • PubChem. "H-DL-Tyr-DL-Glu-DL-Tyr-DL-Phe-OH." Accessed February 20, 2026. [Link]

  • PubChem. "H-Leu-Tyr-Gly-Gly-Phe-OH." Accessed February 20, 2026. [Link]

  • PubChem. "H-Gly-Phe-Tyr-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-Glu-Ser-Leu-Asp-Lys-Val-Lys-Asn-Leu-Phe-OH." Accessed February 20, 2026. [Link]

Sources

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA inconsistent experimental results

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting Guide Topic: Inconsistent Experimental Results with H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA Ticket ID: #TS-DADLE-MIX-001

Executive Summary: The "Mixture" Trap

If you are observing high batch-to-batch variability, lower-than-expected potency, or erratic cell viability data, the primary cause is likely the stereochemical heterogeneity of your reagent.

You are working with H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH. This is not pure DADLE ([D-Ala², D-Leu⁵]-Enkephalin). It is a racemic combinatorial mixture containing 16 different stereoisomers .

  • Standard DADLE: L-Tyr — D-Ala — Gly — L-Phe — D-Leu

  • Your Reagent: A random distribution of L- and D- isomers at positions 1, 2, 4, and 5.

Only 6.25% (1/16th) of your sample is the active DADLE agonist. Another 6.25% is likely Leu-Enkephalin (rapidly degraded), and the remaining 87.5% consists of inactive isomers or potential competitive antagonists.

Module 1: Stereochemical Heterogeneity

The Problem: The "1 in 16" Dilution Factor

Biological systems are homochiral; opioid receptors (Delta/Mu) bind specifically to L-Tyr and L-Phe residues in specific conformations. By using a "DL" mixture at four positions, you are introducing a massive variable.

The Isomer Explosion: Your peptide has chiral centers at residues 1, 2, 4, and 5.



ResidueYour MixRequired for DADLE ActivityConsequence of Mismatch
1. Tyr 50% L / 50% DL-Tyr D-Tyr¹ often abolishes opioid activity.
2. Ala 50% L / 50% DD-Ala L-Ala² (Leu-Enkephalin) is rapidly degraded by aminopeptidases.
3. Gly AchiralGlyN/A
4. Phe 50% L / 50% DL-Phe D-Phe⁴ drastically alters receptor affinity.
5. Leu 50% L / 50% DD-Leu L-Leu⁵ reduces metabolic stability.
Impact on Data
  • Potency Shift: If you treat the powder as "Pure DADLE" for molarity calculations, your effective concentration is ~16x lower than calculated.

  • Kinetics: The fraction containing L-Ala² (Leu-Enkephalin) will degrade within minutes in serum/lysate, while the D-Ala² fraction (DADLE) remains stable. This creates a biphasic response curve that looks like "inconsistency."

  • Competitive Inhibition: The 14 "inactive" isomers may still bind the receptor without activating it, acting as competitive antagonists and shifting your

    
     rightward unpredictably.
    
Visualizing the Complexity

IsomerLogic Input Input Reagent: DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu Split1 Chiral Split (16 Isomers) Input->Split1 Active Target Agonist (6.25%) (L-Tyr, D-Ala, L-Phe, D-Leu) Stable DADLE Split1->Active 1/16th Fraction Natural Natural Ligand (6.25%) (L-Tyr, L-Ala, L-Phe, L-Leu) Unstable Leu-Enkephalin Split1->Natural 1/16th Fraction Inactive Inactive/Antagonists (87.5%) (D-Tyr variants, D-Phe variants, etc.) Split1->Inactive 14/16th Fraction Result Experimental Result: Inconsistent Potency & Biphasic Kinetics Active->Result High Stability Natural->Result Rapid Degradation Inactive->Result Receptor Blocking

Figure 1: The composition of the racemic mixture. Only the green node represents the intended pharmacological agent.

Module 2: The TFA Counter-Ion Variable

The Problem: Cytotoxicity & pH Drift

Your peptide is supplied as a Trifluoroacetate (TFA) salt.[1][2][3] In synthetic peptides, TFA can constitute 10–40% of the total weight.

  • Cytotoxicity: TFA is toxic to many cell lines at concentrations >10 nM to 1 mM. It inhibits osteoblast proliferation and can alter metabolic flux in neurons.

  • Receptor Interference: TFA is an anion that can pair with cationic residues on receptors, altering binding kinetics.

  • Acidification: Unbuffered TFA salts can drop the pH of culture media, triggering acid-sensing ion channels (ASICs) or causing non-specific cell death.

Protocol: TFA Removal (HCl Exchange)

Use this protocol if you observe cell death in "Peptide Only" controls.

Materials: 0.1 M HCl, Lyophilizer, Distilled Water.

  • Dissolve: Dissolve the peptide in 0.1 M HCl at a concentration of 1 mg/mL.

  • Incubate: Let stand for 1–2 minutes at room temperature. (The large excess of Cl⁻ ions displaces the TFA⁻).

  • Freeze: Freeze the solution immediately in liquid nitrogen or at -80°C.

  • Lyophilize: Lyophilize to dryness.

  • Repeat: Repeat steps 1–4 two more times to ensure >99% exchange.

  • Final Step: Reconstitute in water/buffer. You now have the Hydrochloride (HCl) salt.

Module 3: Solubility & Handling

The Problem: Hydrophobic Aggregation

The sequence contains Tyr, Phe, and Leu. These are hydrophobic residues. In a racemic mixture, "D" amino acids often disrupt beta-sheet formation, but random aggregation can still occur, leading to precipitation.

Troubleshooting Steps:

ObservationRoot CauseSolution
Cloudy Solution Aggregation of hydrophobic isomers.Dissolve in a small volume of DMSO (dimethyl sulfoxide) first, then dilute with buffer. Keep final DMSO < 0.1%.
Yellowing over time Oxidation of Tyrosine.Store lyophilized powder at -20°C under Argon/Nitrogen . Avoid repeated freeze-thaw cycles.
Loss of Activity Adsorption to plastics.Use LoBind (low retention) tubes and tips. Hydrophobic peptides stick to standard polypropylene.

Module 4: Diagnostic Workflow

Use this logic flow to determine the next step for your experiment.

Troubleshooting Start Start: Inconsistent Data CheckSeq Is Sequence Pure DADLE? Start->CheckSeq Stop1 CRITICAL STOP: Purchase Pure Stereoisomer (Tyr-D-Ala-Gly-Phe-D-Leu) CheckSeq->Stop1 No (It is DL-Mix) CheckSalt Is Salt TFA? CheckSeq->CheckSalt Yes (Confirmed Pure) Desalt Perform HCl Exchange (See Module 2) CheckSalt->Desalt Yes CheckSol Is Solution Clear? CheckSalt->CheckSol No (Acetate/HCl) Desalt->CheckSol AddDMSO Add 0.1% DMSO Use LoBind Tubes CheckSol->AddDMSO No (Precipitate) Proceed Proceed with Assay CheckSol->Proceed Yes AddDMSO->Proceed

Figure 2: Decision matrix for troubleshooting peptide inconsistencies.

References

  • Cornish, J., et al. (1999).[3][4] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes. American Journal of Physiology-Endocrinology and Metabolism. Link

  • Sperber, G., et al. (2025). Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides. Pharmaceuticals (MDPI). Link (Note: Contextual link for TFA exchange protocols).

  • Kosterlitz, H. W., et al. (1980). Enkephalins and related opioid peptides.[5][6] British Medical Bulletin. (Foundational text on DADLE stereochemistry requirements).

  • LifeTein Support. (2025). TFA Salt Effects on Biological Assays.[1][2][4][7]Link

  • Zhang, G., et al. (2018). DADLE induces neuroprotection through cross-talk between UPR and MAPK signaling.[6] Cell Biology International.[6] Link (Demonstrates specific activity of pure DADLE).

Disclaimer: This guide is for research use only. The "DL" mixture described is generally unsuitable for precise receptor characterization (


, 

) due to the presence of 15 contaminating isomers. We strongly recommend acquiring the enantiopure standard for quantitative biological assays.

Sources

Technical Support Center: Chiral Separation of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the chiral separation of the pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH and its associated trifluoroacetic acid (TFA) salt. This guide is designed for researchers, chromatographers, and drug development professionals facing the unique and significant challenges presented by this analyte. The presence of four stereocenters results in a complex mixture of up to 16 stereoisomers, making this a formidable analytical task.[1][2]

This document provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to navigate these complexities effectively.

Frequently Asked Questions (FAQs)

Q1: What makes the chiral separation of this specific pentapeptide so challenging?

A1: The primary challenge lies in its stereochemical complexity. The peptide H-DL -Tyr-DL -Ala-Gly-DL -Phe-DL -Leu-OH contains four chiral amino acid residues, with each designated as "DL," indicating that a racemic mixture was used during synthesis. This results in a potential mixture of 2⁴ = 16 stereoisomers. These isomers consist of multiple pairs of enantiomers and a larger set of diastereomers. While diastereomers have different physical properties and can sometimes be separated on standard achiral columns, enantiomers are physically identical and require a chiral environment for resolution.[3] A robust method must therefore be capable of separating both diastereomers and enantiomers, a task for which a single chiral stationary phase (CSP) may not always be sufficient.[1][2]

Q2: My peptide is a TFA salt. How does the trifluoroacetic acid (TFA) counter-ion impact the separation?

A2: Trifluoroacetic acid (TFA) is a strong ion-pairing agent commonly used in reversed-phase HPLC for peptides to improve peak shape and retention.[] Its role is multifaceted:

  • Ion-Pairing: TFA forms an ion pair with the positively charged amine groups on the peptide (the N-terminus and the Tyr side chain, depending on pH). This neutralizes the charge, increasing the peptide's overall hydrophobicity and enhancing its retention on a reversed-phase column.[5][6]

  • Suppressing Silanol Interactions: It effectively masks active silanol groups on the silica surface of the stationary phase, which can otherwise cause severe peak tailing with basic compounds like peptides.[]

  • Influencing Chiral Recognition: The formation of this ion pair creates a new, bulkier complex. This can alter how the stereoisomers interact with the chiral stationary phase, sometimes enhancing and sometimes diminishing selectivity. The concentration of TFA is a critical parameter to optimize; typically, concentrations of 0.05% to 0.1% are a good starting point.[][7]

Q3: What is a good starting point for method development? Which column and mobile phase should I try first?

A3: There is no single "magic bullet" column for such a complex separation. A systematic screening approach is the most effective strategy.[8]

  • Column Selection: Start with polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose. Immobilized polysaccharide phases are highly recommended as they tolerate a wider range of organic solvents.[8] Macrocyclic glycopeptide phases (e.g., Teicoplanin or Vancomycin-based) are also excellent candidates for peptides due to their multiple interaction modes.[9]

  • Mobile Phase System: Begin with a reversed-phase (RP) screening protocol. It is often the most intuitive for peptides.

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A shallow gradient, for example, 5-50% B over 40-60 minutes. If RP conditions fail, polar organic or polar ionic modes should be investigated. A detailed screening protocol is provided later in this guide.

Q4: Should I use High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) for this separation?

A4: Both techniques have merit, and the choice depends on your laboratory's capabilities and goals.

  • HPLC: This is the most common and accessible technique. Modern HPLC, especially with superficially porous particles, offers high efficiency.[10] However, methods can have long run times and use significant amounts of organic solvent.

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly powerful technique for chiral separations.[11] Its primary advantages are speed and reduced environmental impact.[11][12] The mobile phase, primarily supercritical CO₂, has low viscosity and high diffusivity, allowing for much faster separations and column re-equilibration.[12] For polar molecules like peptides, modifiers (e.g., methanol) and additives (e.g., TFA) are necessary to ensure solubility and good chromatography.[13] SFC can offer complementary, and sometimes superior, selectivity compared to HPLC.[12]

Troubleshooting Guides

Problem: I see a broad, unresolved hump or only a few poorly resolved peaks.

Q: My chromatogram shows very poor or no separation of the 16 possible stereoisomers. What are the most likely causes and how do I fix it?

A: This is the most common initial challenge and typically points to a fundamental mismatch between the analyte, the chiral stationary phase (CSP), and the mobile phase. Chiral recognition requires specific interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) between the analyte and the CSP.[8]

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP).

    • Why it happens: The shape and functional groups of your chosen CSP may not be complementary to the peptide stereoisomers. No single CSP can separate all chiral compounds.

    • Troubleshooting Steps:

      • Screen Different CSP Classes: Do not persist with a single column. A screening approach across fundamentally different CSPs is crucial. The table below provides starting points.

      • Consult Manufacturer's Guides: CSP manufacturers often provide application notes and selection guides based on compound structure. Peptides are zwitterionic and amphipathic, so phases known to work well for N-blocked amino acids or small peptides are a good start.[9]

  • Cause 2: Sub-optimal Mobile Phase Mode.

    • Why it happens: The mobile phase dictates the analyte's conformation and ionization state, which directly impacts its interaction with the CSP. A reversed-phase mode may not provide enough selectivity.

    • Troubleshooting Steps:

      • Switch to Polar Organic Mode: If reversed-phase (ACN/Water) fails, switch to a polar organic mobile phase (e.g., Methanol/Ethanol or Acetonitrile/Methanol). This dramatically changes the interaction environment.

      • Optimize the Additive: The role of TFA is critical. Vary the TFA concentration (e.g., from 0.05% to 0.2%). You can also try a different acidic additive like formic acid (FA), which is a weaker ion-pairing agent and may reveal different selectivity.

      • Consider Zwitterionic CSPs: For peptides, specialized zwitterionic CSPs can offer unique selectivity based on ion-exchange interactions.[14] These often use specific mobile phases containing both acidic and basic additives.

CSP ClassExample PhasesPrimary Interaction MechanismRecommended Starting Mobile PhaseKey Considerations
Polysaccharide Lux® Cellulose-1, Cellulose-2; Chiralpak® IA, IBHydrogen bonding, dipole-dipole, steric inclusion into chiral grooves/pockets.[8]Reversed-Phase: ACN/H₂O + 0.1% TFAPolar Organic: EtOH or IPAImmobilized versions are robust and versatile. Often the first choice for screening.[15]
Macrocyclic Glycopeptide CHIROBIOTIC® V2, T, TAGHydrogen bonding, ionic interactions, inclusion in macrocyclic "baskets."[9]Reversed-Phase: ACN/H₂O + 0.1% TFAPolar Ionic: MeOH + Acetic Acid/AmineExcellent for molecules with ionizable groups like peptides. Can separate underivatized amino acids.[9]
Zwitterionic Ion-Exchange CHIRALPAK® ZWIX(+) & ZWIX(-)Double ion-pairing interactions, hydrogen bonding, van der Waals forces.[14]MeOH/ACN/H₂O with FA and DEASpecifically designed for amphoteric molecules like amino acids and peptides. Elution order can often be reversed by switching between (+) and (-) columns.[14]
Problem: My peaks are tailing, fronting, or splitting.

Q: I have some separation, but the peak shapes are terrible (e.g., severe tailing or splitting), which prevents accurate quantification. What should I investigate?

A: Poor peak shape is a common issue in HPLC that can arise from the column, the system, or chemical interactions.[16]

  • Cause 1: Peak Tailing.

    • Why it happens: Tailing is often caused by unwanted secondary interactions, most commonly between the positively charged peptide and residual acidic silanol groups on the silica support. It can also be caused by using an insufficient concentration of an ion-pairing agent.

    • Troubleshooting Steps:

      • Increase TFA Concentration: Gradually increase the TFA in your mobile phase from 0.1% to 0.15% or 0.2%. This will more effectively mask the silanols.[] Be aware that higher TFA can affect MS sensitivity if used.

      • Check for Column Degradation: If the column is old or has been used with high pH mobile phases, the stationary phase may be damaged. Try a new column.

      • System Check: Ensure all fittings are secure and there is no "dead volume" in the flow path from injector to detector, as this can cause extra-column band broadening.[16]

  • Cause 2: Peak Fronting.

    • Why it happens: Fronting is typically a sign of column overload or a sample solvent that is much stronger than the mobile phase.

    • Troubleshooting Steps:

      • Reduce Sample Concentration/Volume: Dilute your sample 5-fold or 10-fold and reinject. If the peak shape improves, you were overloading the column.

      • Match Sample Solvent: Dissolve your sample in the initial mobile phase if possible. Injecting a sample dissolved in a strong solvent (like pure ACN or DMSO) into a weak mobile phase (high aqueous content) will cause distortion.[16]

  • Cause 3: Peak Splitting or Shoulders.

    • Why it happens: This can be a physical or chemical issue.

      • Physical: A partially clogged column inlet frit or a void (a settled area of packing) at the top of the column can split the sample band as it enters.[17]

      • Chemical: Some peptides can exist as slowly interconverting conformers (different 3D shapes) on the timescale of the chromatographic separation, leading to broadened or split peaks.

    • Troubleshooting Steps:

      • Reverse and Flush Column: Disconnect the column, reverse the flow direction, and flush with a strong solvent (at a low flow rate) to dislodge any particulates from the inlet frit.

      • Change Temperature: Adjusting the column temperature (e.g., from 25°C to 40°C) can increase the rate of conformational interconversion, potentially coalescing split peaks into a single, sharper peak.

      • Check for Co-elution: A shoulder may simply be a closely eluting, unresolved stereoisomer. Further method optimization is needed as described in the previous section.

Visualized Workflows and Logic

Method Development Workflow

The following diagram outlines a systematic approach to developing a chiral separation method for a complex peptide mixture.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation SamplePrep Sample Preparation (Dissolve in Mobile Phase A) CSPScreen CSP Screening (Polysaccharide, Macrocyclic, Zwitterionic) SamplePrep->CSPScreen ModeScreen Mobile Phase Mode Screening (Reversed-Phase vs. Polar Organic) CSPScreen->ModeScreen SelectBest Select Best CSP/Mode (Highest # of peaks / best resolution) ModeScreen->SelectBest Evaluate Results OrganicOpt Optimize Organic Modifier (%B, Type: ACN vs. MeOH) SelectBest->OrganicOpt AdditiveOpt Optimize Additive (TFA/FA Conc., pH) OrganicOpt->AdditiveOpt TempOpt Optimize Temperature (25°C, 40°C, 60°C) AdditiveOpt->TempOpt FinalMethod Final Method TempOpt->FinalMethod Lock Parameters Robustness Test Robustness (Small changes in conditions) FinalMethod->Robustness

Caption: Workflow for Chiral Method Development.

Troubleshooting Decision Tree

Use this logic tree to diagnose and solve common peak shape and resolution problems.

G Start Poor Peak Shape / Resolution c1 Any Separation? Start->c1 c2 All Peaks Tailing? c1->c2 Yes a1 Change CSP Type (e.g., Polysaccharide -> Macrocyclic) c1->a1 No c3 Peaks Split / Shoulders? c2->c3 No a3 Increase TFA Concentration (e.g., 0.1% -> 0.15%) c2->a3 Yes a5 Reverse/Flush Column c3->a5 Yes End Re-evaluate Method c3->End No a2 Change Mobile Phase Mode (Reversed-Phase -> Polar Organic) a1->a2 a2->End a4 Use New Column a3->a4 If no improvement a4->End a6 Adjust Temperature (e.g., 25°C -> 40°C) a5->a6 If no improvement a7 Optimize Mobile Phase (Likely co-elution) a6->a7 If no improvement a7->End

Caption: Decision Tree for Troubleshooting Poor Peaks.

Experimental Protocol: Chiral Method Development Screening

This protocol provides a robust starting point for identifying a suitable chiral separation method using HPLC.

1. Sample Preparation:

  • Prepare a stock solution of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA at 1.0 mg/mL in 50:50 Acetonitrile/Water.

  • Create a working solution by diluting the stock solution to 0.1 mg/mL using the initial mobile phase conditions (e.g., 95:5 Water/Acetonitrile with 0.1% TFA) to ensure solvent compatibility.

2. HPLC System & Conditions:

  • HPLC System: Any standard HPLC or UHPLC system with a column oven and UV detector.

  • Detection: UV at 220 nm (for peptide backbone) or 280 nm (for Tyrosine).

  • Column Temperature: 25 °C (to start).

  • Injection Volume: 5 µL.

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

3. Screening Protocol:

  • Objective: To test two different column chemistries under two different mobile phase conditions.

  • Columns to Test:

    • Column 1: Immobilized Polysaccharide CSP (e.g., Lux Cellulose-2 or equivalent).

    • Column 2: Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC V2 or equivalent).

  • Run 1: Reversed-Phase Gradient on Column 1

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-45 min: 5% to 60% B

      • 45-50 min: 60% B

      • 50-51 min: 60% to 5% B

      • 51-60 min: Re-equilibrate at 5% B.

    • Analysis: Evaluate the number of peaks and the resolution between them.

  • Run 2: Reversed-Phase Gradient on Column 2

    • Repeat the exact gradient from Run 1 on the second column.

    • Analysis: Compare results to Run 1.

  • Run 3: Polar Organic Gradient on Column 1

    • Mobile Phase A: 0.1% TFA in Methanol.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Use the same time program as Run 1.

    • Analysis: Evaluate the change in selectivity.

  • Run 4: Polar Organic Gradient on Column 2

    • Repeat the gradient from Run 3 on the second column.

    • Analysis: Compare all four runs.

4. Evaluation:

  • Identify the combination of column and mobile phase that yields the highest number of resolved peaks, even if the separation is not perfect.

  • This "hit" becomes the starting point for fine-tuning and optimization as described in the troubleshooting section (e.g., adjusting gradient slope, temperature, and additive concentration).

References

  • Method development and validation for the chiral separation of peptides in the presence of cyclodextrins using capillary electrophoresis and experimental design - PubMed. (2001, October 5). Vertex AI Search.
  • Amino Acid and Peptide Chiral Separations. Millipore Sigma.
  • Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. (2022, March 2). Taylor & Francis Online.
  • Rapid Peptide Separation by Supercritical Fluid Chromatography. (2022, August 25). JASCO Inc.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024, October 14). YouTube.
  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita.
  • HPLC Technical Tip: Chiral Method Development. Phenomenex.
  • Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. (2022, March 1). Chromatography Online.
  • Chiral Super Critical Fluid Chromatography. Phenomenex.
  • How can we explain the strange peak shape (shoulder) observed in HPLC of peptides?. (2022, February 16). ResearchGate.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. (2019, January 17). Agilent Technologies.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2021, July 29). MDPI.
  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
  • Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development. (2015, December 21). ResearchGate.
  • FAQ Peptide Purification. BOC Sciences.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Effect of concentration of TFA in the mobile phase on the separation of amino acids. ResearchGate.
  • Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
  • HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex.
  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. (2012). PMC.
  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online.
  • Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks.

Sources

Technical Support Center: Stability & Storage of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

[1][2][3]

Part 1: Executive Summary & Scientific Rationale

You are working with a synthetic Leu-Enkephalin analog (Sequence: Tyr-Ala-Gly-Phe-Leu) containing racemic (DL) amino acids at four positions.[1][2][3] This molecule presents a specific "stability triad" of risks that must be managed simultaneously:

  • Tyrosine Oxidation: The phenol group on the N-terminal Tyrosine is an electron-rich target for reactive oxygen species (ROS), leading to the formation of dityrosine cross-links or radical intermediates.[2][3] This turns the peptide yellow and destroys biological activity.

  • TFA Hygroscopicity: As a Trifluoroacetate (TFA) salt, this peptide is highly hygroscopic. It will pull moisture from the air immediately upon exposure. This moisture acts as a solvent for residual TFA, creating a localized acidic environment (pH < 2) that promotes backbone hydrolysis.

  • Racemic (DL) Physical State: Unlike pure L-isomers which form tight crystal lattices, multi-position DL-peptides often exist as amorphous solids.[1][2][3] Amorphous solids have higher surface areas and are more permeable to oxygen and moisture than crystalline forms.

Part 2: The Master Storage Protocol

This protocol is designed to break the "Oxidation-Hydrolysis Cycle."[1][2][3] You must strictly follow the Temperature Equilibration Rule to prevent condensation, which is the primary cause of failure for TFA salts.

Visual Workflow: The "Zero-Moisture" Chain of Custody

StorageProtocolArrival1. Shipment Arrival(Lyophilized Powder)Equilibrate2. Equilibrate(Wait 1hr at RT)Arrival->EquilibrateDo NOT Open ColdAliquot3. Aliquot(Dry Environment)Equilibrate->AliquotMinimize Air ExposureGas4. Inert Gas Overlay(Argon/Nitrogen)Aliquot->GasDisplace OxygenSeal5. Seal & DesiccateGas->SealParafilm/TapeFreeze6. Deep Freeze(-20°C or -80°C)Seal->FreezeLong Term Storage

Figure 1: The "Zero-Moisture" Chain of Custody.[1][2][3] Critical control points are highlighted in color.[2]

Detailed Step-by-Step Guide
1. Arrival & Equilibration (CRITICAL)
  • The Problem: If you open a cold vial in a warm room, water vapor will condense on the peptide instantly.

  • The Fix: Place the unopened vial in a desiccator at room temperature for at least 1 hour before breaking the seal.

2. Aliquoting (The "One-Way" Rule)[1][2][3]
  • Why: Repeated freeze-thaw cycles create micro-ice crystals that shear the peptide and introduce fresh oxygen every time the vial is opened.[2]

  • Protocol:

    • Dissolve the master stock only once using a solvent compatible with your downstream application (see Solubilization Guide below).

    • Aliquot into single-use volumes (e.g., 50 µL or 100 µL).

    • Ideally: Re-lyophilize these aliquots if possible.

    • Alternatively: Store as frozen solution (less stable than powder, but acceptable for <3 months if kept at -80°C).[1][2][3][4][5][6]

3. Inert Gas Overlay (The "Argon Blanket")[2][3]
  • Mechanism: Argon is heavier than air and sinks to the bottom of the vial, creating a physical barrier between the Tyrosine residues and atmospheric oxygen.

  • Step: Gently flow dry Nitrogen or Argon into the vial for 5–10 seconds before capping. Do not "blow" the powder out; use low pressure.

Part 3: Troubleshooting & FAQs

Q1: The peptide powder has turned slightly yellow. Is it still usable?

Diagnosis: This indicates Tyrosine oxidation (formation of dityrosine or nitrotyrosine).[2][3]

  • Root Cause: Exposure to light or oxygen during storage.[2]

  • Action:

    • Check HPLC: Run a small sample. If the main peak is >95% and the impurity is distinct, you might be able to purify it.

    • Risk Assessment: For sensitive receptor binding assays (e.g., Opioid receptors), discard it . Oxidized Tyrosine drastically changes the binding affinity of Enkephalin analogs.

Q2: I cannot dissolve the peptide in water. It floats or is cloudy.

Diagnosis: Hydrophobic Aggregation.[2][7]

  • Explanation: This sequence contains Phenylalanine (Phe) , Leucine (Leu) , and Tyrosine (Tyr) .[2][3] Despite the "DL" mix disrupting crystallinity, the side chains are highly hydrophobic.

  • Solution:

    • Do NOT heat the solution (heat accelerates oxidation).

    • Step 1: Dissolve in a small volume of organic solvent first.[2] Use DMSO (Dimethyl Sulfoxide) or DMF for the initial solubilization.[2][3][8]

    • Step 2: Dilute slowly with your aqueous buffer (PBS/Water) to the final concentration. Keep the final DMSO concentration <1% to avoid cytotoxicity in cell assays.

Q3: Why does the pH drop when I dissolve it in water?

Diagnosis: Residual TFA Counterions.

  • Explanation: The peptide is supplied as a .TFA salt.[9][10][11] In unbuffered water, the free TFA can drop the pH to ~2.0–3.0.

  • Risk: Low pH promotes acid hydrolysis of the peptide bond (specifically the Asp/Gly or backbone amide bonds).

  • Action: Always dissolve in a buffered system (e.g., PBS pH 7.4) rather than unbuffered water, or neutralize with a stoichiometric amount of dilute NaOH/Bicarbonate if using water.

Part 4: Solubilization & Stability Data[2][4]

Stability Matrix
Storage ConditionFormExpected StabilityPrimary Risk
-80°C (Desiccated) Lyophilized Powder> 2 YearsNegligible
-20°C (Desiccated) Lyophilized Powder1–2 YearsSlow Oxidation
+4°C (Fridge) Lyophilized Powder< 3 MonthsMoisture Absorption
Room Temp (Solution) Aqueous Buffer< 24 HoursOxidation / Bacterial Growth
-20°C (Solution) Aqueous Buffer1–3 MonthsFreeze-Thaw Shearing
Troubleshooting Logic Tree

TroubleshootingStartIssue DetectedVisualVisual InspectionStart->VisualYellowYellow/Brown Color?Visual->YellowCloudyCloudy/Precipitate?Visual->CloudyYellow->CloudyNoOxidizedLikely Tyr OxidationYellow->OxidizedYesHydrophobicHydrophobic AggregationCloudy->HydrophobicYesDiscardDiscard for Bio-AssaysOxidized->DiscardOrganicAdd 5-10% DMSO/DMFThen dilute with BufferHydrophobic->Organic

Figure 2: Troubleshooting logic for common physical changes in Tyr-containing peptides.

Part 5: References

  • National Institutes of Health (NIH) - PubChem. Tyrosine Oxidation Pathways. [Link][1][2][3]

Validation & Comparative

A Researcher's Guide to Characterizing the Opioid Receptor Binding Affinity of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Peptide

The synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA presents a compelling subject for pharmacological investigation. Its structure, featuring an N-terminal tyrosine residue and a D-alanine at the second position, bears a striking resemblance to the "message" domain of endogenous and natural opioid peptides such as dermorphins and deltorphins.[1][2] This structural motif is a well-established pharmacophore for interaction with opioid receptors.[1][2] The presence of D-amino acids in peptides can also confer metabolic stability, a desirable trait for potential therapeutic agents.[3][4]

This guide provides a comprehensive framework for characterizing the binding affinity of this compound against the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). By comparing its binding profile to that of well-established ligands, researchers can elucidate its potential selectivity and potency, which are critical first steps in the drug discovery process.

Comparative Analysis: Benchmarking Against Known Opioid Ligands

To contextualize the binding affinity of a novel compound, it is essential to compare it against a panel of standard ligands with well-defined potencies and selectivities for the µ, δ, and κ opioid receptors. The table below summarizes the binding affinities (Ki or IC50 values) of several widely used opioid peptides and small molecules.

LigandReceptor SubtypeBinding Affinity (Ki/IC50, nM)Source(s)
DAMGO µ (mu)0.9 - 2.5[5][6][7]
δ (delta)>1000[8]
κ (kappa)>1000[8]
Dermorphin µ (mu)0.1 - 0.5[2][9][10]
δ (delta)>100[11]
κ (kappa)>1000[11]
Endomorphin-1 µ (mu)0.4 - 1.11[12][13][14]
δ (delta)>1000[12]
κ (kappa)~20-30 (kappa3)[13]
DPDPE δ (delta)1.3 - 5[15][16]
µ (mu)>1000[16]
κ (kappa)>1000[16]
Deltorphin I δ (delta)0.1 - 0.5[1][17][18]
µ (mu)>1000[1][17]
κ (kappa)>1000[1][17]
DSLET δ (delta)~1[19][20][21]
µ (mu)~10[19][21]
κ (kappa)-

Experimental Protocol: Determination of Binding Affinity via Radioligand Competition Assay

To ascertain the binding affinity of this compound, a competitive radioligand binding assay is the gold standard. This method measures the ability of the unlabeled test compound to displace a radiolabeled ligand that has a known high affinity and selectivity for the target receptor.

Rationale for Experimental Design

The choice of radioligand is critical for accurately characterizing the binding profile of the test compound. For this purpose, highly selective radioligands for each opioid receptor subtype are employed. The use of cell membranes from cell lines stably expressing a single opioid receptor subtype (e.g., CHO-µ, CHO-δ, CHO-κ) is preferred to minimize off-target binding and ensure that the observed affinity is specific to the receptor of interest.

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligands:

      • For µ-opioid receptor: [³H]-DAMGO (specific activity ~40-60 Ci/mmol).

      • For δ-opioid receptor: [³H]-DPDPE or [³H]-Naltrindole (specific activity ~30-50 Ci/mmol).

      • For κ-opioid receptor: [³H]-U69,593 (specific activity ~40-60 Ci/mmol).

    • Test Compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then serially dilute to the desired concentrations in assay buffer.

    • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled, high-affinity ligand for the respective receptor (e.g., Naloxone or the unlabeled version of the radioligand).

    • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.

  • Assay Procedure:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • 50 µL of the appropriate radioligand at a concentration close to its Kd.

      • 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ to 10⁻⁵ M).

      • 100 µL of cell membrane preparation (containing 10-50 µg of protein).

    • For total binding wells, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Termination and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis and Interpretation
  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) and the binding in the presence of the test compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

  • Calculate the Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

The resulting Ki value represents the binding affinity of this compound for the specific opioid receptor subtype. By comparing the Ki values across the µ, δ, and κ receptors, the selectivity of the compound can be determined.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the logic of the comparative analysis, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Radioligand, Test Compound) Incubation Incubate Radioligand, Test Compound, & Membranes Reagents->Incubation Membranes Prepare Receptor Membranes Membranes->Incubation Filtration Separate Bound & Free Ligand (Filtration) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting IC50 Determine IC50 (Non-linear Regression) Counting->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for Radioligand Binding Assay.

comparison_logic cluster_novel Novel Peptide cluster_known Known Ligands Novel_Peptide This compound Novel_Ki Experimentally Determined Ki Novel_Peptide->Novel_Ki Binding Assay Comparison Compare Binding Affinities (Potency & Selectivity) Novel_Ki->Comparison Known_Ligands DAMGO, Dermorphin, DPDPE, etc. Known_Ki Published Ki Values Known_Ligands->Known_Ki Literature Known_Ki->Comparison

Caption: Logic for Comparing Binding Affinities.

Conclusion

By following the detailed protocol outlined in this guide, researchers can obtain robust and reproducible data on the binding affinity of this compound for µ, δ, and κ opioid receptors. The comparison of these findings with the provided data for known ligands will provide valuable insights into the pharmacological profile of this novel peptide, paving the way for further investigation into its functional activity and potential as a therapeutic agent.

References

  • Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proceedings of the National Academy of Sciences, 86(13), 5188-5192. [Link]

  • Houghten, R. A., Blondelle, S. E., & Cuervo, J. H. (1994). An all D-amino acid opioid peptide with central analgesic activity from a combinatorial library. Science, 266(5193), 2019-2022. [Link]

  • Kreil, G., Barra, D., Simmaco, M., et al. (1989). Deltorphin, a novel amphibian skin peptide with high selectivity and affinity for delta opioid receptors. European Journal of Pharmacology, 162(1), 125-128. [Link]

  • Sagan, S., Amiche, M., Delfour, A., Mor, A., Camus, A., & Nicolas, P. (1995). The synthesis and opioid receptor binding affinities of analogues of dermorphin and its N-terminal tetrapeptide fragment with dibasic acids in position 2. Life sciences, 57(18), 1633-1640. [Link]

  • Benyhe, S., Zádor, F., Zádori, Z., et al. (2016). A NOVEL NON-OPIOID BINDING SITE FOR ENDOMORPHIN-1. Journal of Physiology and Pharmacology, 67(4). [Link]

  • Gogoi, D., Sharma, G., Yadav, S., et al. (2018). Discovery of Dermorphin-Based Affinity Labels with Subnanomolar Affinity for Mu Opioid Receptors. Journal of medicinal chemistry, 61(23), 10566-10578. [Link]

  • Delfour, A., Sagan, S., Akil, H., et al. (1990). Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor. European journal of biochemistry, 189(3), 625-635. [Link]

  • Erspamer, V., Melchiorri, P., Falconieri-Erspamer, G., et al. (1989). Deltorphins: a family of naturally occurring peptides with high affinity and selectivity for delta opioid binding sites. Proceedings of the National Academy of Sciences, 86(13), 5188-5192. [Link]

  • Zadina, J. E., Hackler, L., Ge, L. J., & Kastin, A. J. (1997). A potent and selective endogenous agonist for the mu-opiate receptor. Nature, 386(6624), 499-502. [Link]

  • Minamino, N., Kangawa, K., Chino, N., Sakakibara, S., & Matsuo, H. (1995). DAMGO, a mu-opioid receptor selective ligand, distinguishes between mu-and kappa-opioid receptors at a different region from that for the distinction between mu-and delta-opioid receptors. FEBS letters, 364(1), 23-27. [Link]

  • Shenderovich, M. D., Liao, S., Li, X., & Spetea, M. (2025). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. Molecules, 30(17), 3421. [Link]

  • Gillis, A., Terasmaa, A., & Vafai, N. (2025). µ-Opioid Receptor Superagonists Engage a Sodium-Bound Active State. bioRxiv. [Link]

  • Vaughn, L. K., Vaughn, L. K., & Porreca, F. (1994). A high affinity, highly selective ligand for the delta opioid receptor: [3H]-[D-Pen2, pCl-Phe4, d-Pen5]enkephalin. The Journal of pharmacology and experimental therapeutics, 271(3), 1332-1338. [Link]

  • Balboni, G., Guerrini, R., & Marastoni, M. (2017). Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. ACS medicinal chemistry letters, 8(6), 639-644. [Link]

  • Benyhe, S., Zádor, F., Zádori, Z., et al. (2016). A novel non-opioid binding site for endomorphin-1. Journal of Physiology and Pharmacology, 67(4), 577-587. [Link]

  • International Association for Kambo Practitioners. (2021, April 18). Deltorphins-A family of naturally occurring peptides with high affinity and selectivity for 6 opioid binding sites. [Link]

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  • Botros, M., Zadina, J. E., & Kastin, A. J. (2006). Endomorphin-1 and endomorphin-2 differentially interact with specific binding sites for substance P (SP) aminoterminal SP1–7 in the rat spinal cord. Peptides, 27(6), 1359-1367. [Link]

  • Wikipedia. (n.d.). Deltorphin I. Retrieved February 20, 2026, from [Link]

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  • Jiang, Q., Bowen, W. D., & Mosberg, H. I. (1990). Interaction of [D-Ser2,Leu5]enkephalin-Thr6 (DSLET), a relatively selective delta ligand, with mu1 opioid binding sites. Life sciences, 47(24), PL129-PL134. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). DAMGO. Retrieved February 20, 2026, from [Link]

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  • Lazarus, L. H., Wilson, W. E., & de Castiglione, R. (1994). [D-Leu2]deltorphin, a 17 amino acid opioid peptide from the skin of the Brazilian hylid frog, Phyllomedusa burmeisteri. Peptides, 15(2), 199-202. [Link]

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Technical Comparison: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (DADLE) vs. Endogenous Leu-Enkephalin

[1][2]

Executive Summary & Stereochemical Definition

Subject: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (TFA Salt) Common Name: DADLE (Racemic Mixture Variant) Active Isomer Reference: [D-Ala², D-Leu⁵]-Enkephalin Endogenous Counterpart: Leu-Enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH)[1][2]

Critical Technical Note on Stereochemistry

The sequence provided (H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH) denotes a racemic mixture at every chiral center.[1][2] This results in a library of 16 stereoisomers (

2
  • Endogenous Leu-Enkephalin consists purely of L-isomers (L-Tyr, Gly, Gly, L-Phe, L-Leu).[1][2]

  • High-Potency DADLE consists specifically of D-isomers at positions 2 and 5 (L-Tyr, D-Ala , Gly, L-Phe, D-Leu ).[1][2]

Guidance: While the racemic mixture contains the active DADLE species, it also contains the unstable endogenous form and 14 other isomers. For high-precision signaling studies, the specific [D-Ala², D-Leu⁵] isomer is the gold standard.[1][2] This guide compares the properties of the active stabilized conformation (DADLE) against the endogenous peptide to demonstrate the functional advantage of the synthetic modification.

Structural Stability & Proteolysis Resistance

The primary failure point of endogenous enkephalins in therapeutic applications is their rapid degradation. DADLE was engineered specifically to overcome this via steric hindrance.

Mechanism of Stabilization

Endogenous Leu-Enkephalin is metabolized by two primary enzymes:[1][2]

  • Aminopeptidase N (APN): Cleaves the N-terminal Tyr-Gly bond.[1][2]

  • Neutral Endopeptidase (NEP / Enkephalinase): Cleaves the Gly-Phe bond.[2]

DADLE Modification Logic:

  • Position 2 (Gly

    
     D-Ala):  The D-stereoisomer at position 2 introduces a methyl group in a non-native orientation, blocking the active site of Aminopeptidase N.[2]
    
  • Position 5 (L-Leu

    
     D-Leu):  The C-terminal D-isomer confers resistance to carboxypeptidases and alters the overall folding to resist NEP.[1][2]
    
Visualization: Enzymatic Degradation Pathway

DegradationPathwayLeuEnkEndogenous Leu-Enkephalin(Tyr-Gly-Gly-Phe-Leu)APNAminopeptidase NLeuEnk->APNHigh AffinityNEPEnkephalinase (NEP)LeuEnk->NEPHigh AffinityDADLESynthetic DADLE(Tyr-D-Ala-Gly-Phe-D-Leu)DADLE->DADLEIntact > 6 HoursDADLE->APNSteric BlockadeDADLE->NEPConformational ResistanceFragmentsInactive Fragments(Tyr + Gly-Gly-Phe-Leu)APN->FragmentsRapid HydrolysisNEP->FragmentsRapid Hydrolysis

Caption: Comparison of proteolytic susceptibility. Leu-Enkephalin is rapidly degraded by APN and NEP, whereas DADLE structurally inhibits these enzymatic attacks.[1][2]

Pharmacodynamics: Receptor Selectivity & Potency[3]

DADLE is a highly selective Delta Opioid Receptor (DOR) agonist, whereas endogenous enkephalins show mixed affinity.[2]

Comparative Data Profile
FeatureEndogenous Leu-EnkephalinSynthetic DADLE (Active Isomer)Implication
Primary Target

(Delta) &

(Mu)

(Delta) Selective
DADLE reduces Mu-mediated side effects (respiratory depression).[1][2]
Half-Life (

)
2–5 Minutes (Plasma)> 3 Hours (Plasma)DADLE allows for systemic administration and prolonged studies.[1][2]
DOR Affinity (

)
~1.5 nM~1.8 nMSimilar affinity, but DADLE reaches the target intact.
MOR Affinity (

)
~15 nM~600 nMDADLE has significantly lower Mu affinity (High Selectivity Ratio).[2]
Effect Transient AnalgesiaHibernation Induction / Cytoprotection DADLE triggers sustained metabolic depression.[2]
Functional Application: Hibernation Induction

Unlike Leu-Enkephalin, DADLE acts as a "Hibernation Induction Trigger" (HIT) mimic.[2][3][4] It can induce a state of suspended animation (hypometabolism) in non-hibernating species, offering profound cytoprotection during ischemia (stroke/heart attack models).[2]

Experimental Protocols

To validate the stability and activity of your DADLE sample against endogenous controls, use the following self-validating protocols.

Protocol A: Comparative Enzymatic Stability Assay

Objective: Quantify the resistance of DADLE to serum proteases compared to Leu-Enkephalin.

Materials:

  • Pooled Human or Rat Plasma (heparinized).[2]

  • Test Peptides: DADLE.TFA and Leu-Enkephalin (1 mM stocks in water).[1][2]

  • Stop Solution: 1% Trifluoroacetic acid (TFA) in Acetonitrile.[2]

Workflow:

  • Preparation: Dilute plasma to 90% v/v in PBS (pH 7.4). Pre-incubate at 37°C for 10 mins.

  • Inoculation: Spike plasma with peptide to a final concentration of 50 µM.

  • Sampling:

    • Extract 100 µL aliquots at

      
       minutes.
      
    • Immediately quench in 200 µL Stop Solution (precipitates proteins).[2]

  • Processing: Vortex vigorously (30s), Centrifuge (10,000 x g, 10 min, 4°C). Collect supernatant.

  • Analysis (HPLC/MS):

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 60% ACN in 0.1% TFA over 20 mins.

    • Validation Check: Leu-Enkephalin peak should disappear by

      
       min. DADLE peak should remain >80% at 
      
      
      min.[2]
Protocol B: Delta-Opioid Receptor (DOR) Binding Assay

Objective: Confirm the receptor affinity of the synthetic analog.[1][2]

Workflow:

  • Membrane Prep: Use CHO cells stably expressing human DOR (hDOR).[2]

  • Radioligand: Use

    
    -DPDPE (Specific Delta agonist) at 0.5 nM (
    
    
    equivalent).[1][2]
  • Displacement: Incubate membranes + Radioligand + Increasing concentrations of DADLE (

    
     to 
    
    
    M).[1][2]
  • Incubation: 1 hour at 25°C in 50 mM Tris-HCl.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester.

  • Calculation: Plot % Displacement vs. Log[Concentration]. Calculate

    
     and derive 
    
    
    using the Cheng-Prusoff equation.[1][2]

Signaling Mechanism: The Cytoprotective Pathway

DADLE exerts its unique neuroprotective and hibernation-like effects via the G-protein coupled Delta receptor, leading to metabolic suppression.[1][2]

SignalingPathwayDADLEDADLE(Ligand)DORDelta Opioid Receptor(GPCR)DADLE->DORBindingGiGoG_i / G_o Proteins(Activation)DOR->GiGoConformational ChangecAMPAdenylate CyclaseGiGo->cAMPInhibitionMAPKMAPK / ERKPathwayGiGo->MAPKActivationEffect1Decrease cAMP(Metabolic Slowing)cAMP->Effect1Effect2Anti-Apoptosis(Bcl-2 Upregulation)MAPK->Effect2Effect3Hibernation State(Hypothermia/Bradycardia)Effect1->Effect3Effect2->Effect3

Caption: DADLE signaling cascade. Binding to DOR inhibits Adenylate Cyclase and activates MAPK, resulting in metabolic suppression and cellular survival (hibernation phenotype).

References

  • Oeltgen, P. R., et al. (1988). "Hibernation induction trigger: opioids and hibernation."[3][4][5][6] Science, 241(4873), 1678-1681.[2]

  • Mulder, A. H., et al. (1984). "Ward, Selectivity of various opioid peptides for delta, mu and kappa opioid receptors in rat brain corpus striatum." European Journal of Pharmacology, 105(3-4), 329-332.[1][2]

  • Borlongan, C. V., et al. (2004).[5][7] "Delta opioid peptide [D-Ala2, D-Leu5] enkephalin: linking hibernation and neuroprotection."[1][2][3] Frontiers in Bioscience, 9, 3392-3398.[7]

  • Hambrook, J. M., et al. (1976). "Mode of deactivation of the enkephalins by rat and human plasma and rat brain homogenates." Nature, 262, 782-783. [2]

A Comparative Guide to the Efficacy of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA and Standard Opioid Analgesics

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the efficacy of the synthetic pentapeptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH TFA (hereafter referred to as Test Peptide C50) in comparison to established standard opioid analgesics. Due to the novelty of Test Peptide C50, this document focuses on the essential experimental methodologies required for a robust and objective comparison, rather than presenting pre-existing data. The structural similarity of Test Peptide C50 to endogenous enkephalins suggests its potential as a modulator of the opioid system, making a direct comparison with standard opioid drugs both logical and necessary for determining its therapeutic potential.

The inclusion of DL-racemic amino acids is a key structural feature of Test Peptide C50. This modification is a common strategy in peptide drug design aimed at increasing metabolic stability by conferring resistance to enzymatic degradation by proteases.[1][2][3][4] This enhanced stability is a critical parameter to evaluate, as the rapid degradation of natural enkephalins is a major limitation to their therapeutic use.[5][6]

Standard Drugs for Comparison

To establish a comprehensive efficacy profile, Test Peptide C50 should be compared against the following standards:

  • Morphine: The quintessential opioid analgesic, acting primarily as a mu (µ)-opioid receptor (MOR) agonist. It serves as the gold standard for analgesic efficacy.[7][8]

  • Leu-Enkephalin (L-ENK): An endogenous opioid peptide with selectivity for the delta (δ)-opioid receptor (DOR).[5][6] This comparison will illuminate the pharmacological consequences of the structural modifications in Test Peptide C50.

  • DAMGO ([D-Ala², N-MePhe⁴, Gly⁵-ol]-enkephalin): A potent and highly selective synthetic MOR agonist widely used as a reference compound in opioid research.[9][10][11]

Part 1: In Vitro Characterization: Receptor Binding and Functional Activity

The initial phase of evaluation focuses on characterizing the interaction of Test Peptide C50 with the primary opioid receptors: mu (µ), delta (δ), and kappa (κ).

Opioid Receptor Binding Affinity

Competitive radioligand binding assays are essential to determine the binding affinity (Ki) of Test Peptide C50 for each opioid receptor subtype. These experiments quantify the concentration of the test peptide required to displace a specific radiolabeled ligand from the receptor.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.[9][12]

  • Incubation: Incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, [³H]-U69,593 for KOR) and varying concentrations of the unlabeled competitor (Test Peptide C50, Morphine, L-ENK, or DAMGO).

  • Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration. The amount of bound radioactivity is then quantified using a scintillation counter.[12]

  • Data Analysis: Calculate the Ki values from the IC50 values (concentration of competitor that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

Table 1: Hypothetical Comparative Opioid Receptor Binding Affinities (Ki, nM)

Compoundµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
Test Peptide C50Experimental ValueExperimental ValueExperimental Value
Morphine~1-10~200-1000~100-500
Leu-Enkephalin~10-50~1-5>10,000
DAMGO~1-2>10,000>10,000
Functional Receptor Activity

Functional assays are crucial to determine whether Test Peptide C50 acts as an agonist, antagonist, or inverse agonist at the opioid receptors and to quantify its potency (EC50) and efficacy (Emax). As opioid receptors are Gi/o-coupled, their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Use HEK293 cells co-expressing the opioid receptor of interest and a luminescent or fluorescent cAMP biosensor.

  • Forskolin Stimulation: Pre-stimulate the cells with forskolin to elevate intracellular cAMP levels.[15][16]

  • Agonist Treatment: Add varying concentrations of the test compounds (Test Peptide C50 and standards).

  • Data Analysis: Plot dose-response curves to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) for each compound.[12]

Table 2: Hypothetical Comparative Functional Activity at MOR (cAMP Inhibition)

CompoundPotency (EC50, nM)Efficacy (% Emax relative to DAMGO)
Test Peptide C50Experimental ValueExperimental Value
Morphine~50-100~80-90%
Leu-Enkephalin>1000<20%
DAMGO~5-15100%

Alternatively, a [³⁵S]GTPγS binding assay can be employed. This functional assay measures the initial step of G protein activation upon agonist binding.[11][18][19][20]

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist Opioid Agonist (e.g., Test Peptide C50) MOR μ-Opioid Receptor (Gi-coupled GPCR) Agonist->MOR Binds to G_protein Heterotrimeric G-protein (αi, β, γ) MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Opioid receptor (Gi-coupled) signaling pathway.

Part 2: In Vivo Analgesic Efficacy

Animal models of pain are indispensable for evaluating the analgesic properties of a novel compound in a complex biological system.[21][22][23] The hot-plate test is a standard method for assessing centrally-mediated analgesia.[24][25][26][27][28][29][30]

Hot-Plate Test for Thermal Pain

This test measures the latency of a mouse or rat to react to a thermal stimulus, providing a quantifiable measure of analgesia.

Experimental Protocol: Hot-Plate Test

  • Acclimation: Acclimate the animals (e.g., male C57BL/6 mice) to the testing room and equipment.

  • Baseline Latency: Determine the baseline response latency for each animal by placing it on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C) and recording the time until a nocifensive response (e.g., paw licking, jumping) is observed.[25] A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.[26][28]

  • Drug Administration: Administer Test Peptide C50, morphine, or vehicle control via a relevant route (e.g., subcutaneous or intravenous).

  • Post-Treatment Latency: Measure the response latency at several time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Construct dose-response and time-course curves.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assessment Efficacy Assessment A1 Animal Acclimation A2 Baseline Latency Measurement (Hot-Plate Test) A1->A2 B1 Group 1: Vehicle Control A2->B1 Random Assignment & Administration B2 Group 2: Morphine A2->B2 Random Assignment & Administration B3 Group 3: Test Peptide C50 (Multiple Doses) A2->B3 Random Assignment & Administration C1 Post-Treatment Latency Measurement (Time-Course) B1->C1 B2->C1 B3->C1 C2 Data Analysis (%MPE, Dose-Response Curves) C1->C2

Caption: Workflow for in vivo analgesic efficacy testing.

Table 3: Hypothetical In Vivo Analgesic Efficacy (Hot-Plate Test in Mice)

Compound (Dose, mg/kg, s.c.)Peak Analgesic Effect (%MPE)Time to Peak Effect (min)Area Under Curve (AUC) (%MPE*h)
Test Peptide C50 (Dose 1)Experimental ValueExperimental ValueExperimental Value
Test Peptide C50 (Dose 2)Experimental ValueExperimental ValueExperimental Value
Morphine (10 mg/kg)~80-90%30~150
Leu-Enkephalin (10 mg/kg)<15%15<20

Part 3: Preliminary Safety and Pharmacokinetic Considerations

A comprehensive evaluation must also include a preliminary assessment of the side effect profile and metabolic stability.

  • Side Effects: Key opioid-related side effects to monitor include respiratory depression, sedation, and effects on gastrointestinal transit.

  • Metabolic Stability: The presence of DL-amino acids in Test Peptide C50 is predicted to enhance its resistance to degradation by peptidases compared to L-ENK.[1][4][31] In vitro plasma stability assays and in vivo pharmacokinetic studies are necessary to confirm this and determine the peptide's half-life.[32]

Conclusion

This guide outlines a systematic and scientifically rigorous framework for comparing the efficacy of the novel synthetic peptide H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA with standard opioid analgesics. The proposed in vitro and in vivo experiments will elucidate its receptor binding profile, functional activity, and analgesic potential. The data generated from these studies will be critical for determining if the structural modifications, particularly the inclusion of DL-amino acids, translate into a favorable therapeutic profile with enhanced stability and potent efficacy, thereby justifying its further development as a potential novel analgesic.

References

  • Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed. Available from: [Link]

  • Analgesia Hot Plat Test. Available from: [Link]

  • Hot-plate analgesia testing - Bio-protocol. Available from: [Link]

  • cAMP Accumulation Assay - Creative BioMart. Available from: [Link]

  • Development of novel enkephalin analogues which have enhanced opioid activities at both μ and δ opioid receptors - PMC. Available from: [Link]

  • In-Vivo Models for Management of Pain - SCIRP. Available from: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Available from: [Link]

  • A Detailed Review on Nociceptive Models for the Screening of Analgesic Activity in Experimental Animals - Science Publishing Group. Available from: [Link]

  • Leucine-Enkephalin as a Novel Analgesic: Efficacy and Safety in Pre-Clinical Models. - Virpax Pharmaceuticals. Available from: [Link]

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  • Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide | Request PDF - ResearchGate. Available from: [Link]

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  • Role of enkephalin derivative in promoting wound healing and scar remodeling via increased epidermal growth factor in a mouse model - Archives of Aesthetic Plastic Surgery. Available from: [Link]

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Bridging the Gap: An In Vivo vs. In Vitro Correlation Guide for the δ-Opioid Agonist H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (Deltorphin II)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH, more commonly known as [D-Ala2]-Deltorphin II, is a potent and highly selective heptapeptide agonist for the delta (δ) opioid receptor (DOR).[1][2] Its utility as a research tool and potential therapeutic lead hinges on a clear understanding of how its activity in simplified, controlled in vitro systems translates to complex physiological effects in vivo. This guide provides a comprehensive comparison of Deltorphin II's performance in common laboratory assays, dissecting the correlation between its molecular interactions and its whole-organism effects. We will explore the causal factors behind experimental choices, present detailed protocols for key assays, and analyze the critical data that bridge the in vitro-in vivo divide, offering field-proven insights for researchers in opioid pharmacology.

Introduction: The Challenge of Predictive Validity

In drug discovery, the ultimate goal is to predict clinical efficacy from preclinical data. This journey begins with in vitro assays, which characterize a compound's direct interaction with its molecular target. For Deltorphin II, these assays measure its binding affinity and functional potency at the δ-opioid receptor. Following promising in vitro results, in vivo studies are conducted in animal models to assess the compound's physiological effects, such as analgesia, and to begin to understand its pharmacokinetic profile.[3]

However, the transition from a petri dish to a living organism is fraught with complexity. A strong in vitro profile does not always guarantee in vivo success. Factors such as metabolic stability, blood-brain barrier (BBB) penetration, and interactions with other biological systems can dramatically alter a compound's efficacy.[4] This guide specifically examines this correlation for Deltorphin II, a compound noted for its high DOR selectivity, making it an excellent model for studying this fundamental challenge in pharmacology.[2] The trifluoroacetate (TFA) salt form is a common preparation for synthetic peptides, ensuring stability and solubility for experimental use.

Mechanism of Action: The δ-Opioid Receptor Signaling Cascade

Deltorphin II exerts its effects by binding to and activating the δ-opioid receptor, a G-protein coupled receptor (GPCR). Canonical activation involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels.[5] This G-protein-mediated pathway is primarily associated with the desired analgesic effects.[6][7] However, like many GPCRs, DORs can also signal through a second major pathway involving β-arrestin recruitment, which is often linked to receptor desensitization, internalization, and potentially some adverse effects.[6] Understanding a ligand's bias toward either the G-protein or β-arrestin pathway is a key area of modern opioid research.

Opioid Receptor Signaling cluster_0 Cell Membrane cluster_1 G-Protein Pathway cluster_2 β-Arrestin Pathway Deltorphin Deltorphin II DOR δ-Opioid Receptor (DOR) Deltorphin->DOR Binds G_protein Gi/o Protein DOR->G_protein Activates B_Arrestin β-Arrestin DOR->B_Arrestin Recruits AC Adenylyl Cyclase (Inhibition) G_protein->AC IonChannel Ion Channel Modulation G_protein->IonChannel cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia IonChannel->Analgesia Internalization Receptor Internalization B_Arrestin->Internalization Tolerance Tolerance/ Side Effects Internalization->Tolerance InVitro_Workflow prep 1. Membrane Preparation (CHO cells expressing DOR) incubation 2. Incubation Membranes + Deltorphin II + GDP + [³⁵S]GTPγS prep->incubation controls Controls Basal (no agonist) Non-specific (excess unlabeled GTPγS) incubation->controls separation 3. Separation Rapid filtration to separate bound from free [³⁵S]GTPγS incubation->separation quant 4. Quantification Scintillation counting to measure bound radioactivity separation->quant analysis 5. Data Analysis Non-linear regression to determine EC₅₀ and Emax quant->analysis

Caption: Workflow for a [³⁵S]GTPγS functional assay.

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human δ-opioid receptor to isolate cell membranes.

  • Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP. The presence of GDP is critical as it maintains the G-protein in an inactive state, ready for agonist-stimulated GTPγS binding.

  • Incubation: In a 96-well plate, combine the cell membranes, various concentrations of Deltorphin II (or other test compounds), and [³⁵S]GTPγS.

  • Controls (Self-Validation):

    • Basal Binding: Wells containing membranes and [³⁵S]GTPγS but no agonist. This defines the baseline G-protein activity.

    • Non-Specific Binding: Wells containing a high concentration of unlabeled GTPγS in addition to the reaction components. This measures background noise and ensures the measured signal is specific.

    • Reference Agonist: Include a known DOR agonist (e.g., DPDPE) to serve as a positive control and benchmark for efficacy. [8]5. Termination and Filtration: After incubation (e.g., 60 minutes at 30°C), rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat. This traps the membranes with bound [³⁵S]GTPγS while unbound radioligand passes through.

  • Quantification: Measure the radioactivity retained on the filter mat using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the logarithm of agonist concentration and fit the data using non-linear regression to calculate EC₅₀ and Emax values.

Part 2: In Vivo Assessment of Deltorphin II

In vivo models are essential for determining if a compound's in vitro activity translates into a therapeutically relevant effect and for identifying potential liabilities.

Pharmacodynamic Models: Antinociception

Antinociception, the reduction of a response to a noxious stimulus, is the standard preclinical measure of analgesia. [3]* Tail-Flick Test: This test measures the latency of a mouse or rat to "flick" its tail away from a focused beam of heat. [5][9]An increase in latency indicates an analgesic effect. It is primarily a measure of spinal analgesia.

  • Hot Plate Test: The animal is placed on a surface of controlled temperature, and the latency to a response (e.g., licking a paw, jumping) is measured. This test involves more complex, supraspinal pathways. [3][9]

Pharmacokinetic Considerations

The ability of Deltorphin II to produce a central effect, like analgesia, after systemic administration depends heavily on its pharmacokinetic properties.

  • Route of Administration: Direct administration into the central nervous system (e.g., intracerebroventricular, i.c.v.) bypasses the BBB and provides a direct measure of central activity. [10]Systemic administration (e.g., subcutaneous, s.c., or intravenous, i.v.) is more clinically relevant and depends on the peptide's ability to cross the BBB.

  • Blood-Brain Barrier (BBB) Penetration: For a peptide, crossing the BBB is a significant hurdle. Deltorphins have been shown to have a higher BBB penetration rate compared to many other opioid peptides like DAMGO, which contributes to their in vivo potency after systemic administration. [4]* Metabolic Stability: Peptides can be rapidly degraded by proteases in the body. The inclusion of a D-amino acid (D-Ala at position 2) in Deltorphin II significantly increases its stability against enzymatic degradation compared to endogenous peptides. [1]

    In Vivo Parameter Assay Type Administration Typical Value (ED₅₀) for Deltorphin II Reference
    Antinociception Tail-Flick Intrathecal (i.t.) 0.003 nmol [5][11]
    Antinociception Tail-Flick Supraspinal (i.c.v.) ~0.3 µg [8]

    | Antinociception | Hot Plate / Tail Flick | Subcutaneous (s.c.) | Produces dose-dependent analgesia | [10]|

Experimental Protocol: Mouse Tail-Flick Test

This protocol describes a robust method for assessing the spinal analgesic effects of Deltorphin II.

InVivo_Workflow acclimate 1. Animal Acclimatization Handle mice and acclimate to test environment to reduce stress baseline 2. Baseline Latency Measure tail-flick latency before any treatment (2-3 readings) acclimate->baseline admin 3. Compound Administration Administer Deltorphin II or control (e.g., intrathecal, i.t.) baseline->admin controls Controls Vehicle (saline) Positive Control (Morphine) Antagonist (Naltrindole + Deltorphin II) admin->controls test 4. Test Latency Measure tail-flick latency at set time points post-injection (e.g., 15, 30, 60 min) admin->test analysis 5. Data Analysis Calculate % MPE and determine ED₅₀ test->analysis

Caption: Workflow for an in vivo tail-flick antinociception assay.

  • Animal Acclimatization: Acclimate male ICR mice to the laboratory and testing apparatus for several days to minimize stress-induced variability.

  • Baseline Measurement: Determine the baseline tail-flick latency for each mouse by applying the heat source. A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. Animals with extreme baseline latencies are excluded.

  • Grouping and Administration: Randomly assign mice to treatment groups. Administer Deltorphin II (at various doses), vehicle (e.g., saline), or controls via the desired route (e.g., intrathecal injection for spinal effects).

  • Controls (Self-Validation):

    • Vehicle Control: This group receives only the solvent used to dissolve the peptide, establishing the baseline response in the absence of the active compound.

    • Positive Control: A known analgesic like morphine can be used to validate the assay's sensitivity.

    • Antagonist Co-administration: To confirm the effect is mediated by the δ-opioid receptor, a separate group is pre-treated with a selective DOR antagonist like naltrindole before Deltorphin II administration. A blockade of the analgesic effect validates the mechanism of action. [8]5. Post-Injection Testing: At predetermined time points (e.g., 15, 30, 60, 90 minutes) after injection, measure the tail-flick latency again.

  • Data Analysis: Convert the raw latency scores into a percentage of the Maximum Possible Effect (%MPE) to normalize the data. Plot the dose-response curve and calculate the ED₅₀, the dose required to produce 50% of the maximum effect.

Part 3: The In Vivo-In Vitro Correlation (IVIVC) Analysis

A direct comparison of the data reveals a generally positive but complex correlation for Deltorphin II.

  • High Potency Translation: Deltorphin II's high affinity (Ki) and functional potency (EC₅₀) in in vitro assays are consistent with its high potency (low ED₅₀) in in vivo antinociception models, especially after direct central administration. [5][11]This indicates that the molecule is highly effective once it reaches its target receptor.

  • Impact of Pharmacokinetics: The difference between in vitro EC₅₀ (nanomolar range) and in vivo ED₅₀ (microgram or nanomole dose) highlights the importance of pharmacokinetics. While Deltorphin II is better at crossing the BBB than many peptides, its penetration is still significantly less efficient than small molecules like morphine. [4]This means a higher systemic dose is required to achieve a therapeutic concentration in the brain compared to what is needed to activate receptors in a cell culture plate.

  • The D-Ala Advantage: The presence of D-alanine at position 2 is a key structural feature. It confers resistance to peptidases, increasing the metabolic half-life of the peptide in vivo. [1]This enhanced stability is a prerequisite for its systemic activity and is a factor that improves the in vivo-in vitro correlation compared to its natural, all-L-amino acid counterparts.

  • Predictive Power of Assays: For Deltorphin II, both [³⁵S]GTPγS and MVD assays are good predictors of its analgesic potential. They confirm its agonist activity at the target receptor, which is the primary driver of its in vivo effect. A study that directly compared in vitro FLIPR calcium mobilization data with in vivo tail-flick data for a panel of opioids, including Deltorphin II, demonstrated a strong basis for correlating cellular activity with antinociceptive profiles. [5]

Conclusion and Field-Proven Insights

The case of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA (Deltorphin II) serves as an exemplary model for understanding the in vivo-in vitro correlation of a selective peptide agonist.

  • Positive but Non-Linear Correlation: There is a clear positive correlation between Deltorphin II's high in vitro affinity/potency and its potent in vivo analgesic activity. However, this relationship is not 1:1 and is significantly modulated by pharmacokinetic factors.

  • Structural Stability is Key: The engineered stability from the D-Ala substitution is crucial for translating in vitro potential into in vivo reality. For peptide-based drug candidates, metabolic stability is a primary hurdle that must be overcome.

  • A Multi-Assay Approach is Essential: No single assay tells the whole story. A robust in vitro package (binding, G-protein activation, β-arrestin, physiological tissue assays) combined with in vivo studies using multiple routes of administration (e.g., central and systemic) is necessary to build a comprehensive and predictive profile of a compound.

  • Mechanism Confirmation is Critical: The use of selective antagonists like naltrindole in in vivo experiments is a non-negotiable step to validate that the observed physiological effect is indeed caused by the intended mechanism of action (DOR activation), thereby cementing the link to the in vitro data. [8] For researchers working with Deltorphin II, this guide underscores that its potent and selective in vitro profile is a reliable indicator of its powerful in vivo analgesic capabilities, provided that the challenges of delivery to the central nervous system are considered and accounted for in experimental design.

References

  • Hill, R., et al. (2020). Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology. British Journal of Pharmacology. [Link]

  • Maslov, L. N., et al. (2023). The Infarct-Reducing Effect of the δ2 Opioid Receptor Agonist Deltorphin II: The Molecular Mechanism. International Journal of Molecular Sciences. [Link]

  • Tavani, A., et al. (2011). In vitro opioid receptor assays. Current Protocols in Pharmacology. [Link]

  • Melior Discovery. (n.d.). opioidTRACE® Preclinical Screening Platform for Pain. Melior Discovery. [Link]

  • Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. [Link]

  • Tuerxun, A., et al. (2021). In Vitro Analyses of Spinach-Derived Opioid Peptides, Rubiscolins: Receptor Selectivity and Intracellular Activities through G Protein- and β-Arrestin-Mediated Pathways. Molecules. [Link]

  • ResearchGate. (n.d.). GPI and MVD assays of opioid peptide analogs. ResearchGate. [Link]

  • PubMed. (2021). In Vitro Analyses of Spinach-Derived Opioid Peptides, Rubiscolins: Receptor Selectivity and Intracellular Activities through G Protein- and β-Arrestin-Mediated Pathways. PubMed. [Link]

  • Le, T., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. PMC. [Link]

  • Fiori, S., et al. (1997). BBB-PI of deltorphins compared to morphine and other opioid peptides. ResearchGate. [Link]

  • Ruland, J., et al. (2023). Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity. eLife. [Link]

  • Rahman, M., et al. (2018). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy. [Link]

  • Wang, Y., et al. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Methods in Molecular Biology. [Link]

  • Riba, P., et al. (2020). Comparisons of In Vivo and In Vitro Opioid Effects of Newly Synthesized 14-Methoxycodeine-6-O-sulfate and Codeine-6-O-sulfate. Molecules. [Link]

  • Pradhan, A. A., et al. (2010). Ligand-Directed Trafficking of the δ-Opioid Receptor In Vivo: Two Paths Toward Analgesic Tolerance. The Journal of Neuroscience. [Link]

  • Kumarihamy, M., et al. (2015). In vitro opioid receptor affinity and in vivo behavioral studies of Nelumbo nucifera flower. Journal of Ethnopharmacology. [Link]

  • Pescatore, A. L., et al. (2015). Synthesis and Pharmacology of Halogenated δ-Opioid-Selective [D-Ala2]Deltorphin II Peptide Analogues. ACS Chemical Neuroscience. [Link]

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Comparative Bioactivity Guide: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA (Pentapeptide-18)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

Product Name: Pentapeptide-18 (Trade Name: Leuphasyl®) Sequence: H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH (Trifluoroacetate salt) Class: Enkephalin-mimetic Neuropeptide Primary Application: Inhibition of neuronal exocytosis for attenuation of muscle contraction (Cosmeceutical "Botox-like" agent).

Technical Note on Stereochemistry: The specific designation "DL-" at positions 1, 2, 4, and 5 indicates this product is synthesized using racemic amino acids or is a specific mixture of stereoisomers. While the biologically active pharmacophore for the Delta-Opioid Receptor (DOR) typically requires specific chirality (e.g., L-Tyr, D-Ala, L-Phe, D/L-Leu), the inclusion of D-amino acids and DL-mixtures in this formulation significantly enhances proteolytic stability against plasma enkephalinases, a critical advantage over native Leu-Enkephalin (YGGFL).

Mechanism of Action: The Enkephalin Pathway

Unlike Acetyl Hexapeptide-8 (Argireline), which destabilizes the SNARE complex directly, Pentapeptide-18 acts upstream at the receptor level. It functions as an agonist of the Delta-Opioid Receptor (DOR) on the pre-synaptic neuronal membrane.

Signaling Cascade:

  • Binding: Pentapeptide-18 binds to the G-protein coupled Delta-Opioid Receptor.

  • G-Protein Activation: The

    
     subunit dissociates.
    
  • Channel Modulation: The

    
     subunits directly inhibit voltage-gated Calcium channels (VGCC).
    
  • Exocytosis Blockade: Reduced intracellular

    
     prevents the fusion of acetylcholine (ACh) vesicles with the pre-synaptic membrane.
    
  • Result: Attenuation of signal transmission to the post-synaptic muscle cell (Muscle Relaxation).

Pathway Visualization

G cluster_neuron Pre-Synaptic Neuron P18 Pentapeptide-18 (Ligand) DOR Delta-Opioid Receptor (GPCR) P18->DOR Agonist Binding Gi Gi/Go Protein (Heterotrimeric) DOR->Gi Activates Ca_Channel Voltage-Gated Ca2+ Channel Gi->Ca_Channel Inhibits (Beta-Gamma subunit) Vesicle ACh Vesicle Fusion Gi->Vesicle Indirect Inhibition Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Blocks Ca_Influx->Vesicle Required for Muscle Muscle Contraction Vesicle->Muscle ACh Release

Figure 1: Signal transduction pathway of Pentapeptide-18. Binding to the opioid receptor triggers a Gi-mediated inhibition of Calcium influx, preventing vesicle fusion.

Comparative Bioactivity Analysis

This section compares Pentapeptide-18 against the industry standards: Native Enkephalin (Biological Control), Argireline (Competitor/Partner), and Botulinum Toxin A (Clinical Gold Standard).

FeaturePentapeptide-18 (Leuphasyl) Acetyl Hexapeptide-8 (Argireline) Native Leu-Enkephalin Botulinum Toxin A (Botox)
Target Delta-Opioid Receptor (DOR)SNAP-25 (SNARE Complex)Delta-Opioid Receptor (DOR)SNAP-25 (Enzymatic Cleavage)
Mechanism Inhibits

entry (Upstream)
Prevents Vesicle Docking (Downstream)Inhibits

entry
Irreversibly cleaves SNARE proteins
Stability High (D-amino acids resist degradation)Moderate (Acetylated)Low (

min in plasma)
High (Protein structure)
Efficacy (In Vitro) Moderate inhibition of ACh releaseModerate inhibition of ACh releaseHigh potency, low durationComplete blockade of ACh release
Synergy Excellent (Works with Argireline)Works with Pentapeptide-18N/AN/A
Toxicity Negligible (Peptide)Negligible (Peptide)NegligibleHigh (Neurotoxin)
Key Insight: The Synergistic Advantage

Pentapeptide-18 is rarely used as a monotherapy in high-efficacy formulations. Because it targets the calcium channel (upstream) while Argireline targets the SNARE complex (downstream), combining them creates a "double-lock" mechanism on neuronal exocytosis, yielding up to 40% higher efficacy than either peptide alone [1, 5].

Bioactivity in Cell Lines: Experimental Protocols

To validate the bioactivity of H-DL-Tyr-DL-Ala-Gly-DL-Phe-DL-Leu-OH.TFA, the following cell models and protocols are recommended.

A. PC12 Cells (Rat Pheochromocytoma)

Rationale: PC12 cells express opioid receptors and voltage-gated calcium channels. They release catecholamines (dopamine/norepinephrine) in a calcium-dependent manner, serving as a robust proxy for neuronal ACh release.

Protocol: Inhibition of Catecholamine Release

  • Culture: Maintain PC12 cells in RPMI-1640 + 10% Horse Serum + 5% FBS. Differentiate with NGF (50 ng/mL) for 5-7 days to induce neurite outgrowth and receptor upregulation.

  • Loading: Incubate cells with

    
    -Norepinephrine (NE) or use a fluorescent neurotransmitter analog (e.g., FFN102) for 2 hours.
    
  • Treatment: Wash cells and incubate with Pentapeptide-18 (Concentration range:

    
     M to 
    
    
    
    M) for 30 minutes.
    • Control: Vehicle only.

    • Positive Control:

      
       (Calcium channel blocker).
      
  • Stimulation: Trigger exocytosis by adding High

    
     buffer (60 mM KCl) to depolarize the membrane.
    
  • Measurement: Collect supernatant after 15 minutes. Measure released radioactivity (Scintillation counter) or fluorescence.

  • Analysis: Calculate % Inhibition relative to High

    
     control.
    
    • Expected Result: Dose-dependent reduction in catecholamine release (IC50 typically in the

      
       range).
      
B. Human Dermal Fibroblasts (HDF)

Rationale: While the primary target is neuronal, HDFs are used to ensure lack of cytotoxicity and to investigate secondary anti-aging effects (e.g., collagen stimulation).

Protocol: Cytotoxicity & Proliferation (MTT Assay)

  • Seeding: Seed HDFs at

    
     cells/well in 96-well plates.
    
  • Treatment: Treat with Pentapeptide-18 (0.01% - 0.5%) for 24, 48, and 72 hours.

  • Assay: Add MTT reagent; incubate for 4 hours. Dissolve formazan crystals in DMSO.

  • Readout: Absorbance at 570 nm.

    • Validation: Cell viability must remain >90% to confirm the "Botox-like" effect is non-cytotoxic (unlike actual toxins).

References

  • Lipotec S.A. (2005).[1][2] Leuphasyl®: A new mechanism for expression wrinkles reduction.[3] Technical Report.

  • Dragomirescu, A. O., et al. (2014).[1][2][4] "The Efficiency and Safety of Leuphasyl—A Botox-Like Peptide."[3][4] Cosmetics, 1(2), 75-81.

  • Gorouhi, F., & Maibach, H. I. (2009). "Role of topical peptides in preventing or treating aged skin."[5][6] International Journal of Cosmetic Science, 31(5), 327-345.

  • Schagen, S. K. (2017). "Topical Peptide Treatments with Effective Anti-Aging Results."[5][7] Cosmetics, 4(2), 16.

  • Blanes-Mira, C., et al. (2002).[1][2] "A synthetic hexapeptide (Argireline) with antiwrinkle activity."[1][2][4][5][8][9] International Journal of Cosmetic Science, 24(5), 303-310.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.